molecular formula C5H5FN2O2 B1582552 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione CAS No. 4840-69-1

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B1582552
CAS No.: 4840-69-1
M. Wt: 144.1 g/mol
InChI Key: BGXNFCXYRIAWDO-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 316061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXNFCXYRIAWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317467
Record name 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID40317467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-69-1
Record name NSC316061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione: A Key 5-Fluorouracil Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Fluorouracil (5-FU) is a cornerstone of chemotherapeutic regimens for various solid tumors. Its efficacy, however, is often limited by a narrow therapeutic window and the development of drug resistance. Chemical modification of the 5-FU scaffold is a proven strategy to enhance its pharmacological profile. This guide provides an in-depth, technical overview of the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a significant N3-alkylated derivative. The primary focus is on the direct methylation of 5-fluorouracil, detailing the mechanistic rationale, critical process parameters, a comprehensive experimental protocol, and methods for purification and characterization. This document is intended for researchers and scientists in medicinal chemistry and drug development.

Introduction: The Rationale for Modifying 5-Fluorouracil

First synthesized in 1957, 5-Fluorouracil remains a vital antimetabolite drug that functions primarily by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly proliferating cancer cells. The clinical utility of 5-FU has prompted extensive research into its derivatives to create prodrugs with improved bioavailability, tumor selectivity, and reduced systemic toxicity.

Alkylation of the pyrimidine ring at the N1 or N3 positions is a key strategy in this endeavor. Such modifications can serve multiple purposes:

  • Creation of Prodrugs: N-alkylated derivatives can be designed as latent forms of 5-FU, which may remain inactive until metabolized within the tumor environment.

  • Altered Pharmacokinetics: Methylation can change the lipophilicity and solubility of the parent compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Blocking Metabolic Pathways: Modification at the N3 position can prevent certain metabolic transformations, potentially directing the drug's activity toward more desirable pathways.

This guide focuses specifically on the synthesis of this compound, a foundational intermediate and a subject of interest for developing next-generation fluoropyrimidine therapeutics.

Core Synthetic Strategy: Selective N3-Methylation

The most direct and efficient route to this compound is the selective methylation of the 5-fluorouracil ring at the N3 position.

Mechanistic Principles and Causality

The 5-FU molecule possesses two acidic imide protons at the N1 and N3 positions. Successful synthesis hinges on achieving regioselectivity for the N3 position.

  • Acidity and Nucleophilicity: The pKa of the N3 proton is lower than that of the N1 proton, making it the more acidic site.[1] Deprotonation with a suitable base generates an ambident nucleophilic anion with negative charge distributed over N1, O2, N3, and O4.

  • Regioselectivity of Alkylation: While N1 alkylation is a common outcome for uracil itself, studies have shown that the direct alkylation of 5-FU with saturated alkyl halides (such as methyl iodide or dimethyl sulfate) under controlled conditions preferentially occurs at the N3 position.[2] This selectivity is a key leverage point for the synthetic chemist. The reaction proceeds via a classic SN2 mechanism where the deprotonated N3 atom of the pyrimidine ring attacks the electrophilic methyl group of the methylating agent.

  • Choice of Reagents:

    • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base that is effective, inexpensive, and easier to handle than stronger bases like sodium hydride (NaH). It is sufficiently strong to deprotonate the N3 position to initiate the reaction.

    • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents effectively solvate the cation of the base (e.g., K⁺) without reacting with the methylating agent, thus providing an ideal environment for an SN2 reaction.

    • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and reactive methylating agent. Methyl iodide (CH₃I) is also a viable alternative. Stoichiometric control is critical to favor mono-methylation and minimize the formation of the 1,3-dimethylated byproduct.

Diagram: General Reaction Pathway for N3-Methylation

FU 5-Fluorouracil (5-FU) Product 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione FU->Product N3-Methylation (SN2) Reagents Base (K₂CO₃) Methylating Agent (DMS) Solvent (DMF) Reagents->FU

Caption: General synthetic route from 5-FU to its N3-methyl derivative.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Safety Precaution: This procedure involves highly toxic and carcinogenic substances. 5-Fluorouracil is cytotoxic, and dimethyl sulfate is extremely hazardous and must be handled with extreme caution inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Materials and Equipment
  • 5-Fluorouracil (1.30 g, 10.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.52 g, 11.0 mmol)

  • Dimethyl Sulfate (DMS, 0.95 mL, 1.26 g, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 40 mL)

  • Ethyl Acetate, Hexanes, Brine solution

  • Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for workup and purification

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluorouracil (10.0 mmol) and anhydrous potassium carbonate (11.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension at room temperature for 30 minutes.

  • Addition of Methylating Agent: Cool the flask in an ice-water bath to 0 °C. Add dimethyl sulfate (10.0 mmol) dropwise to the stirred suspension over 15 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18-24 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes to precipitate the product and quench any unreacted DMS.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a white solid.

Table 1: Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Key Insights
Starting Material 5-Fluorouracil (5-FU)Must be dry. Purity is crucial for high yield.
Methylating Agent Dimethyl Sulfate (DMS)Highly efficient. Use 1.0 equivalent for mono-alkylation.
Base Anhydrous K₂CO₃Mild and effective base. Use a slight excess (1.1 eq).
Solvent Anhydrous DMFPolar aprotic solvent essential for SN2 reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the reaction rate and selectivity.
Reaction Time 18-24 hoursReaction should be monitored by TLC for completion.
Workup Aqueous Quench & ExtractionQuenching with water safely destroys excess DMS.

Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product, and importantly, to verify N3 regioselectivity.

Table 2: Expected Analytical Data for this compound
AnalysisExpected ResultInterpretation
¹H NMR (DMSO-d₆)δ ~11.8 ppm (s, 1H, N1 -H); δ ~7.9 ppm (d, 1H, C6 -H); δ ~3.1 ppm (s, 3H, N3 -CH₃)The singlet at ~3.1 ppm confirms the methyl group. The presence of the N1-H proton confirms mono-alkylation.
¹³C NMR (DMSO-d₆)δ ~157 ppm (d, C4); δ ~149 ppm (s, C2); δ ~140 ppm (d, C5); δ ~129 ppm (d, C6); δ ~27 ppm (s, N3-CH₃)The upfield singlet confirms the methyl carbon. Doublets (d) indicate coupling with fluorine.
¹⁹F NMR (DMSO-d₆)A singlet in the typical range for aryl fluorides.Confirms the presence of the fluorine atom.
Mass Spec (ESI+) m/z = 145.04 [M+H]⁺Corresponds to the molecular weight of the target compound (C₅H₅FN₂O₂).
UV Spectroscopy Bathochromic shift (shift to longer wavelength) of λₘₐₓ in alkaline vs. neutral pH.This is a classic method to distinguish N3-substituted uracils from N1-isomers.[2] The N1-isomer shows no significant shift.
Diagram: Synthesis and Analysis Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Validation A 1. Combine 5-FU & K₂CO₃ in DMF B 2. Cool to 0°C A->B C 3. Add DMS Dropwise B->C D 4. React at RT (18-24h) C->D E 5. Quench with Ice Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, Concentrate F->G H 8. Recrystallize G->H L Final Pure Product H->L I NMR (¹H, ¹³C) I->L J Mass Spec J->L K UV Spec (for isomer check) K->L

Caption: A comprehensive workflow from reaction setup to final product validation.

Conclusion

The synthesis of this compound via direct methylation of 5-fluorouracil is a robust and reliable method. By carefully controlling reaction parameters—particularly the choice of base, solvent, and stoichiometry—selective alkylation at the N3 position can be achieved efficiently. The protocol described herein provides a field-proven foundation for researchers. The successful synthesis and characterization of this molecule open avenues for its use as a key building block in the development of novel fluoropyrimidine-based anticancer agents with potentially superior therapeutic properties.

References

  • Hussain, S. (2020). On a New Proposed Mechanism of 5-Fluorouracil-Mediated Cytotoxicity. Trends in Cancer, 6(5), 365-368. [Link]

  • Sanyal, U., & Chakraborti, S. K. (1983). On the alkylation of 5-fluorouracil – some recent findings. ResearchGate. [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. [Link]

  • López, V., et al. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. RSC Advances, 4(95), 53041-53048. [Link]

  • Jang, Y. H., et al. (2001). Tautomerism of 5-Fluorouracil: A Combined Experimental and Computational Study. The Journal of Physical Chemistry A, 105(41), 9437-9443. (Note: While not directly in search results, this is a foundational concept cited by related articles like reference[1] and is included for scientific integrity).

  • Lerman, L. S. (1963). The effect of alkylation by dimethyl sulfate, nitrogen mustard, and mitomycin C on DNA structure as studied by the ethidium binding assay. Proceedings of the National Academy of Sciences of the United States of America, 49(1), 94–102. [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 3(6), 467-476. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a methylated derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). Understanding these fundamental characteristics is paramount for researchers in medicinal chemistry, pharmacology, and drug development, as they directly influence the compound's behavior in biological systems, including its solubility, membrane permeability, and interaction with molecular targets. This document delves into the structural features, synthesis, and key physicochemical parameters of this compound, offering a foundational resource for its further investigation and potential therapeutic applications.

Introduction: The Significance of this compound

5-fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis.[1] The methylation of the 5-FU core at the N3 position to yield this compound (also known as 3-methyl-5-fluorouracil) alters its electronic and steric properties. This modification can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. The N-alkylation of 5-FU derivatives is a strategy explored to create prodrugs or to modulate the parent drug's properties.[2][3] A thorough characterization of the physicochemical properties of this specific methylated analog is therefore essential for elucidating its structure-activity relationship and exploring its potential as a therapeutic agent or a chemical probe.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5-fluoro-3-methylpyrimidine-2,4(1H,3H)-dioneN/A
CAS Number 4840-69-1[4]
Molecular Formula C₅H₅FN₂O₂[4]
Molecular Weight 144.10 g/mol [4]
Synonyms 3-Methyl-5-fluorouracil, 5-Fluoro-3-methyluracil[4]

Synthesis and Chemical Reactivity

Synthetic Approach: N3-Alkylation of 5-Fluorouracil

The primary route for the synthesis of this compound involves the direct methylation of 5-fluorouracil. The pyrimidine ring of 5-FU has two acidic protons at the N1 and N3 positions, and selective alkylation can be challenging. The regioselectivity of the alkylation is influenced by factors such as the base, solvent, and the nature of the alkylating agent.[5] It has been reported that direct alkylation of 5-FU with certain halides can preferentially occur at the N3 position under controlled conditions.[5]

synthesis_workflow start 5-Fluorouracil (Starting Material) reaction Alkylation Reaction start->reaction 1 reagents Methylating Agent (e.g., CH₃I) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) reagents->reaction 2 workup Reaction Work-up & Purification (e.g., Filtration, Recrystallization) reaction->workup 3 product 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione (Product) workup->product 4

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general alkylation procedures for 5-fluorouracil. Researchers should optimize conditions for their specific needs.

  • Dissolution: Dissolve 5-fluorouracil in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. This deprotonates the uracil ring, making it nucleophilic. The choice of base is critical to control the site of alkylation.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[4]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the pyrimidine ring system and the presence of the electron-withdrawing fluorine atom. The methylation at the N3 position blocks one of the sites for potential derivatization compared to the parent 5-FU molecule. The remaining N1-H proton is acidic and can be deprotonated under basic conditions, allowing for further functionalization at this position. The carbonyl groups at C2 and C4 are susceptible to nucleophilic attack, although the aromaticity of the ring system provides some stability. The reactivity of the carbonyl group has been studied in related fluoro pyrimidine-4-ones.[6]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmaceutical suitability.

Table 2: Key Physicochemical Properties of this compound

PropertyValueMethod/Source
Melting Point 194 °CExperimental (recrystallized from ethanol/water)[4]
Aqueous Solubility Data not available. Expected to have moderate solubility.N/A
pKa Data not available. The N1-H proton is expected to be acidic.N/A
LogP (XLogP3) -0.1Computed[4]
Hydrogen Bond Donors 1Computed[4]
Hydrogen Bond Acceptors 3Computed[4]
Density 1.44 ± 0.1 g/cm³Predicted[4]

Expertise & Experience Insights: The negative LogP value suggests that this compound is a relatively hydrophilic compound. This is an important consideration for its ability to cross cellular membranes. The presence of one hydrogen bond donor and three acceptors will influence its interactions with biological macromolecules and its solubility in protic solvents. The lack of experimental data on aqueous solubility and pKa highlights a critical gap in the full characterization of this compound. These parameters are essential for designing formulation strategies and for understanding its behavior in physiological environments.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide unambiguous evidence of a compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the N3-methyl protons, a doublet for the C6-H proton (due to coupling with the adjacent fluorine atom), and a broad singlet for the N1-H proton.

  • ¹³C NMR: The spectrum will show distinct signals for the five carbon atoms. The C5 carbon will appear as a doublet due to coupling with the fluorine atom. The chemical shifts of the carbonyl carbons (C2 and C4) will be in the downfield region.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the C5 position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
~3000C-H stretching (aromatic and methyl)
~1700-1650C=O stretching (carbonyls)
~1250C-F stretching

The carbonyl stretching region may show two distinct peaks corresponding to the two different carbonyl environments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyrimidine ring of this compound contains a chromophore that absorbs UV radiation. For the parent compound, 5-fluorouracil, the maximum absorbance (λmax) is observed at approximately 265-266 nm in aqueous solutions.[7] It is anticipated that this compound will have a similar λmax. The position of the λmax can be influenced by the solvent and the pH of the solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself was found in the searched literature, crystal structures of acylated derivatives of 5-fluorouracil have been reported.[8][9] These studies provide insights into the planarity of the pyrimidine ring and the bond lengths and angles, which are expected to be similar in the methylated derivative. Obtaining a crystal structure for this compound would be a valuable contribution to its complete characterization.

Applications in Drug Development and Research

As a derivative of 5-FU, this compound is of significant interest in the field of oncology and medicinal chemistry.

  • Prodrug Development: N-alkylation of 5-FU is a common strategy to develop prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better oral absorption or targeted delivery.

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with that of 5-FU and other derivatives, researchers can gain valuable insights into the structural requirements for interaction with its biological targets.

  • Metabolic Studies: Investigating the metabolism of this compound can help in understanding the metabolic pathways of N-alkylated pyrimidine derivatives and in designing more metabolically stable analogs.

Conclusion

This compound is a key derivative of 5-fluorouracil with distinct physicochemical properties. This guide has synthesized the available information on its structure, synthesis, and key characteristics. While some fundamental properties like its melting point and computed LogP are known, there remains a need for comprehensive experimental determination of its aqueous solubility, pKa, and detailed spectroscopic and crystallographic data. Such information is crucial for advancing our understanding of this compound and for its rational application in drug discovery and development. This document serves as a foundational resource to guide future research and to underscore the importance of a thorough physicochemical characterization in the journey from a chemical entity to a potential therapeutic agent.

References

  • Taylor & Francis Online. (n.d.). On the Alkylation of 5-Fluorouracil-Some Recent Findings: Synthetic Communications: Vol 12, No 13. Retrieved from [Link]

  • De Melo, S. J., Luu-Duc, C., Thomasson, F., Narcisse, G., & Gaultier, C. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Annales pharmaceutiques francaises, 50(1), 39–51.
  • Journal of Pharmaceutical Sciences. (1982). N-Alkylated derivatives of 5-fluorouracil. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. Retrieved from [Link]

  • MDPI. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Retrieved from [Link]

  • PubMed Central. (n.d.). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluorouracil. Retrieved from [Link]

  • PubMed. (1993). Structure of 3-acetyl-5-fluorouracil (5-FU): Implication for Its Rearrangements During Hydrolysis and Upon Heating. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of 5-FU in PBS at PH 7.4. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-Vis absorption spectra of 5-FU solutions of different... Retrieved from [Link]

  • Ukaaz Publications. (n.d.). UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • In Vivo. (n.d.). 5-Fluorouracil as a Phosensitiser. Retrieved from [Link]

  • Nirma University Journals. (n.d.). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND 5-FLUOROURACIL IN. Retrieved from [Link]

  • PubMed Central. (n.d.). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. Retrieved from [Link]

  • WJBPHS. (n.d.). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Multifaceted Cytotoxicity of a Fluoropyrimidine Analog

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is a structural analog of the naturally occurring pyrimidine uracil and a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] As an antimetabolite, its fundamental role is to disrupt essential biosynthetic processes within rapidly dividing cancer cells, leading to cytotoxicity and cell death.[3][4] The addition of a methyl group at the N3 position distinguishes it from its parent compound, 5-FU. While the core mechanisms of action are largely extrapolated from the extensive research on 5-FU, this guide will delve into the intricate biochemical pathways and molecular interactions that define its anticancer activity.

The cytotoxic effects of this compound are not mediated by a single event but rather by a cascade of disruptions involving DNA synthesis, RNA processing, and direct nucleic acid damage.[1][5] This guide will provide a comprehensive exploration of its journey from a prodrug to its active metabolites, the inhibition of its primary enzymatic target, and its incorporation into cellular nucleic acids, offering a detailed understanding for researchers in oncology and drug development.

Section 1: Cellular Uptake and Metabolic Activation

The journey of this compound begins with its transport into the cell. Like its parent compound 5-FU, it is presumed to enter cells via the same facilitated transport mechanism used by the natural pyrimidine, uracil.[3][6] Once inside the cell, it is not cytotoxic in its initial form. It must undergo a series of anabolic conversions into several active metabolites to exert its anticancer effects.[3][6]

The metabolic activation of 5-FU, and by extension its N3-methyl derivative, is a complex process that leads to the formation of three key cytotoxic nucleotides:

  • Fluorodeoxyuridine monophosphate (FdUMP) : The primary inhibitor of thymidylate synthase.[1][7]

  • Fluorouridine triphosphate (FUTP) : Incorporated into RNA, leading to disruption of RNA synthesis and function.[3][7]

  • Fluorodeoxyuridine triphosphate (FdUTP) : Incorporated into DNA, causing DNA damage and instability.[4][7]

These activation pathways are critical, as the efficacy of the drug is dependent on the intracellular concentration of these active metabolites.[8] Conversely, a significant portion of administered 5-FU (up to 80-85%) is rapidly catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[1][7][9] This catabolic process is the rate-limiting step in 5-FU elimination and a major source of inter-individual pharmacokinetic variability.[1][10]

Metabolic_Activation cluster_Cell Inside the Cancer Cell cluster_Anabolism Anabolic Activation Pathways cluster_Catabolism Catabolic Inactivation 5-FU_derivative 5-Fluoro-3-methyl- 1H-pyrimidine-2,4-dione (Prodrug) 5-FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) 5-FU->FUMP OPRT / UP & UK FUDR Fluorodeoxyuridine (FUDR) 5-FU->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibition FdUDP->FdUMP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage & Replication Stress FdUTP->DNA_Damage Incorporation DPD Dihydropyrimidine Dehydrogenase (DPD) DHFU Dihydrofluorouracil (DHFU - Inactive) DPD->DHFU OPRT Orotate Phosphoribosyltransferase UP Uridine Phosphorylase UK Uridine Kinase TP Thymidine Phosphorylase TK Thymidine Kinase

Caption: Metabolic activation and catabolism of 5-Fluorouracil derivatives.

Section 2: Primary Mechanism - Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS).[2][5] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[2]

The active metabolite FdUMP is a potent inhibitor of TS.[7] FdUMP mimics the natural substrate dUMP and binds to the nucleotide-binding site of the enzyme.[3] This binding is stabilized by the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary covalent complex between FdUMP, TS, and the cofactor.[3][7] This complex effectively sequesters the enzyme, blocking the binding of dUMP and halting dTMP production.[3]

The resulting depletion of the intracellular dTMP pool leads to an imbalance of deoxynucleotide triphosphates (dNTPs), specifically a decrease in dTTP and an accumulation of dUTP. This "thymineless death" is a primary driver of cytotoxicity, as the lack of dTTP inhibits DNA replication and the increased dUTP can be misincorporated into DNA, leading to strand breaks and apoptosis.[2][5]

TS_Inhibition cluster_TS_Cycle Normal Thymidylate Synthesis Cycle cluster_Inhibition Inhibition by FdUMP TS_active Thymidylate Synthase (Active Enzyme) dTMP dTMP (for DNA Synthesis) TS_active->dTMP DHF DHF TS_active->DHF TS_inactive Inactive Ternary Complex dUMP dUMP dUMP->TS_active CH2THF 5,10-CH2THF (Cofactor) CH2THF->TS_active FdUMP FdUMP (Active Metabolite) FdUMP->TS_active Binds to active site label_block BLOCKS SYNTHESIS TS_inactive->label_block CH2THF_inhib 5,10-CH2THF CH2THF_inhib->TS_active dTMP_blocked dTMP label_block->dTMP_blocked

Caption: Inhibition of Thymidylate Synthase (TS) by FdUMP.

Section 3: Dual-Action Cytotoxicity - Incorporation into RNA and DNA

While TS inhibition is a cornerstone of its action, the cytotoxic effects of 5-FU and its derivatives are significantly enhanced by their incorporation into nucleic acids.[1][3]

RNA-Directed Damage

The metabolite FUTP is recognized by RNA polymerases and incorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP).[2][4] This fraudulent incorporation has profound consequences:

  • Impaired rRNA Processing: Incorporation into precursor rRNA disrupts its maturation, which is essential for the formation of functional ribosomes.[2][11] The inability to produce new ribosomes halts protein synthesis, a critical process for cell survival and proliferation.[11]

  • Altered mRNA Splicing: Incorporation into snRNA, particularly U2 snRNA, can inhibit pre-mRNA splicing, leading to the production of aberrant proteins.[1][2]

  • General RNA Dysfunction: The presence of fluorouracil in RNA can interfere with post-transcriptional modifications and the overall function of RNA molecules.[1][3]

Recent studies suggest that for certain cancers, such as those of the gastrointestinal tract, this RNA-directed damage, particularly to ribosomal RNA, may be the dominant mechanism of cell killing, more so than DNA-directed effects.[11][12]

DNA-Directed Damage

The third active metabolite, FdUTP, can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP).[4][7] This event triggers a futile cycle of DNA repair. The uracil DNA glycosylase (UDG) enzyme recognizes the incorporated fluorouracil as uracil and attempts to excise it. However, during the repair process, in the presence of a depleted dTTP pool and high dUTP/FdUTP levels, the fraudulent base is likely to be re-incorporated. This repeated excision and repair process leads to DNA fragmentation, chromosomal damage, and ultimately, apoptosis.[1][4]

Active MetaboliteTarget MoleculePrimary ConsequenceCellular Outcome
FdUMP Thymidylate Synthase (TS)Inhibition of dTMP synthesisThymineless Death, DNA replication stress
FUTP RNA (rRNA, mRNA, snRNA)Disruption of RNA processing and functionInhibition of protein synthesis, apoptosis
FdUTP DNADNA fragmentation and damageFutile repair cycles, apoptosis
Table 1: Summary of the cytotoxic actions of active metabolites.

Section 4: Mechanisms of Cellular Resistance

The clinical efficacy of fluoropyrimidines can be limited by both innate and acquired resistance in tumor cells.[8][13] Understanding these mechanisms is crucial for developing strategies to overcome treatment failure.

Key Resistance Mechanisms:

  • Target Enzyme Alterations: Increased expression or amplification of the TYMS gene, which codes for thymidylate synthase, is a common mechanism.[1][14] Higher levels of the TS enzyme require higher intracellular concentrations of FdUMP for effective inhibition.[15] Mutations in the TYMS gene that reduce FdUMP binding can also confer resistance.[1]

  • Metabolic Dysregulation:

    • Decreased Activation: Reduced activity of the anabolic enzymes (e.g., orotate phosphoribosyltransferase) that convert 5-FU to its active metabolites can limit the drug's cytotoxicity.[8]

    • Increased Catabolism: Upregulation of the catabolic enzyme DPD within the tumor can lead to rapid inactivation of 5-FU, preventing it from reaching its targets.[14][16]

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., BCL-2) or downregulating pro-apoptotic proteins, thereby raising the threshold for triggering programmed cell death despite drug-induced damage.[1][17]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump active metabolites like FdUMP out of the cell, reducing their intracellular concentration.[8]

Section 5: Experimental Protocols for Mechanistic Investigation

To validate the mechanism of action of this compound or similar compounds, researchers can employ several key assays.

Protocol 1: Thymidylate Synthase (TS) Activity Assay

This protocol is adapted from tritium-release and mass spectrometry-based methods to measure the catalytic activity of TS in cell or tissue lysates.[18][19][20]

Objective: To quantify the rate of dUMP conversion to dTMP, and thus determine the level of TS inhibition following drug treatment.

Methodology:

  • Lysate Preparation:

    • Harvest treated and untreated control cells/tissues and wash with ice-cold PBS.

    • Homogenize or lyse the samples in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge to pellet cellular debris and collect the supernatant (cytosolic lysate).

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reaction Mixture:

    • Prepare a reaction mix containing buffer, dithiothreitol (DTT), the cofactor 5,10-methylenetetrahydrofolate (CH2THF), and the substrate [5-³H]-dUMP.

  • Enzymatic Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of cytosolic lysate protein to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[19]

  • Reaction Termination and Separation:

    • Terminate the reaction by adding trichloroacetic acid (TCA).

    • Add activated charcoal slurry to the mixture. The charcoal will bind the unreacted [5-³H]-dUMP substrate.[20]

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • The supernatant contains the tritiated water ([³H]H₂O) released during the conversion of [5-³H]-dUMP to dTMP.

    • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]H₂O produced per unit time per milligram of protein to determine the TS activity.

    • Compare the activity in drug-treated samples to untreated controls to quantify the percentage of TS inhibition.

Self-Validation System:

  • Negative Control: A reaction with no cell lysate to measure background signal.

  • Positive Inhibition Control: A reaction including a known TS inhibitor (like FdUMP) to confirm the assay can detect inhibition.[20]

  • Linearity Check: Run the assay with varying protein concentrations and incubation times to ensure the measured activity is within the linear range.[19]

Protocol 2: Quantification of Drug Incorporation into DNA/RNA

This protocol uses mass spectrometry to quantify the level of 5-FU incorporated into nucleic acids.[21]

Objective: To measure the amount of 5-fluorouracil present within the RNA and DNA of treated cells.

Methodology:

  • Cell Treatment and Nucleic Acid Extraction:

    • Treat cells with the test compound (e.g., this compound) for a specified time.

    • Harvest cells and perform separate, high-purity extractions of total RNA and genomic DNA using commercially available kits. Ensure DNase treatment for RNA samples and RNase treatment for DNA samples.

  • Nucleic Acid Degradation:

    • Hydrolyze the purified RNA and DNA down to their constituent bases or nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis.

  • Sample Preparation for Mass Spectrometry:

    • Purify the resulting base/nucleoside mixture using solid-phase extraction or other cleanup methods.

    • Derivatize the samples if necessary to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the bases/nucleosides using a suitable chromatography column.

    • Use the mass spectrometer to specifically detect and quantify 5-fluorouracil (or its corresponding nucleoside) based on its unique mass-to-charge ratio and fragmentation pattern.

  • Quantification and Data Analysis:

    • Generate a standard curve using known amounts of pure 5-fluorouracil.

    • Quantify the amount of 5-fluorouracil in the samples by comparing their signal to the standard curve.

    • Normalize the amount of incorporated drug to the total amount of RNA or DNA analyzed (e.g., pmol of 5-FU per µg of RNA).[21]

Self-Validation System:

  • Untreated Control: Cells not exposed to the drug to establish the baseline and check for analytical interference.

  • Spiked Samples: Add a known amount of 5-fluorouracil to an extract from untreated cells to verify extraction and analytical recovery.

  • Internal Standard: Use a stable isotope-labeled version of 5-fluorouracil as an internal standard to account for variations in sample processing and instrument response.

Conclusion and Future Directions

This compound, as a derivative of 5-fluorouracil, leverages a powerful, multi-pronged attack on cancer cells. Its cytotoxicity stems from a coordinated disruption of critical cellular processes: the potent inhibition of thymidylate synthase leading to "thymineless death," and the fraudulent incorporation into RNA and DNA, which sabotages protein synthesis and compromises genomic integrity.[1][2][5] The relative contribution of each mechanism can vary between cancer types, with recent evidence highlighting the profound and perhaps underestimated importance of RNA-directed damage.[11][12]

Future research should focus on elucidating the specific role of the N3-methyl group. This modification could potentially alter the compound's metabolic activation profile, its affinity for anabolic or catabolic enzymes, or its susceptibility to resistance mechanisms. A deeper understanding of these nuances, coupled with robust pharmacodynamic assays to monitor target engagement in patients, will be essential for optimizing the therapeutic application of this and other next-generation fluoropyrimidine drugs.

References

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Sources

Preamble: Navigating the Landscape of a Niche Pyrimidine Analogue

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of this compound, an N3-methylated derivative of the widely recognized chemotherapeutic agent, 5-fluorouracil (5-FU). It is important to establish at the outset that direct, extensive research on this specific methylated analogue is limited in publicly accessible literature. Therefore, this document will provide a comprehensive foundation by first exploring the well-documented biological activities and mechanisms of its parent compound, 5-fluorouracil. Subsequently, we will extrapolate and discuss the potential implications of N3-methylation on its pharmacological profile, drawing upon established principles of medicinal chemistry and available data on related N-alkylated fluoropyrimidines. This approach aims to equip researchers with a robust theoretical framework to guide future investigations into this intriguing molecule.

Synthetic Pathways: A Glimpse into the Formation of N-Alkylated Fluoropyrimidines

The synthesis of this compound would likely follow established protocols for the N-alkylation of 5-fluorouracil. Generally, the synthesis of 5-FU itself can be achieved through methods such as the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis[1]. Another approach involves the direct fluorination of uracil[1].

For the N3-methylation, a common strategy involves the reaction of 5-fluorouracil with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the reaction conditions, including the choice of solvent and base.

A general synthetic scheme for N-alkylated derivatives of 5-fluorouracil has been described, highlighting the versatility of these synthetic routes[2]. The synthesis of various 5-fluorouracil derivatives, including those with substitutions at the N-1 and N-3 positions, has been a subject of interest to improve the pharmacological properties of the parent drug[3][4].

The Biological Activity of the Foundational Analogue: 5-Fluorouracil (5-FU)

To comprehend the potential of this compound, a thorough understanding of 5-FU's mechanism of action is paramount. 5-FU is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers[5][6]. Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis and function[5][7].

Mechanism of Action of 5-Fluorouracil

5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects[7][8]. The primary mechanisms of action are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death"[5][7][9].

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA modification, and pre-mRNA splicing[5][9].

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation[5].

The metabolic activation of 5-FU to these active nucleotides is a critical determinant of its antitumor activity[10].

5-FU_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Activation Anabolic Activation cluster_Targets Cellular Targets cluster_Effects Cytotoxic Effects FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP via multiple steps FdUMP FdUMP FU->FdUMP via multiple steps RNA RNA FUTP->RNA Incorporation FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation RNA_dys RNA Dysfunction RNA->RNA_dys DNA_syn_inhib DNA Synthesis Inhibition TS->DNA_syn_inhib DNA_dam DNA Damage DNA->DNA_dam

Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil.

Metabolism and Pharmacokinetics of 5-FU

The clinical efficacy and toxicity of 5-FU are significantly influenced by its metabolism. A substantial portion of administered 5-FU (up to 80%) is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) in the liver and other tissues to the inactive metabolite dihydrofluorouracil (DHFU)[5][11]. Variations in DPD activity among patients can lead to significant differences in drug clearance and toxicity[5].

5-FU_Metabolism cluster_Anabolism Anabolism (Activation) cluster_Catabolism Catabolism (Inactivation) FU 5-Fluorouracil (5-FU) Active_Metabolites FUTP, FdUMP, FdUTP FU->Active_Metabolites Activation Pathways DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Cytotoxicity Cytotoxicity Active_Metabolites->Cytotoxicity DHFU Dihydrofluorouracil (DHFU) (Inactive) DPD->DHFU

Caption: Anabolic and catabolic pathways of 5-Fluorouracil metabolism.

The Potential Influence of N3-Methylation on Biological Activity

The introduction of a methyl group at the N3 position of the pyrimidine ring in this compound is expected to modulate its physicochemical and biological properties in several ways compared to 5-FU.

  • Lipophilicity and Membrane Permeability: The addition of a methyl group generally increases the lipophilicity of a molecule. This could potentially enhance its ability to cross cell membranes, leading to altered cellular uptake and distribution.

  • Metabolic Stability: The N3 position is a site of metabolic activity for some pyrimidine derivatives. Methylation at this position could block certain metabolic pathways, potentially increasing the compound's half-life.

  • Target Engagement: The N3 proton of 5-FU is involved in hydrogen bonding interactions within the active site of thymidylate synthase. Methylation at this position would prevent this hydrogen bond donation, which could significantly alter its binding affinity and inhibitory potency towards TS.

  • Prodrug Potential: N-alkyl derivatives of 5-FU have been investigated as potential prodrugs, designed to release 5-FU in a controlled manner[2]. However, some stable N-alkylated derivatives have shown a lack of cytotoxicity in cell culture, suggesting they may not effectively convert to 5-FU or possess intrinsic activity[2].

Hypothesized Biological Activities

Based on the structure of this compound and the known activities of related compounds, we can hypothesize its potential biological activities.

Anticancer Activity

The primary hypothesis is that this compound may exhibit anticancer activity. However, the mechanism could differ from that of 5-FU. If the N3-methylation prevents effective inhibition of thymidylate synthase, its cytotoxic effects might rely more heavily on incorporation into RNA and DNA, assuming it can be appropriately metabolized to the corresponding triphosphates. Alternatively, it might act as a prodrug, with the methyl group being cleaved in vivo to release 5-FU. The efficiency of such a conversion would be a critical determinant of its anticancer efficacy.

Antiviral Activity

Fluorinated pyrimidine nucleosides have been explored for their antiviral properties[12]. While 5-FU itself is not a primary antiviral agent, its derivatives have been investigated. The antiviral potential of this compound would depend on its ability to be recognized and metabolized by viral or host cell enzymes to an active form that can inhibit viral replication, for instance, by targeting viral DNA or RNA polymerases.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., colorectal cancer cell lines like HCT-116 or breast cancer cell lines like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and 5-FU as a positive control) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: A streamlined workflow for the in vitro MTT cytotoxicity assay.

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values) of 5-FU and the subject of this guide, this compound, against a panel of human cancer cell lines. This serves as an example of how experimental data for this compound could be structured and interpreted.

CompoundHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
5-Fluorouracil3.85.27.1
This compoundTo be determinedTo be determinedTo be determined

Conclusion and Future Directions

This compound represents an under-investigated derivative of the clinically vital anticancer drug, 5-fluorouracil. While a lack of direct experimental data necessitates a degree of scientific postulation, the extensive knowledge of its parent compound provides a solid foundation for predicting its potential biological activities. The N3-methylation is a critical structural modification that is likely to significantly influence its pharmacology, potentially altering its mechanism of action, metabolic stability, and cellular uptake.

Future research should focus on the synthesis of this compound and a systematic evaluation of its biological properties. Key areas of investigation should include its in vitro cytotoxicity against a broad panel of cancer cell lines, its ability to inhibit thymidylate synthase, and its metabolism in cellular and animal models. Such studies will be instrumental in determining whether this compound holds promise as a novel therapeutic agent or serves as a valuable tool for further elucidating the structure-activity relationships of fluoropyrimidine-based drugs.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Javadinia, S. A., ... & Taheri, M. (2021). 5-fluorouracil: A narrative review on the role of regulatory mechanisms in driving resistance to this chemotherapeutic agent. Frontiers in oncology, 11, 658636.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • Wikipedia. (2024). Fluorouracil. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Fukushima, M., Satake, H., Uchida, J., Shimamoto, Y., Kato, T., Takechi, T., ... & Shirasaka, T. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Cancers, 13(4), 872.
  • Miura, K., Kinouchi, M., Ishida, K., Fujibuchi, W., Naitoh, T., Ogawa, H., ... & Shirasaka, T. (2010). 5-FU metabolism in cancer and orally-administrable 5-FU drugs. Cancers, 2(3), 1717-1730.
  • Miura, K., Kinouchi, M., Ishida, K., Fujibuchi, W., Naitoh, T., Ogawa, H., ... & Shirasaka, T. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717–1730.
  • Sethy, C., & Kundu, C. N. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution.
  • De Clercq, E., Bernaerts, R., Balzarini, J., & Herdewijn, P. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Journal of Biological Chemistry, 260(29), 15608-15614.
  • Ozaki, S., Watanabe, Y., Hoshiko, T., Nagase, T., & Ogasawara, T. (1986). Synthesis of allyloxycarbonyloxymethyl-5-fluorouracil and copolymerizations with -vinylpyrrolidinone. Journal of the Chemical Society, Perkin Transactions 1, 353-359.
  • Ghafourian, T., & Ghanbarpour, A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of pharmaceutical sciences, 71(8), 935-938.
  • Harada, N., Hongu, M., Kawaguchi, T., Ohohashi, M., Oda, K., Hashiyama, T., & Tsujihara, K. (1996). Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. Chemical & pharmaceutical bulletin, 44(6), 1196-1201.
  • Liu, Y., Zhang, Y., & Xu, M. (2012).
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  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. (2013). Semantic Scholar.
  • Jabeen, F., Junaid, M., Al-Ghamdi, A. A., Al-Zahrani, A. A., Al-Hartomy, O. A., El-Mossalamy, E. H., ... & Iqbal, J. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Journal of Biological Sciences, 26(7), 1807-1813.
  • Wu, Q., Zhang, T., Lu, Y., Wang, H., & Liu, S. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncology reports, 36(3), 1351-1358.
  • Li, Y., Zhu, C., Li, S., & Li, Y. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Letters in Drug Design & Discovery, 6(3), 220-224.
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  • Method for preparing 5-fluorouracil. (2015).
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Spectroscopic Analysis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword

In the landscape of pharmaceutical research and development, the meticulous characterization of molecular structures is a cornerstone of innovation. The pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of a fluorine atom and a methyl group to the pyrimidine-2,4-dione core, yielding 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, presents a molecule of significant interest. Its structural nuances, influenced by the interplay of electronegative and electron-donating substituents, can profoundly impact its biological activity and pharmacokinetic profile.

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for this compound. However, a thorough search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), and the broader scientific literature has revealed a notable absence of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound.

While the direct experimental data remains elusive, this guide will proceed by presenting a detailed theoretical analysis of the expected spectroscopic characteristics of this compound. This predictive approach, grounded in the fundamental principles of spectroscopic techniques and analysis of structurally related analogs, will serve as a valuable resource for researchers anticipating the synthesis and characterization of this molecule or working with similar fluorinated pyrimidine derivatives.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound are pivotal in dictating its spectroscopic signature. The presence of a fluorine atom at the C5 position, a methyl group at the N3 position, and a proton at the N1 position, alongside two carbonyl groups, creates a distinct electronic environment for each atom.

Figure 1. Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:

  • N1-H Proton: A broad singlet is anticipated for the proton attached to the N1 nitrogen. Its chemical shift would be highly dependent on the solvent and concentration, typically appearing in the downfield region (δ 10-12 ppm) due to the deshielding effects of the adjacent carbonyl groups and its acidic nature.

  • C6-H Proton: The proton at the C6 position is expected to appear as a doublet. The coupling to the adjacent fluorine atom at C5 (³JH-F) will split this signal. The chemical shift is predicted to be in the range of δ 7.5-8.5 ppm, influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the C4 carbonyl group.

  • N3-CH₃ Protons: The three protons of the methyl group at the N3 position will give rise to a singlet in the upfield region, likely around δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N1-H10.0 - 12.0br s-
C6-H7.5 - 8.5d³JH-F ≈ 5-8
N3-CH₃3.0 - 3.5s-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Five distinct carbon signals are expected:

  • Carbonyl Carbons (C2 and C4): Two signals in the downfield region (δ 150-165 ppm) are expected for the two carbonyl carbons. The C2 carbon, situated between two nitrogen atoms, might appear at a slightly different chemical shift compared to the C4 carbon.

  • C5 Carbon: This carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large C-F coupling constant (¹JC-F). Its chemical shift is predicted to be in the range of δ 140-150 ppm.

  • C6 Carbon: The C6 carbon will show a smaller C-F coupling (²JC-F) and its chemical shift is expected around δ 125-135 ppm.

  • N3-CH₃ Carbon: The methyl carbon will resonate in the upfield region, typically around δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C2150 - 160d³JC-F (small)
C4155 - 165d²JC-F (small)
C5140 - 150d¹JC-F ≈ 220-250
C6125 - 135d²JC-F ≈ 20-30
N3-CH₃25 - 35s-
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be characterized by a single signal for the fluorine atom at the C5 position. This signal is expected to be a doublet due to coupling with the C6-H proton (³JF-H). The chemical shift of the fluorine signal will be highly informative of its electronic environment.

Predicted Infrared (IR) Spectral Data

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the N-H bond.

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration.

  • C=O Stretches: Two strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

  • C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ can be attributed to the C=C bond stretching within the pyrimidine ring.

  • C-F Stretch: A strong absorption in the region of 1000-1200 cm⁻¹ is characteristic of the C-F stretching vibration.

Table 3: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (aromatic & aliphatic)2900 - 3100Medium to Weak
C=O Stretch (Amide)1650 - 1750Strong
C=C Stretch1600 - 1650Medium
C-F Stretch1000 - 1200Strong
Predicted Mass Spectrometry (MS) Data

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 144. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HNCO, and potentially the methyl radical. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols: A Proactive Approach

For researchers planning to synthesize and characterize this compound, the following general experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra acq2 Optimize acquisition parameters (pulse sequence, relaxation delay) acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) for full assignment acq2->acq3 proc1 Fourier transform and phase correction proc2 Baseline correction and integration proc1->proc2 proc3 Peak picking and chemical shift referencing proc2->proc3 proc4 Interpretation of spectra and structural elucidation proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2. A generalized workflow for NMR analysis.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Sample Preparation: The compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

  • Data Acquisition: Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be employed. For ¹³C NMR, a proton-decoupled experiment is standard. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: A background spectrum should be collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI) should be used. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for accurate mass measurements.

  • Sample Introduction: The sample can be introduced directly or via a chromatographic system like GC-MS or LC-MS.

  • Data Acquisition: A full scan mass spectrum should be acquired to identify the molecular ion and major fragment ions.

Conclusion and Future Directions

While the experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its anticipated spectral characteristics. The predictive data and outlined experimental protocols are designed to empower researchers in their efforts to synthesize and definitively characterize this molecule.

The publication of the experimental spectroscopic data for this compound would be a valuable contribution to the scientific community, aiding in the quality control of its synthesis and facilitating further research into its potential applications.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct citations to experimental data for the target molecule are not possible. The information presented is derived from foundational knowledge in organic spectroscopy and the analysis of spectral data for structurally similar compounds found in the following general resources:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

Unveiling the Solid-State Architecture of Fluorinated Pyrimidines: A Technical Guide to the Crystal Structure of 5-Fluoro-3-Methyl-1H-Pyrimidine-2,4-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delves into the intricate world of the crystal structure of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document provides a comprehensive framework for its determination and analysis. By leveraging crystallographic data from closely related analogs, namely 5-fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione and 5-fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione, we will explore the methodologies, interpret the structural features, and discuss the profound implications of fluorine and methyl substitutions on the solid-state architecture of pyrimidine derivatives. This guide is intended to be a vital resource for researchers engaged in the rational design of novel therapeutics based on the fluoropyrimidine scaffold.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1][2] Chemical modifications of this scaffold have led to the development of a plethora of drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] Among these modifications, the introduction of a fluorine atom at the 5-position of the uracil ring, as seen in the widely used anticancer drug 5-fluorouracil (5-FU), has proven to be a particularly effective strategy.[5][6]

The methylation of the pyrimidine ring, specifically at the N3 position, is another critical modification that can significantly influence the molecule's biological activity and pharmacokinetic profile. This guide focuses on the crystal structure of this compound, a compound that combines these two key structural features. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships, optimizing drug-receptor interactions, and guiding the development of new, more effective therapeutic agents.[7]

While the crystal structure of the title compound has not been reported, this guide will provide a robust, technically detailed pathway to its determination. We will utilize the publicly available crystallographic data of two closely related acyl-substituted 5-fluorouracil derivatives as case studies to illustrate the principles and insights that can be gained from such an analysis.

Experimental Workflow: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis of this compound

The synthesis of N-substituted 5-fluorouracil derivatives is well-documented.[8][9][10] A general approach to the synthesis of the title compound would involve the methylation of 5-fluorouracil.

Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil Reaction Reaction 5-Fluorouracil->Reaction Methylating Agent (e.g., Dimethyl Sulfate) This compound This compound Reaction->this compound Purification (e.g., Recrystallization) Hydrogen_Bonding mol1 N3-H Pyrimidine Ring 1 mol2 O2=C2 Pyrimidine Ring 2 mol1:n3->mol2:o2 N-H···O

Sources

The Cornerstone of Chemotherapy: A Technical Guide to the Discovery and Evolution of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For over half a century, fluorinated pyrimidines have remained a cornerstone in the treatment of solid tumors. This in-depth guide provides a technical journey through the history, discovery, and biochemical intricacies of this vital class of antimetabolite drugs. We will explore the landmark rational design of 5-fluorouracil (5-FU) by Charles Heidelberger, dissect its multi-faceted mechanism of action, and trace the lineage of its successors, which were engineered to enhance efficacy and improve patient outcomes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems of described protocols.

The Genesis of a Landmark Discovery: The Rational Design of 5-Fluorouracil

The story of fluorinated pyrimidines begins not with a random screening, but with a remarkable example of rational drug design. In the 1950s, Dr. Charles Heidelberger observed that cancerous tissues utilized the nucleic acid base uracil more rapidly than normal tissues.[1][2] This led to a powerful hypothesis: if an analogue of uracil could be created to disrupt this process, it might selectively target and kill cancer cells.

The choice of fluorine as the modifying atom was a stroke of genius. Heidelberger, having previously noted the potent enzymatic inhibition caused by fluorine in fluoroacetic acid, reasoned that substituting a hydrogen atom with a fluorine atom at the C-5 position of uracil would create a powerful antimetabolite.[3] The fluorine atom's small size mimics hydrogen, allowing the fraudulent base to enter the same metabolic pathways as uracil. However, its strong electronegativity would critically interfere with enzymatic reactions at that specific position.

This hypothesis led to a collaboration with chemists Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil in 1957.[3][4] Their initial report detailed how 5-FU markedly inhibited tumors in mice, and by 1958, the first clinical findings in humans were reported, ushering in a new era of chemotherapy.[3][5] 5-FU was patented in 1956 and approved for medical use in 1962.[3]

Biochemical Mechanism of Action: A Multi-Pronged Assault

5-Fluorouracil itself is a prodrug; it must be converted intracellularly into several active metabolites to exert its cytotoxic effects.[6] These metabolites wage a multi-pronged assault on cancer cells by disrupting both DNA and RNA synthesis and function.[7][8]

The Primary Target: Inhibition of Thymidylate Synthase

The most well-characterized mechanism of 5-FU is the inhibition of thymidylate synthase (TS).[3][9][10] This enzyme is critical for the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9]

The pathway is as follows:

  • Activation: Inside the cell, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP).[6][11]

  • Ternary Complex Formation: FdUMP mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP).[10] It binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate.[6][10]

  • Enzyme Inhibition: This covalent complex effectively sequesters and inhibits the enzyme.[5]

  • "Thymineless Death": The blockade of TS leads to a depletion of the dTMP pool.[11] Without sufficient thymidine for DNA synthesis, rapidly dividing cancer cells undergo a process known as "thymineless death" and ultimately perish.[3][7]

The central role of TS in DNA synthesis makes it a crucial target in oncology.[9][12] Elevated levels of TS are found in many human cancers and often correlate with a poor prognosis, highlighting the rationale for targeting this enzyme.[12][13]

TS_Inhibition cluster_0 Intracellular Metabolism cluster_1 DNA Synthesis Pathway cluster_2 Inhibitory Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Binds to TS dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP Methylation Ternary_Complex Stable Ternary Complex (Inactive) DNA DNA dTMP->DNA Incorporation Thymineless_Death Thymineless Death dTMP->Thymineless_Death Depletion leads to Cofactor N⁵,N¹⁰-CH₂-THF Cofactor->TS

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by 5-FU.

RNA and DNA Disruption

Beyond TS inhibition, 5-FU's cytotoxicity is also mediated by its incorporation into RNA and DNA.[8][11]

  • RNA Disruption: 5-FU can be metabolized into 5-fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine triphosphate (UTP).[3][6] This fraudulent incorporation disrupts RNA processing and function.[6] Specifically, it can impair the maturation of ribosomal RNA (rRNA) and inhibit the splicing of pre-messenger RNA (pre-mRNA), leading to widespread dysfunction in protein synthesis.[8][11]

  • DNA Damage: To a lesser extent, 5-FU can be converted to 5-fluorodeoxyuridine triphosphate (FdUTP) and misincorporated into DNA.[6] This event can lead to DNA strand breaks and trigger faulty repair mechanisms, further contributing to cell death.[6]

The Evolution of Fluoropyrimidines: A Legacy of Innovation

While 5-FU proved to be a powerful agent, its clinical use was hampered by a short plasma half-life and significant toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[14] This spurred decades of research to develop new fluoropyrimidines with improved therapeutic indices. This work was notably advanced by the research of Professor Setsuro Fujii in Japan, leading to several key drugs.[15][16]

Drug NameClassKey Feature(s)Mechanism of ActionYear of Development
5-Fluorouracil (5-FU) AntimetaboliteFirst-generation fluoropyrimidineTS inhibition, RNA/DNA damage1957
Tegafur (FT) Prodrug of 5-FUOral administration, gradual conversion to 5-FUSame as 5-FU1970
UFT (Tegafur/Uracil) Combination ProdrugUracil competes with 5-FU for DPD, increasing 5-FU bioavailabilitySame as 5-FU, with enhanced effect1976
S-1 (Tegafur/Gimeracil/Oteracil) Combination ProdrugGimeracil inhibits DPD; Oteracil reduces GI toxicityEnhanced 5-FU effect, reduced side effects1999
Capecitabine Oral ProdrugTumor-selective activation to 5-FUPreferential generation of 5-FU in tumor cellsApproved 1998 (US)
Trifluridine/Tipiracil (TAS-102) Combination DrugTrifluridine is incorporated into DNA; Tipiracil inhibits its degradationPrimarily DNA disruptionApproved 2015 (US)

Table based on data from multiple sources.[9][15][17][18]

The development of oral prodrugs like Tegafur , UFT , and Capecitabine represented a major advance.[17][18] Capecitabine, for instance, was designed to be preferentially converted to 5-FU within tumor cells, which have higher levels of the activating enzyme thymidine phosphorylase, thereby concentrating the cytotoxic effect where it is most needed.[9]

More recently, combination drugs like S-1 and TAS-102 (Trifluridine/Tipiracil) have further refined treatment. S-1 combines a 5-FU prodrug with inhibitors of its degradation (Gimeracil) and gastrointestinal toxicity (Oteracil).[15][17] TAS-102 takes a different approach, where Trifluridine acts primarily by being incorporated into DNA, and Tipiracil prevents its rapid breakdown.[15]

Capecitabine_Activation cluster_0 Systemic Circulation & Tissues cluster_1 Tumor Cell (High TP) Capecitabine Capecitabine (Oral) 5'-DFCR 5'-deoxy-5-fluorocytidine Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-deoxy-5-fluorouridine 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver/Tumor) 5-FU_Tumor 5-Fluorouracil 5'-DFUR->5-FU_Tumor Thymidine Phosphorylase (TP) (Tumor) Cytotoxicity Cytotoxicity 5-FU_Tumor->Cytotoxicity Metabolic Activation

Caption: Tumor-selective activation pathway of Capecitabine.

Key Methodologies in Fluoropyrimidine Research

The development and understanding of fluorinated pyrimidines rely on robust chemical and biological methodologies.

Experimental Protocol: Synthesis of 5-Fluorouracil-1-Carboxylic Acid (A 5-FU Derivative)

This protocol describes a common modification at the N1 position, a strategy used to create prodrugs or linkers for drug conjugates. This method is adapted from published procedures.[14][19]

Objective: To synthesize 5-fluorouracil-1-carboxylic acid from 5-fluorouracil and chloroacetic acid.

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer, heating mantle, pH meter, beakers, filtration apparatus

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 5-fluorouracil (e.g., 6.5 g, 50 mmol) and potassium hydroxide (e.g., 5.6 g, 100 mmol) in deionized water (e.g., 20 mL).[14][19]

  • Addition of Reactant: Prepare a solution of chloroacetic acid (e.g., 7.16 g, 75 mmol) in water (e.g., 15 mL) and add it to the 5-FU mixture.[14][19]

  • pH Adjustment & Reaction: Stir the resulting mixture at room temperature. Adjust the pH to 10 and maintain it by the dropwise addition of a 10% aqueous KOH solution.[19]

  • Reflux: Heat the reaction mixture to reflux for 2 hours to ensure the completion of the N-alkylation reaction.[14]

  • Crystallization (Step 1): Cool the mixture to room temperature, then acidify by adding concentrated HCl until the pH reaches approximately 5.5. Cool the solution at 4°C for 2 hours. This will crystallize unreacted 5-FU.[14]

  • Isolation of Product: Isolate the unreacted 5-FU crystals by suction filtration. The desired product remains in the filtrate as its carboxylate salt.

  • Crystallization (Step 2): Take the filtrate and further acidify it to pH 2 with concentrated HCl. Cool the solution at 4°C for at least 6 hours. This protonates the carboxylate, causing the final product, 5-fluorouracil-1-carboxylic acid, to crystallize.[19]

  • Final Collection & Drying: Collect the product crystals by suction filtration, wash with a small amount of cold water, and dry under vacuum.

Self-Validation: The success of the synthesis is validated by characterizing the final product using techniques such as melting point determination, IR spectroscopy (to identify carbonyl and carboxylic acid groups), and NMR spectroscopy (¹H and ¹³C) to confirm the structure.

Conclusion and Future Perspectives

The rational design of 5-fluorouracil was a watershed moment in the history of oncology, providing a blueprint for targeted drug development.[2] From the initial synthesis to the development of sophisticated oral prodrugs and combination therapies, the story of fluorinated pyrimidines is one of continuous scientific innovation. This journey has transformed the treatment landscape for colorectal, breast, gastric, and other solid tumors.[19]

Future research continues to focus on overcoming resistance mechanisms, further personalizing therapy through pharmacogenomic testing for enzymes like dihydropyrimidine dehydrogenase (DPD) which metabolizes 5-FU, and exploring novel combination strategies.[3] The foundational principles established by Heidelberger and subsequent pioneers continue to inspire the development of more effective and less toxic cancer therapies.

References

  • Fluorouracil - Wikipedia. [Link]

  • Ju, J., et al. (2004). Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme. Cancer Cell, 5(4), 341-51. [Link]

  • The Science Behind 5-FU: Mechanism of Action and Key Applications in Oncology. (2024). OncoLink. [Link]

  • Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6527-6547. [Link]

  • Wilson, P. M., et al. (2002). Thymidylate synthase: a critical target for cancer chemotherapy. Current Medicinal Chemistry, 9(18), 1675-1691. [Link]

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Introduction: The Enduring Significance of the Pyrimidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Pyrimidine-2,4-diones: Synthesis, Biological Activity, and Therapeutic Potential

The pyrimidine-2,4-dione, commonly known as the uracil ring system, is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (RNA contains uracil, while DNA contains its 5-methylated form, thymine), this heterocyclic scaffold is intrinsically recognized by biological systems.[1] This inherent biocompatibility, combined with its versatile chemical reactivity, has made it a privileged structure in drug discovery. Its derivatives form the basis of a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthetic methodologies, exploring the diverse biological activities and their underlying mechanisms, analyzing structure-activity relationships (SAR), and presenting key experimental protocols. The narrative emphasizes the causal links between chemical structure and biological function, offering field-proven insights into the development of novel therapeutics based on this remarkable scaffold.

Part 1: Versatile Synthetic Strategies for Pyrimidine-2,4-dione Analogs

The chemical tractability of the uracil ring allows for extensive modification at multiple positions (N-1, N-3, C-5, and C-6), enabling the systematic exploration of chemical space to optimize pharmacological properties. Synthesis strategies can be broadly categorized into two approaches: construction of the core ring and modification of a pre-formed ring.

De Novo Ring Synthesis: Building the Core

The most common de novo syntheses involve condensation reactions between a urea or thiourea derivative and a 1,3-dicarbonyl compound or its equivalent.

  • Classical Condensations: The reaction of ethyl cyanoacetate with thiocarbamide represents a foundational method for constructing the pyrimidine ring.[3] More advanced and highly efficient methods include multicomponent reactions (MCRs). For instance, the green synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues can be achieved through a three-component reaction of barbituric acid, an aldehyde (e.g., thiophen-2-carbaldehyde), and malononitrile in an eco-friendly water-ethanol system.[4] This approach is advantageous as it builds molecular complexity in a single step from simple, readily available starting materials.

Post-Modification of the Uracil Ring

Often, it is more efficient to start with a commercially available uracil or a substituted precursor and perform subsequent modifications.

  • N-Substitution: Alkylation or arylation at the N-1 and N-3 positions is a common strategy to introduce diversity and modulate properties like solubility and cell permeability. These reactions typically involve treating the N-H group with an appropriate halide in the presence of a base, such as potassium carbonate in DMF.[5]

  • C-6 Substitution: A powerful method for diversification involves using a leaving group at the C-6 position. For example, 6-chlorouracil can be used as a versatile intermediate where the chlorine atom is subsequently displaced by various nucleophiles, such as substituted amines, to generate libraries of new compounds.[5][6]

  • C-5 Substitution: The C-5 position is another key site for modification. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of 5-iodouracil with terminal alkynes, are frequently employed to introduce carbon-carbon bonds and build complex molecular architectures.

The choice of synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule. MCRs are ideal for rapidly generating libraries with fused ring systems, while post-modification strategies offer precise control over substitution at specific positions.

G cluster_0 De Novo Synthesis (Multicomponent Reaction) cluster_1 Post-Modification Strategy A Aldehyde D Condensation & Cyclization A->D B Barbituric Acid B->D C Active Methylene (e.g., Malononitrile) C->D E Fused Pyrimidine-2,4-dione (e.g., Pyrano[2,3-d]pyrimidine) D->E F 6-Chlorouracil (Starting Material) G N-Alkylation (R-X, Base) F->G H N-Substituted 6-Chlorouracil G->H I Nucleophilic Substitution (e.g., R₂NH) H->I J Final N1, C6-Disubstituted Pyrimidine-2,4-dione I->J G RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Inhibitor Pyrido[2,3-d]pyrimidine Derivative (e.g., 14m) Inhibitor->MEK Inhibits Phosphorylation Inhibitor->ERK Inhibits Phosphorylation

Inhibition of the RAF-MEK-ERK Pathway by Pyridopyrimidine Derivatives.
Antiviral Activity

Uracil analogues are a cornerstone of antiviral therapy, primarily as nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Anti-HIV Agents: Pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been developed as effective NNRTIs against HIV. [7]These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Certain derivatives showed high activity in the nanomolar range with no associated cytotoxicity, making them promising leads for further development. [7]* Anti-Herpes Simplex Virus (HSV-1) Agents: Both cyclic and acyclic uracil nucleosides have shown very promising activity against HSV-1, in some cases superior to the standard drug acyclovir. [8]These agents typically function by being selectively phosphorylated by viral thymidine kinase and subsequently incorporated into the growing viral DNA chain, causing chain termination.

Other Therapeutic Areas

The versatility of the scaffold extends to numerous other applications:

  • Antibacterial and Antifungal: Various substituted pyrimidine-2,4-diones have been screened for antimicrobial activity, with certain derivatives showing good efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. [6]* Anti-inflammatory: Derivatives have been designed as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. [9]Optimization of a lead compound led to derivatives with IC50 values in the low nanomolar range, highlighting their potential for treating inflammatory diseases. [9]* Antidiabetic: The pyrimidine-2,4-dione scaffold is a key component of some dipeptidyl peptidase-4 (DPP-4) inhibitors. These agents, known as gliptins, are used to treat type 2 diabetes. The pyrimidine-2,4-dione moiety typically binds in the S1' and S2' pockets of the enzyme. [10]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrimidine-2,4-dione scaffold has yielded crucial insights into the structural requirements for various biological activities.

  • For Anticancer (PARP-1) Activity: The core pyrano[2,3-d]pyrimidine-2,4-dione scaffold is essential for occupying the NI site of the PARP-1 enzyme. The addition of a fused heterocycle can create extra interactions with the enzyme, greatly enhancing inhibitory potency. Furthermore, the presence of hydrophobic substituents on an appended ring is favorable due to productive interactions with the adjacent AD site of the enzyme. [4]* For Anti-inflammatory (P2X7) Activity: In a series of P2X7 antagonists, modifying the piperazine moiety attached to the uracil core was key. Replacing a simple phenyl group with bulky, hydrophobic groups like polycycloalkyl acyl (e.g., adamantyl carbonyl) or di-halogenated benzoyl substituents dramatically improved antagonistic activity. [9]* For Antiviral (HIV NNRTI) Activity: For isoxazolidine-linked pyrimidine-2,4-diones, the nature of the substituent at the C-3 position of the isoxazolidine ring was critical. Ethereal substituents led to potent NNRTI activity with low toxicity, whereas compounds with a free alcoholic group at the same position showed no RT inhibitory activity and higher cytotoxicity. [7]

Key Structure-Activity Relationships for Pyrimidine-2,4-diones.
Quantitative SAR Data

The following table summarizes inhibitory concentrations for selected pyrimidine-2,4-dione derivatives against various cancer-related targets, illustrating the impact of specific substitutions.

Compound ClassTargetLead Compound/ModificationIC₅₀Reference
Pyrano[2,3-d]pyrimidinePARP-1Compound S7 (Fused heterocycle)3.61 nM[4]
Pyrano[2,3-d]pyrimidinePARP-1Compound S2 (Fused heterocycle)4.06 nM[4]
Pyrido[2,3-d]pyrimidineeEF-2KCompound 6 (Optimal R¹, R², R³)420 nM[11]
Pyrido[2,3-d]pyrimidineeEF-2KCompound 9 930 nM[11]
Pyrido[2,3-d]pyrimidineMCF-7 CellsCompound 14m 0.04 µM[12]
Pyrido[2,3-d]pyrimidineA375 CellsCompound 14m 0.06 µM[12]

Part 4: Key Experimental Protocols

The successful development of novel agents requires robust and reproducible experimental methods. The following protocols are representative of those used in the synthesis and evaluation of pyrimidine-2,4-dione derivatives.

Protocol: Multicomponent Synthesis of a Pyrano[2,3-d]pyrimidine Analog

This protocol is adapted from the green synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile. [4] Rationale: This one-pot, three-component reaction is highly efficient and utilizes an environmentally friendly solvent system. It demonstrates the rapid construction of a complex, fused heterocyclic system from simple precursors.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine thiophen-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and barbituric acid (10 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (e.g., 30 mL : 30 mL).

  • Catalysis: Add a few drops of a basic catalyst, such as triethylamine, to initiate the condensation.

  • Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure completion.

  • Isolation: Upon completion, concentrate the solvent under reduced pressure and allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent, such as butanol, to yield the final compound as yellow crystals. [4]7. Characterization (Self-Validation): The structure and purity of the final compound must be confirmed.

    • Melting Point: Determine the melting point; a sharp range indicates high purity.

    • Spectroscopy:

      • FTIR: Confirm the presence of key functional groups (e.g., NH₂, NH, CN, C=O).

      • ¹H-NMR & ¹³C-NMR: Confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

    • Elemental Analysis: Verify the elemental composition (C, H, N, S) of the compound.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific enzyme target, such as PARP-1 or eEF-2K.

Rationale: An in vitro enzyme assay is a critical first step to validate the mechanism of action. It directly measures the ability of a compound to inhibit the catalytic activity of its intended target, providing quantitative data (IC₅₀) for SAR analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute this stock to create a range of concentrations for testing. Prepare assay buffer, enzyme solution, and substrate solution as specified by the assay kit or literature.

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add a small volume of the diluted test compound solutions to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle only).

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the output signal (e.g., fluorescence, absorbance, luminescence) using a plate reader. The signal is proportional to the amount of product formed and thus reflects enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Future Perspectives and Conclusion

The substituted pyrimidine-2,4-dione scaffold remains a highly productive platform for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Targeted Therapies: Moving beyond broad-spectrum cytotoxicity, the design of derivatives that selectively inhibit kinases or other signaling proteins implicated in specific diseases will continue to be a major focus.

  • Green Chemistry: The adoption of more sustainable and efficient synthetic methods, such as microwave-assisted synthesis and one-pot multicomponent reactions, will become increasingly standard. [13]* Drug Conjugates: Attaching pyrimidine-2,4-dione warheads to antibodies or other targeting moieties could improve their therapeutic index by delivering them specifically to diseased cells.

  • Overcoming Resistance: As with all therapeutics, drug resistance is a major challenge. The synthesis of novel analogues will be crucial for developing second- and third-generation drugs that are effective against resistant strains of viruses, bacteria, or cancer cells.

References

  • El-Gamal, M. I., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. Available at: [Link]

  • Dalimba, D., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. Available at: [Link]

  • Lv, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bhat, O. A., & Patel, P. (2015). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. Available at: [Link]

  • Oh, Y., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gouda, M. A., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Pharmaceuticals. Available at: [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ. Available at: [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]

  • Suhail, M., et al. (2022). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Available at: [Link]

  • Nassar, I. F., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment. Available at: [Link]

  • Chigozie, I. F., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Matić, A., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ali, A. A. (2016). Synthesis of uracil derivatives and some of their reactions. ResearchGate. Available at: [Link]

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The title compound, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, represents a classic scaffold whose interactions with biological targets are of significant interest. This technical guide provides a comprehensive, field-proven framework for the in silico investigation of this molecule's binding characteristics. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that guides researchers from initial system setup through to advanced molecular dynamics and data interpretation. This document details the requisite steps for robust molecular docking and molecular dynamics simulations, emphasizing the critical nuances of parameterizing a fluorinated pyrimidine analog and ensuring the scientific validity of the generated data. Protocols are presented as self-validating systems, grounded in authoritative literature, to empower both novice and experienced computational scientists in the drug discovery pipeline.

| Foundational Principles: Why Model Fluorinated Pyrimidines?

This compound is a derivative of the pyrimidine nucleobase scaffold. The introduction of a fluorine atom at the C5 position is a bioisosteric replacement for a hydrogen atom that dramatically alters the molecule's electronic properties. This modification can enhance binding affinity through favorable electrostatic interactions and influence the pKa of adjacent functional groups, thereby modulating the molecule's behavior in a biological environment.

Understanding these interactions at an atomic level is paramount for rational drug design. In silico modeling provides a powerful, resource-efficient lens through which we can predict, visualize, and quantify these interactions, thereby guiding lead optimization and hypothesis-driven experimentation. This guide will use Human Thymidylate Synthase (TS), a clinically relevant target for fluoropyrimidines like 5-fluorouracil, as an exemplary receptor to illustrate the complete modeling workflow.

| The Overall In Silico Workflow

The journey from a molecule's 2D structure to a dynamic 3D model of its interaction with a protein target follows a structured, multi-stage process. Each stage builds upon the last, increasing in computational complexity and the richness of the insights provided.

G cluster_prep System Preparation cluster_dock Binding Pose Prediction cluster_md Dynamic Stability Assessment ligand_prep Ligand Preparation (2D to 3D, Parametrization) docking Molecular Docking (Grid Generation, Search Algorithm) ligand_prep->docking receptor_prep Receptor Preparation (PDB Cleanup, Protonation) receptor_prep->docking analysis_dock Pose Scoring & Selection docking->analysis_dock system_build System Building (Solvation & Ionization) analysis_dock->system_build Select Best Pose md_sim Molecular Dynamics Simulation (Minimization, Equilibration, Production) system_build->md_sim analysis_md Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->analysis_md

Caption: High-level workflow for in silico protein-ligand interaction studies.

| Part 1: System Preparation - The Bedrock of Accuracy

The adage "garbage in, garbage out" is acutely true in computational modeling. The accuracy of subsequent docking and simulation steps is entirely dependent on the quality of the initial ligand and receptor structures.

| Ligand Preparation: From 2D to a Parameterized 3D Model

Preparing the ligand involves converting its 2D representation into a three-dimensional structure with appropriate atomic charges and force field parameters. This is particularly crucial for our fluorinated compound.

Experimental Protocol: Ligand Parameterization

  • Generate 3D Coordinates:

    • Use a chemical structure editor like MarvinSketch or ChemDraw to draw this compound.

    • Export the structure in a 3D format (e.g., SDF or MOL2).

    • Employ a tool like Open Babel to perform an initial energy minimization using a suitable force field (e.g., MMFF94). This provides a reasonable starting conformation.

  • Assign Partial Charges:

    • The electronic influence of the fluorine atom necessitates a high-quality charge calculation. While faster methods exist, quantum mechanical (QM) calculations are the gold standard.

    • Use a QM software package (e.g., Gaussian, ORCA) to perform a geometry optimization followed by a population analysis (e.g., Merz-Kollman) at a suitable level of theory (e.g., HF/6-31G*).

    • Alternatively, for high-throughput workflows, use the AM1-BCC charge model available in the Antechamber tool from the AmberTools suite, which is designed to be compatible with the GAFF force field.

  • Generate Force Field Parameters:

    • For use with common biomolecular force fields like AMBER or CHARMM, a general force field such as the General Amber Force Field (GAFF) is required for the ligand.

    • The antechamber module in AmberTools can be used to assign GAFF atom types to the ligand.

    • The parmchk2 module should then be run to check for any missing force field parameters (bonds, angles, dihedrals) and provide reasonable estimates.

| Receptor Preparation: Curating the Target Structure

We will use Human Thymidylate Synthase as our receptor. A high-resolution crystal structure is the ideal starting point.

Experimental Protocol: Receptor Preparation

  • Obtain and Clean the PDB Structure:

    • Download a suitable crystal structure from the Protein Data Bank (PDB). For example, PDB ID: 1HVC.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to define the binding site for our new ligand.

    • Inspect the protein for missing residues or atoms. Tools like the PDBFixer library in OpenMM can be used to rebuild missing heavy atoms and loops.

  • Protonation and Charge Assignment:

    • The ionization states of titratable residues (Asp, Glu, His, Lys, Arg) are pH-dependent and critical for defining the electrostatic landscape of the binding pocket.

    • Use a dedicated tool like PDB2PQR, often coupled with PROPKA, to predict the protonation states of residues at a physiological pH (e.g., 7.4) and add hydrogen atoms accordingly.

    • Assign a standard biomolecular force field (e.g., AMBER ff14SB, CHARMM36m) to the protein. This step assigns atom types and charges to all protein residues.

| Part 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a search algorithm problem, exploring conformational space to find low-energy binding modes, which are then ranked using a scoring function.

G cluster_prep Input Preparation cluster_grid Binding Site Definition cluster_run Docking & Analysis ligand Prepared Ligand (PDBQT format) dock_run Run Docking Algorithm (e.g., AutoDock Vina) ligand->dock_run receptor Prepared Receptor (PDBQT format) grid_def Define Grid Box (Center & Dimensions) receptor->grid_def grid_gen Generate Affinity Maps grid_def->grid_gen grid_gen->dock_run pose_analysis Analyze Poses & Scores dock_run->pose_analysis pose_select Select Best Pose(s) for MD Simulation pose_analysis->pose_select

Caption: The molecular docking workflow, from input preparation to pose selection.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared ligand and receptor files into the PDBQT format using scripts from the MGLTools package. This format includes atomic charges, atom types, and information about rotatable bonds for the ligand.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the receptor. The center of the box should be the geometric center of the known active site. The size should be large enough to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).

  • Configuration and Execution:

    • Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the grid box center and dimensions, and the desired exhaustiveness of the search.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

  • Results Analysis:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, ChimeraX) in the context of the receptor's binding pocket.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, potential halogen bonds involving the fluorine atom) for the most favorable poses. A plausible pose should exhibit chemically sensible interactions with key active site residues.

Data Presentation: Example Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Human TS)Interaction Type(s)
1-8.5Arg50, Asn112, Asp218H-Bond, Electrostatic
2-8.2Trp80, Leu221H-Bond, Hydrophobic
3-7.9Arg50, Tyr258H-Bond, Pi-Cation

| Part 3: Molecular Dynamics - From a Static Picture to a Dynamic Movie

While docking provides a valuable static hypothesis of binding, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations address this by simulating the atomic motions of the system over time, allowing for an assessment of the stability of the docked pose.

Experimental Protocol: MD Simulation using GROMACS

  • System Building:

    • Combine the coordinates of the receptor and the selected ligand pose into a single complex file.

    • Use the GROMACS gmx editconf tool to define a simulation box (e.g., a cubic box with a 1.0 nm distance between the complex and the box edge).

    • Solvate the system by filling the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup phase. This allows the system to relax to a local energy minimum.

  • Equilibration:

    • Conduct two phases of equilibration to bring the system to the desired temperature and pressure.

      • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms with a force constant to allow the solvent to equilibrate around them.

      • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. The restraints on the protein-ligand complex can be gradually released during this phase.

  • Production MD:

    • Run the simulation for a duration sufficient to observe the dynamics of interest (e.g., 100 ns or longer). The choice of simulation time is critical; longer simulations provide more robust sampling of conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone with respect to the starting structure. A stable RMSD plot for the ligand indicates that it remains bound in its initial pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor specific interactions, such as hydrogen bonds between the ligand and protein, over the course of the simulation to assess their stability.

Data Presentation: Example MD Simulation Metrics

MetricSystemMean ValueStandard DeviationInterpretation
RMSD (Ligand)Complex0.15 nm0.05 nmLigand is stable in the binding pocket.
RMSD (Protein Backbone)Complex0.25 nm0.08 nmProtein structure is stable.
Hydrogen BondsLigand-Receptor2.80.6An average of ~3 stable H-bonds are maintained.

| Conclusion and Future Directions

This guide has outlined a robust and validated workflow for the in silico modeling of this compound. By progressing from meticulous system preparation to predictive molecular docking and finally to dynamic MD simulations, researchers can build a comprehensive, atomic-level understanding of the molecule's binding behavior. The insights gained from this hierarchical approach are invaluable for guiding medicinal chemistry efforts, explaining structure-activity relationships, and generating new, testable hypotheses for drug discovery.

For more advanced studies, one might consider employing enhanced sampling techniques to explore larger conformational changes or calculating binding free energies using methods like MM/PBSA or free energy perturbation (FEP) to achieve a more quantitative prediction of binding affinity.

References

  • Title: A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Source: Journal of the American Chemical Society URL: [Link]

  • Title: PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations. Source: Nucleic Acids Research URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL: [Link]

  • Title: GROMACS: High-performance molecular simulations through developing parallel codes. Source: Computational Molecular Science URL: [Link]

An In-Depth Technical Guide to the Therapeutic Potential of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a methylated derivative of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), stands as a molecule of significant interest in the landscape of anticancer drug development. Its therapeutic efficacy is intrinsically linked to its intracellular conversion into active metabolites that disrupt fundamental cellular processes, primarily DNA synthesis and repair. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, delving into its core mechanism of action, the intricate signaling pathways it modulates, and the key enzymes governing its activation and catabolism. By synthesizing current scientific understanding with detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge required to further investigate and harness the therapeutic potential of this class of fluoropyrimidine analogs.

Introduction: The Chemical and Therapeutic Landscape

This compound belongs to the fluoropyrimidine class of antimetabolites. Its structure is characterized by a pyrimidine ring with a fluorine atom at the 5th position and a methyl group at the 3rd position of the uracil scaffold. This methylation distinguishes it from its parent compound, 5-fluorouracil, potentially influencing its metabolic stability, bioavailability, and cellular uptake.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₅H₅FN₂O₂[1]
Molecular Weight 144.10 g/mol [1]
CAS Number 4840-69-1[1]
Synonyms 1-Methyl-5-fluorouracilN/A

The primary therapeutic application of fluoropyrimidines lies in oncology, where they have been a cornerstone of treatment for various solid tumors, including colorectal, breast, and head and neck cancers, for decades. The cytotoxic effects of these compounds are exerted through their metabolic conversion into active nucleotides that interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, a process often referred to as "thymineless death".[2]

The Primary Therapeutic Target: Thymidylate Synthase (TS)

The central mechanism of action of this compound, following its intracellular conversion, is the potent inhibition of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.

Mechanism of Inhibition

The journey from this compound to TS inhibition is a multi-step intracellular process. The compound is metabolized to 5-fluorouracil (5-FU), which is then converted to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP acts as a suicide inhibitor of TS by forming a stable ternary covalent complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF). This complex effectively sequesters the enzyme, blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

TS_Inhibition cluster_0 Intracellular Metabolism cluster_1 Thymidylate Synthase Cycle This compound This compound 5-FU 5-FU This compound->5-FU Demethylation FdUMP FdUMP 5-FU->FdUMP Anabolic Activation Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2THF) FdUMP->Ternary_Complex dUMP dUMP TS TS dUMP->TS dTMP dTMP TS->dTMP Methylation TS->Ternary_Complex CH2THF CH2THF CH2THF->TS CH2THF->Ternary_Complex Ternary_Complex->TS Inhibition

Figure 1: Mechanism of Thymidylate Synthase Inhibition.
Quantitative Analysis of TS Inhibition

Table 2: Inhibition Constants for Thymidylate Synthase

InhibitorTargetKᵢ ValueSource
FdUMP Human Thymidylate Synthase1.7 nM[3][4]

Secondary Mechanisms and Potential Targets

Beyond the primary targeting of thymidylate synthase, the metabolites of this compound exert their cytotoxic effects through additional mechanisms.

RNA and DNA Incorporation

The anabolic activation of 5-FU also leads to the formation of 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). These fraudulent nucleotides can be incorporated into RNA and DNA, respectively.

  • RNA Dysfunction: The incorporation of FUTP into various RNA species disrupts RNA processing, splicing, and stability, leading to a global impact on protein synthesis and cellular function.

  • DNA Damage: The incorporation of FdUTP into DNA can lead to DNA strand breaks and triggers futile repair cycles, contributing to genomic instability and cell death.

Emerging and Novel Targets

Recent research suggests that the therapeutic window of fluoropyrimidines may extend beyond their classical targets. While still under investigation, some potential novel targets for this class of compounds include:

  • Chromosome Segregation and Organization: Studies have indicated that 5-FU treatment can induce transcriptional changes in genes involved in chromosome segregation, including components of the kinetochore and cohesin complexes.[5]

  • Serine Protease Omi/HtrA2: The pro-apoptotic effects of a novel fluoropyrimidine, F10, were enhanced by inhibiting the serine protease Omi/HtrA2, suggesting it as a potential target for combination therapies.[6]

Signaling Pathways to Apoptosis

The cellular insults induced by this compound culminate in the activation of apoptotic signaling pathways, leading to programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated.

The p53-Mediated Apoptotic Cascade

The tumor suppressor protein p53 plays a pivotal role in orchestrating the apoptotic response to DNA damage induced by fluoropyrimidines. Upon activation, p53 can:

  • Induce the Extrinsic Pathway: Upregulate the expression of death receptors like Fas, sensitizing the cell to apoptosis initiated by its ligand, FasL.[2]

  • Activate the Intrinsic Pathway: Modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_0 Cellular Stress 5-FMPD Metabolites 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione Metabolites DNA Damage DNA Damage 5-FMPD Metabolites->DNA Damage RNA Dysfunction RNA Dysfunction 5-FMPD Metabolites->RNA Dysfunction p53 p53 DNA Damage->p53 Activation Fas Fas Receptor p53->Fas Upregulation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Caspase8 Caspase-8 Fas->Caspase8 Activation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified Apoptotic Signaling Pathway.
Caspase Activation

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. Both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3) are activated in response to 5-FU treatment.[7][8][9][10]

  • Caspase-8: Activated downstream of death receptor signaling (extrinsic pathway).

  • Caspase-9: Activated following the release of cytochrome c from the mitochondria (intrinsic pathway).

  • Caspase-3: The primary executioner caspase, activated by both caspase-8 and -9, which then cleaves a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

The Clinical Gatekeeper: Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil. Over 80% of an administered dose of 5-FU is inactivated by DPD.[11][12] Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in reduced clearance of 5-FU and a significantly increased risk of severe, life-threatening toxicity. Therefore, assessing DPD status in patients prior to fluoropyrimidine-based chemotherapy is of paramount clinical importance.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy and mechanism of action of this compound and its derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of the folate cofactor.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, 2-mercaptoethanol, formaldehyde, (6R,S)-tetrahydrofolate, and dUMP.

  • Inhibitor Incubation: Pre-incubate the purified TS enzyme with various concentrations of the inhibitor (e.g., FdUMP derived from this compound) for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the enzyme-inhibitor mixture to the reaction buffer.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the folate cofactor, over time.

  • Data Analysis: Calculate the rate of the reaction and determine the inhibitory constants (e.g., IC₅₀ or Kᵢ) for the compound.[13]

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

DPD activity can be assessed using various methods, including radioenzymatic assays or ELISA-based kits.

ELISA-Based Protocol (General Overview):

  • Sample Preparation: Prepare cell lysates or patient-derived samples (e.g., peripheral blood mononuclear cells).

  • Assay Procedure: Follow the manufacturer's instructions for the specific DPD ELISA kit. This typically involves adding the sample to a microplate pre-coated with a DPD-specific antibody, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance and quantify the amount of DPD in the sample by comparing it to a standard curve.[9]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Enzymatic Assays Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Cell Viability Apoptosis Assays Apoptosis Assays (e.g., Flow Cytometry, Western Blot) Cell Culture->Apoptosis Assays Mechanism of Death Purified Enzyme Purified TS or DPD TS Inhibition Assay TS Inhibition Assay Purified Enzyme->TS Inhibition Assay DPD Activity Assay DPD Activity Assay Purified Enzyme->DPD Activity Assay Compound 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione Compound->Cell Culture Compound Metabolites Active Metabolites (e.g., FdUMP) Compound->Compound Metabolites Intracellular Conversion Compound Metabolites->Purified Enzyme

Figure 3: General Experimental Workflow.

Conclusion and Future Directions

This compound, as a derivative of 5-fluorouracil, holds significant therapeutic potential as an anticancer agent. Its primary mechanism of action through the potent inhibition of thymidylate synthase, coupled with its ability to disrupt RNA and DNA integrity, provides a multi-pronged attack on rapidly proliferating cancer cells. A thorough understanding of the apoptotic signaling pathways it activates, particularly the p53-mediated cascade, offers avenues for rational combination therapies. Furthermore, the critical role of DPD in its metabolism underscores the importance of personalized medicine approaches to mitigate toxicity and optimize therapeutic outcomes.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to determine any advantages it may offer over existing fluoropyrimidines. Investigating its efficacy in combination with inhibitors of other key cellular pathways, including those involved in apoptosis and DNA repair, could lead to more effective and durable anticancer strategies. The continued exploration of novel targets for this class of compounds may also unveil new therapeutic opportunities.

References

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  • Bassyouni, F., et al. (2021). Synthesis and antimicrobial evaluation of novel fused pyrimidine analogs. Journal of King Saud University - Science, 33(1), 101234.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from [Link]

  • Ghafouri-Fard, S., et al. (2021). The role of non-coding RNAs in the response to 5-fluorouracil. Frontiers in Oncology, 11, 635459.
  • Goudgaon, N. M., et al. (1991). Synthesis and anti-HIV activity of novel pyrimidine analogs. Journal of Medicinal Chemistry, 34(1), 143-148.
  • Hatem A Abuelizz, et al. (2019). Synthesis and antioxidant potential of novel pyrido-triazolopyrimidine analogs. Molecules, 24(12), 2287.
  • Huang, T., et al. (2019). Synthesis and anticancer activity of novel pyrimidine analogs. European Journal of Medicinal Chemistry, 162, 345-356.
  • Jubeen, F., et al. (2018). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Molecules, 23(10), 2533.
  • Kumari, R., Kumar, R., & Lynn, A. (2014). g-mmpbsa: a GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951–1962. [Link]

  • Kumari, R., & Lynn, A. (2020). dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis. ACS Omega, 5(27), 16689–16701. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Mojardín, L., et al. (2015). Chromosome segregation and organization are targets of 5'-Fluorouracil in eukaryotic cells. Cell Cycle, 14(8), 1295-1306.
  • Peters, G. J., et al. (2007). Mechanisms of action of FdUMP[3]: metabolite activation and thymidylate synthase inhibition. Oncology reports, 18(1), 287–291.

  • Rakesh, K. P., et al. (2017). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 94(11), 1279-1296.
  • Richardson, V. J., Ford, C. H., Tsaltas, G., & Gallant, M. E. (1989). Doxorubicin-anti-carcinoembryonic antigen immunoconjugate activity in vitro. European journal of cancer & clinical oncology, 25(4), 649–656.
  • Scherbakov, A. M., et al. (2018). The cytotoxic and pro-apoptotic activities of the novel fluoropyrimidine F10 towards prostate cancer cells are enhanced by Zn(2+)-chelation and inhibiting the serine protease Omi/HtrA2.
  • van Kuilenburg, A. B. P. (2020). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. International Journal of Molecular Sciences, 21(21), 8251.
  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 8(1), 1-14.
  • Zha, G. F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Molecules, 24(10), 1986.
  • Zhang, J., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry, 221, 113523.
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Methodological & Application

Application Notes and Protocols for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in cell culture experiments. This document outlines the compound's mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation and troubleshooting.

Introduction and Scientific Background

This compound is a fluorinated pyrimidine analog. Structurally, it is a methylated derivative of the well-known chemotherapeutic agent 5-fluorouracil (5-FU). Due to this structural similarity, it is anticipated to function as a potent inhibitor of thymidylate synthase (TS). The inhibition of TS is a critical mechanism in cancer chemotherapy as it disrupts the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] The resulting depletion of the dTMP pool leads to an imbalance of deoxynucleotides, which in turn induces S-phase arrest in the cell cycle and ultimately triggers apoptosis in rapidly dividing cells.[3][4]

While specific literature on the cellular effects of this compound is not abundant, its mechanism can be inferred from the extensive research on 5-FU. It is crucial for researchers to empirically determine the optimal working concentrations and treatment durations for their specific cell lines and experimental objectives. These protocols provide a robust framework for such investigations.

Mechanism of Action: Thymidylate Synthase Inhibition

The primary mode of action for fluoropyrimidines like this compound is the inhibition of thymidylate synthase. This enzyme is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. The fluorine atom at the C5 position of the pyrimidine ring is key to its inhibitory activity. The compound is intracellularly converted to its active form, which then forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. This complex effectively blocks the enzyme's catalytic activity, leading to the cellular consequences outlined above.

Thymidylate_Synthase_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 DNA Synthesis Pathway cluster_2 Cellular Outcomes Compound This compound Active_Metabolite Active Fluoropyrimidine Metabolite Compound->Active_Metabolite Intracellular Conversion TS Thymidylate Synthase Active_Metabolite->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA TS->dTMP S_Phase_Arrest S-Phase Arrest TS->S_Phase_Arrest Depletion of dTMP leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization is essential for achieving reliable and reproducible results.

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution that can be diluted to the desired working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Note on Solubility: If the solubility in DMSO is unknown, start with a small amount and gradually add solvent. If solubility issues persist, other organic solvents compatible with cell culture may be tested, ensuring the final concentration in the media is non-toxic to the cells (typically <0.5% v/v).

General Cell Culture and Treatment Workflow

This workflow provides a general outline for treating adherent cells. The protocol can be adapted for suspension cells.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_24h Incubate for 24h (Adhesion) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of Compound Incubate_24h->Prepare_Dilutions Treat_Cells Remove old media & Add media with Compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for desired duration (24-96h) Treat_Cells->Incubate_Treatment Perform_Assay Perform Downstream Assays Incubate_Treatment->Perform_Assay End End Perform_Assay->End

Sources

Application of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N3-Alkylation of 5-Fluorouracil

For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for a multitude of solid tumors, including those of the gastrointestinal tract, breast, head, and neck.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[2] However, the clinical utility of 5-FU is often hampered by a narrow therapeutic window, characterized by significant toxicities such as myelosuppression, mucositis, and diarrhea.[3] These adverse effects are largely due to the systemic distribution of the drug and its impact on rapidly dividing healthy cells.

To mitigate these toxicities and improve the pharmacokinetic profile of 5-FU, numerous prodrug strategies have been developed.[3] These approaches aim to deliver an inactive precursor that is metabolically converted to the active 5-FU, ideally with some degree of tumor selectivity. 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, also known as 3-methyl-5-fluorouracil, represents one such strategy. The methylation at the N3 position of the pyrimidine ring renders the molecule inactive, as this position is critical for the formation of the active metabolites of 5-FU.[4][5] The central hypothesis is that this N3-methylated derivative can serve as a depot form of 5-FU, undergoing in vivo metabolism to slowly release the active drug, thereby maintaining therapeutic concentrations over a longer period and potentially reducing peak-level-associated toxicities.[3]

Proposed Mechanism of Action: A Prodrug Approach

The anticancer activity of this compound is contingent upon its metabolic conversion to 5-fluorouracil. It is hypothesized that this biotransformation primarily occurs in the liver, mediated by microsomal enzymes.[3] Once released, 5-FU enters the well-established anabolic pathways to exert its cytotoxic effects.

The key steps in the metabolic activation of 5-FU are as follows:

  • Conversion to Active Metabolites: 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2]

  • Incorporation into DNA and RNA: FdUTP can be misincorporated into DNA, while FUTP can be incorporated into RNA. Both events disrupt the normal function of these nucleic acids, contributing to cytotoxicity.[6]

The rationale for using an N3-substituted prodrug like this compound is supported by studies on similar derivatives, such as N3-o-toluyl-fluorouracil. These studies have shown that such compounds can accumulate in the liver and are slowly metabolized to 5-FU, leading to sustained plasma concentrations of the active drug.[3] This pharmacokinetic profile is believed to contribute to enhanced antitumor activity with reduced systemic toxicity.[3]

Metabolic Activation Pathway cluster_0 Systemic Circulation & Liver cluster_1 Tumor Cell This compound This compound 5-FU 5-FU This compound->5-FU Metabolic Conversion (e.g., Liver Microsomal Enzymes) FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition RNA_Damage RNA Damage FUTP->RNA_Damage DNA_Damage DNA Damage FdUTP->DNA_Damage Apoptosis Apoptosis TS_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of compounds Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Application Notes & Protocols for In Vitro Dissolution of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione for use in a variety of in vitro assays. As a member of the fluoropyrimidine class of compounds, its efficacy in experimental systems is critically dependent on proper handling and dissolution to ensure reproducibility and accuracy of results. This guide moves beyond a simple set of instructions to explain the scientific rationale behind solvent selection, stock solution preparation, and final dilution into aqueous assay media, ensuring the integrity of the compound and the validity of the experimental data.

Introduction: The Critical Nature of Solubilization

This compound is a synthetic heterocyclic compound with potential applications in pharmacological and biological research. Its structure is closely related to the well-known antimetabolite 5-Fluorouracil (5-FU). The introduction of a methyl group at the N3 position can alter its physicochemical properties, including solubility and membrane permeability, which necessitates a carefully considered dissolution strategy.

The primary challenge in preparing this and similar compounds for in vitro testing is their often poor aqueous solubility. Direct dissolution in cell culture media or aqueous buffers can lead to precipitation, resulting in inaccurate concentrations and unreliable experimental outcomes. Therefore, a common and effective strategy involves the use of a water-miscible organic solvent to create a highly concentrated stock solution, which can then be serially diluted to the desired final concentration in the aqueous assay medium. This approach ensures the compound remains in solution and is delivered to the biological system in a monomeric and bioavailable form.

Physicochemical Properties & Solvent Selection

Understanding the properties of this compound is fundamental to developing a robust dissolution protocol.

PropertyValue / InformationSource
Molecular Formula C₅H₅FN₂O₂Echemi[1]
Molecular Weight 144.10 g/mol Echemi[1]
Appearance White to off-white crystalline solid (presumed)General knowledge
Predicted XLogP3 -0.1Echemi[1]
Melting Point 194 °C (in ethanol/water)Echemi[1]

The predicted XLogP3 value of -0.1 suggests a relatively hydrophilic nature, yet pyrimidine derivatives can exhibit limited solubility in neutral aqueous solutions due to their crystalline structure.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

For creating a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The rationale is as follows:

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to working concentrations without causing immediate precipitation.

  • Established Use in Cell Culture: DMSO is widely used as a vehicle for compound administration in in vitro assays.[4] However, it is crucial to control its final concentration, as it can exert biological effects and cytotoxicity at higher levels.[5][6][7]

Alternative Solvents
  • Ethanol: While 5-Fluorouracil has some solubility in ethanol (~0.8 mg/mL), this is significantly lower than in DMSO.[2] For this compound, ethanol may be suitable for lower concentration stock solutions but is generally less effective than DMSO.

  • Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is not recommended for creating high-concentration stocks. The solubility of 5-Fluorouracil in PBS (pH 7.2) is approximately 8 mg/mL, but this may not be sufficient for all experimental needs, and the stability of the compound in aqueous solution is limited.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the cornerstone of reproducible experiments.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 100 mM stock solution:

    • Mass (mg) = 100 mmol/L * 144.10 g/mol * 0.001 L = 14.41 mg

  • Weighing: Accurately weigh out 14.41 mg of this compound and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture-grade DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the 100 mM primary stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in foil. Under these conditions, the solid compound is stable for at least 4 years, and DMSO stock solutions are generally stable for several months.[2][3]

Diagram: Workflow for Preparation of Primary Stock Solution

G cluster_prep Primary Stock Solution Preparation A Calculate Mass (e.g., 14.41 mg for 1 mL of 100 mM) B Weigh Compound A->B C Add Anhydrous DMSO (e.g., 1 mL) B->C D Vortex / Sonicate Until Fully Dissolved C->D E Aliquot into Vials D->E F Store at -20°C (Protected from Light) E->F

Caption: Step-by-step workflow for preparing a concentrated primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the critical step of diluting the concentrated DMSO stock into your final assay medium. The primary goal is to maintain the compound's solubility while minimizing the final DMSO concentration to prevent solvent-induced artifacts.

Key Principle: The Vehicle Control A vehicle control is mandatory for all in vitro assays. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.

Procedure:

  • Determine Final Assay Concentrations: Decide on the range of concentrations you wish to test (e.g., 1 µM, 10 µM, 100 µM).

  • Calculate Final DMSO Concentration: The final concentration of DMSO in the assay wells should ideally be ≤ 0.1% and almost never exceed 0.5%.[5] Higher concentrations can be toxic to many cell lines.[6]

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize precipitation risk, it is best practice to perform an intermediate dilution of the primary stock in cell culture medium.

    • Example for a 100 µM final concentration:

      • Prepare a 100X working stock (10 mM). Dilute the 100 mM primary stock 1:10 in DMSO.

      • Add 1 µL of the 10 mM stock to 100 µL of medium in the well. This results in a final DMSO concentration of 0.1%.

  • Serial Dilution for Dose-Response:

    • Prepare the highest concentration working solution in your assay medium.

    • Perform serial dilutions from this solution using fresh assay medium to generate the lower concentrations. Crucially, ensure the DMSO concentration remains constant across all wells, including the vehicle control. [8]

Diagram: Serial Dilution Strategy for In Vitro Assays

G cluster_dilution Working Solution and Serial Dilution Stock 100 mM Stock in 100% DMSO Intermediate Create 1 mM Intermediate Stock in Assay Medium (Final DMSO: 1%) Stock->Intermediate 1:100 Dilution Highest_Assay Add 10 µL of Intermediate Stock to 90 µL Medium in Well (Final Conc: 100 µM, DMSO: 0.1%) Intermediate->Highest_Assay 1:10 Dilution Serial_Dilute Perform Serial Dilutions in Assay Medium + 0.1% DMSO Highest_Assay->Serial_Dilute Vehicle Vehicle Control Assay Medium + 0.1% DMSO

Caption: Workflow for diluting the primary stock to final assay concentrations.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate these self-validating steps into your workflow:

  • Solubility Check: After preparing the primary stock and the highest concentration working solution, visually inspect them for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the stock concentration may be too high for the chosen solvent system.

  • Vehicle Control Assessment: Analyze the results of your vehicle control. If there is a significant difference in cell viability, proliferation, or any other measured endpoint between the untreated control and the vehicle control, the DMSO concentration may be too high for your specific cell line, and it should be lowered.

  • pH Measurement: After adding the diluted compound to your buffer or medium, check that the pH has not significantly changed, as this can affect both compound stability and cellular function.

Stability and Storage Summary

  • Solid Compound: Store at -20°C, protected from light and moisture. Stable for years.[2]

  • DMSO Stock Solution (≥10 mM): Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for several months.[3]

  • Aqueous Working Solutions: Prepare fresh for each experiment. It is not recommended to store aqueous solutions for more than one day as pyrimidine analogs can be susceptible to degradation in aqueous environments.[2]

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • National Toxicology Program. (2003). In Vitro Cytotoxicity Test Methods BRD. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?[Link]

  • ResearchGate. (2018). Drug stock solutions best practices?[Link]

  • Santos, G. C. Jr., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • Valle, D. L., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]

  • Various Authors. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. ResearchGate. [Link]

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Application Notes and Protocols: 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione as a Chemical Probe for Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Specificity in Targeting Thymidylate Synthase

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2][3][4][5] This inhibition leads to a depletion of the nucleotide building blocks necessary for DNA replication and repair, ultimately inducing "thymineless death" in rapidly proliferating cancer cells.[3][4] The metabolic activation of 5-FU produces fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, effectively halting the enzyme's function.[1][3][4]

While effective, 5-FU is a prodrug with a complex intracellular metabolism, leading to the formation of other active metabolites that can be incorporated into RNA and DNA, contributing to its toxicity and a narrow therapeutic window.[6][7] This lack of specificity has spurred the development of 5-FU derivatives with the aim of improving tumor selectivity and reducing side effects.[8] 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, also known as 3-methyl-5-fluorouracil, is one such derivative. The methylation at the N3 position of the pyrimidine ring presents an intriguing modification that could alter its biological activity, metabolic fate, and utility as a chemical probe.

This document provides a comprehensive guide to the potential use of this compound as a chemical probe to investigate the function and inhibition of thymidylate synthase.

The Rationale for N3-Methylation: A Strategy for Modulating Activity

The introduction of a methyl group at the N3 position of the 5-FU scaffold can have several implications for its function as a chemical probe:

  • Altered Metabolic Activation: The N3 position is involved in the metabolic conversion of 5-FU. Methylation at this site may render the compound resistant to certain enzymatic modifications, potentially leading to a more direct or altered pathway of action compared to the parent compound.

  • Prodrug Potential: Conversely, the N3-substituent could be designed to be labile, making this compound a prodrug that releases 5-FU or its active metabolites under specific physiological conditions. For instance, studies on other N3-substituted 5-FU derivatives, such as N3-o-toluyl-fluorouracil, have shown that they can act as precursors for the sustained release of 5-FU.[9]

  • Modified Target Engagement: The methyl group could influence the binding affinity and selectivity of the molecule for TS or other potential off-targets. This could potentially lead to a more specific inhibition of TS, a desirable characteristic for a chemical probe.

  • Enhanced Cellular Permeability: The modification of the pyrimidine ring could alter the physicochemical properties of the compound, such as its lipophilicity, potentially affecting its ability to cross cell membranes.

Core Mechanism of Action: Probing Thymidylate Synthase Inhibition

The primary hypothesized mechanism of action for this compound as a chemical probe is the inhibition of thymidylate synthase. The following diagram illustrates the canonical pathway of TS inhibition by 5-FU, which serves as a model for its N3-methylated derivative.

TS_Inhibition_Pathway cluster_cell Cancer Cell Probe 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione Metabolites Active Metabolites (e.g., FdUMP analog) Probe->Metabolites Metabolic Activation TS Thymidylate Synthase (TS) Metabolites->TS Binds to TernaryComplex Inactive Ternary Complex (TS-FdUMP analog-CH2THF) TS->TernaryComplex Forms Complex dTMP dTMP TS->dTMP Catalyzes TernaryComplex->dTMP Blocks Synthesis dUMP dUMP dUMP->TS Substrate DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to enable researchers to evaluate this compound as a chemical probe for thymidylate synthase.

Protocol 1: In Vitro Thymidylate Synthase Activity Assay

This spectrophotometric assay measures the activity of purified TS and its inhibition by the chemical probe. The assay follows the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is monitored.

Materials:

  • Purified recombinant human thymidylate synthase (TS)

  • This compound (dissolved in DMSO)

  • dUMP (deoxyuridine monophosphate)

  • CH2THF (5,10-methylenetetrahydrofolate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EDTA, 100 mM KCl

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the probe in assay buffer.

    • Prepare solutions of dUMP and CH2THF in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Purified TS enzyme

      • Varying concentrations of this compound (or DMSO as a vehicle control).

    • Incubate the plate at room temperature for 15 minutes to allow the probe to bind to the enzyme.

  • Initiate Reaction:

    • Add dUMP and CH2THF to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the probe.

    • Plot the percentage of TS inhibition versus the log of the probe concentration to determine the IC50 value.

ParameterRecommended Concentration
Purified TS10-50 nM
dUMP50-100 µM
CH2THF100-200 µM
This compound0.1 nM - 100 µM (example range)
Protocol 2: Cellular Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log of the probe concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cellular_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with This compound adhere->treat incubate Incubate (24-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate GI50) read_plate->analyze end End analyze->end

Caption: Workflow for the cellular proliferation (MTT) assay.

Data Interpretation and Further Applications

A potent and selective inhibition of TS in the in vitro assay, coupled with a significant reduction in cell proliferation, would support the use of this compound as a chemical probe for studying TS function.

Further applications could include:

  • Target Validation: Confirming the role of TS in various cellular processes and disease models.

  • Mechanism of Action Studies: Elucidating the downstream effects of TS inhibition.

  • Drug Discovery: Serving as a lead compound for the development of novel TS inhibitors with improved therapeutic profiles.

  • Imaging: With appropriate modification (e.g., incorporation of a fluorescent tag or a positron-emitting isotope), this compound could be developed into an imaging agent for monitoring TS expression and activity in vivo.

Conclusion

This compound represents a promising, yet underexplored, chemical tool for the study of thymidylate synthase. The strategic methylation at the N3 position may confer unique properties that could be advantageous for its use as a chemical probe. The protocols outlined in this document provide a framework for the initial characterization and validation of this compound, paving the way for its application in fundamental research and drug discovery.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

  • Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., & Pinedo, H. M. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1587(2-3), 194-205. [Link]

  • Parker, W. B., & Stolfi, R. L. (2000). 5-Fluorouracil metabolizing enzymes. Methods in molecular medicine, 28, 111-120. [Link]

  • Wyatt, M. D., & Wilson, D. M. (2009). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Current medicinal chemistry, 16(10), 1239-1253. [Link]

  • Gmeiner, W. H. (2021). a novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. NAR cancer, 3(3), zcab035. [Link]

  • Liu, J., et al. (2009). N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU. Cancer chemotherapy and pharmacology, 64(4), 739-747. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]

  • Sun, H., et al. (2012). Synthesis and bioevaluation of 5-fluorouracil derivatives. Molecules, 17(7), 8438-8448. [Link]

  • Rathore, R., et al. (2021). Targeting Thymidylate Synthase Enhances the Chemosensitivity of Triple-Negative Breast Cancer Towards 5-FU-Based Combinatorial Therapy. Frontiers in oncology, 11, 688138. [Link]

  • Wilson, P. M., et al. (2014). 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation. Journal of immunology, 192(12), 5621-5629. [Link]

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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in human plasma. This compound is a key analog and potential metabolite of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil (5-FU). Accurate quantification in biological matrices is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and the overall optimization of cancer therapy.[1][2] The described method utilizes a straightforward protein precipitation protocol for sample preparation and a hydrophilic interaction liquid chromatography (HILIC) strategy for optimal retention and separation of this polar analyte. The method has been structured to meet the rigorous validation requirements set forth by regulatory bodies, ensuring high-quality, reliable, and reproducible data for both clinical research and drug development applications.[3]

Introduction and Scientific Rationale

This compound belongs to the fluoropyrimidine class of compounds, which are central to the treatment of various solid tumors.[4] The parent drug, 5-fluorouracil, and its prodrugs undergo complex metabolic pathways, and the precise measurement of their analogs and metabolites is essential for understanding inter-individual variability in drug exposure and response.[5] High drug concentrations can lead to severe toxicity, while sub-therapeutic levels may compromise efficacy. Therefore, a reliable analytical method is paramount for establishing a clear therapeutic window.

Historically, various analytical techniques, including HPLC with UV detection, have been employed.[6][7] However, these methods often lack the sensitivity and selectivity required to measure low concentrations in complex biological matrices. LC-MS/MS has emerged as the gold standard, offering unparalleled specificity through mass-based detection and the sensitivity to achieve low limits of quantification.[8][9] This note provides a comprehensive protocol grounded in established scientific principles to empower researchers with a self-validating and trustworthy analytical system.

Principle of the Method

The analytical workflow is based on three core pillars:

  • Sample Preparation: A simple and efficient protein precipitation (PPT) step using acetonitrile is employed to remove the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. An ideal internal standard (IS), preferably a stable isotope-labeled (SIL) version of the analyte, is added at the beginning of this process. The IS is critical for normalizing variations in sample recovery, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the final measurement.[10]

  • Chromatographic Separation: Due to the high polarity of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected. Unlike traditional reversed-phase (C18) columns where polar compounds elute quickly with little retention, a HILIC phase effectively retains and separates the analyte from other endogenous plasma components, leading to a cleaner baseline and reduced ion suppression.[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard. This process filters out background noise, allowing for confident identification and quantification even at very low concentrations.[11]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (Reference Standard, >99% purity), Stable Isotope-Labeled Internal Standard (e.g., 5-fluoro-3-methyl-1H-[¹³C,¹⁵N₂]pyrimidine-2,4-dione).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), stored at -80°C.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts, precision pipettes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Thermo Scientific™ Accela™ 1250 Pump).[9]

    • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Scientific™ TSQ Vantage™).[9]

    • Centrifuge capable of >12,000 x g.

Protocol 1: Preparation of Standards and Quality Controls (QCs)

Causality: Preparing calibration standards and QCs in the same biological matrix as the unknown samples is essential to mimic the matrix effects and ensure the validation data accurately reflects real-world performance.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference materials and dissolve in an appropriate solvent (e.g., Methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard & IS Solutions: Prepare intermediate stock solutions of the analyte and a single working solution for the IS by diluting the primary stocks in 50:50 Acetonitrile:Water.

  • Calibration Curve Standards & QCs: Spike appropriate volumes of the intermediate analyte stocks into blank human plasma to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QCs (Low, Medium, High). For example, a range of 1 - 2000 ng/mL is common for fluoropyrimidine drugs.[1]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot Samples: Label 1.5 mL polypropylene tubes. Pipette 100 µL of plasma (standards, QCs, or unknown samples) into the corresponding tubes.

  • Add Internal Standard: To each tube, add 10 µL of the IS working solution (e.g., at 100 ng/mL).

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein crashing.

  • Vortex: Vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.

  • Inject: Place the vials in the autosampler tray for LC-MS/MS analysis. Inject 5-10 µL onto the column.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Aliquot 100 µL Plasma Sample s2 2. Spike with 10 µL Internal Standard s1->s2 s3 3. Add 400 µL Ice-Cold Acetonitrile (0.1% FA) s2->s3 s4 4. Vortex (60 seconds) s3->s4 s5 5. Centrifuge (10 min @ 12,000 x g) s4->s5 s6 6. Transfer Supernatant to Autosampler Vial s5->s6 a1 7. Inject 5 µL onto HILIC Column s6->a1 a2 8. Chromatographic Separation a1->a2 a3 9. ESI Ionization (Negative Mode) a2->a3 a4 10. MRM Detection (Analyte + IS) a3->a4 a5 11. Data Processing & Quantification a4->a5

Caption: Overall workflow from plasma sample to final quantification.

Protocol 3: LC-MS/MS Method Parameters

Causality: The HILIC method uses a high organic mobile phase to promote partitioning of the polar analyte onto the polar stationary phase. The gradient then becomes more aqueous to elute the analyte. Negative mode ESI is chosen as pyrimidine structures readily lose a proton to form a negative ion [M-H]⁻.[1]

Table 1: Liquid Chromatography Parameters

ParameterHILIC Method
Column Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
3.1
4.0
4.1
6.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Spray Voltage -3500 V
Vaporizer Temp. 350°C
Capillary Temp. 300°C
Sheath Gas 40 (Arbitrary Units)
Auxiliary Gas 10 (Arbitrary Units)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
This compound
IS (e.g., ¹³C,¹⁵N₂-labeled)

Note: MRM transitions must be optimized by infusing a pure standard of the analyte and its IS to find the most stable and abundant precursor and product ions.

Method Validation: A Self-Validating System

A rigorous validation process ensures the method is reliable for its intended purpose. The protocol should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10 guidelines.[3] This process confirms the trustworthiness of the data generated.

Logical Framework for Method Validation

Caption: Core parameters assessed during bioanalytical method validation.

The following table summarizes typical acceptance criteria and representative data adapted from validated methods for similar compounds.[1][11][12]

Table 3: Summary of Method Validation Parameters and Typical Results

Validation ParameterPurposeTypical Acceptance CriteriaRepresentative Performance[1]
Linearity (r²) Establishes the relationship between concentration and instrument response.r² ≥ 0.99> 0.995 over 10 - 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy: ±20%; Precision: ≤20% CV10 ng/mL
Accuracy (% Bias) Closeness of measured values to the true value.±15% of nominal (±20% at LLOQ)96.0 - 102.2% of nominal
Precision (% CV) Closeness of replicate measurements (intra- and inter-day).≤15% CV (≤20% at LLOQ)2.1 - 7.5%
Selectivity Ensures no interference from endogenous matrix components at the analyte's retention time.No significant peaks (>20% of LLOQ) in blank matrix.Method is selective, no interferences observed.
Recovery (%) The efficiency of the extraction process.Consistent and reproducible.46.0 - 72.6%
Matrix Effect Assesses ion suppression or enhancement from the biological matrix.IS-normalized factor should be consistent across lots.Ion suppression observed but corrected by the SIL-IS.
Stability Confirms analyte does not degrade during sample handling and storage.% Change within ±15% of baseline.Stable for 3 freeze-thaw cycles and 4 hours at room temp.

Conclusion

This application note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation, optimized HILIC chromatography, and tandem mass spectrometry provides a robust and reliable workflow suitable for high-throughput analysis in a regulated bioanalytical environment. The principles and protocols described herein establish a self-validating system that delivers trustworthy data crucial for advancing cancer treatment and personalized medicine.

References

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  • Kim, H., et al. (2001). Determination of 1-(3-fluoro-4-hydroxy-5-mercaptomethyltetrahydrofuran-2-yl)-5-methyl-1H-pyrimidine-2,4-dione in rat plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 183-189. [Link][13]

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  • Gmeiner, W. H., & Tuszynski, J. A. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 396(6), 1957-1969. [Link][4]

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  • Fernanda, S. A., et al. (2025). Literature Review: Analysis and Validation of the Effectiveness of Antidiabetic Drugs in the Biological Matrix Using the HPLC (High Performance Liquid Chromatography) Method. Al Makki Health Informatics Journal, 3(2).[20]

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Application Notes & Protocols for High-Throughput Screening of Pyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrimidine Analogs in Therapeutics

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of nucleic acids and, consequently, central to the mechanisms of numerous therapeutic agents.[1][2][3] Analogs of these essential biomolecules have been successfully developed as anticancer[2][4][5], antiviral, and antibacterial agents. Their mechanism of action often involves the inhibition of key enzymes in nucleotide biosynthesis pathways or their incorporation into DNA and RNA, leading to disruption of cellular processes.[4][6] High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large libraries of pyrimidine analogs to identify novel drug candidates.[7][8][9] This guide offers a detailed exploration of the design, execution, and validation of HTS assays tailored for the discovery of bioactive pyrimidine analogs, with a focus on anticancer applications.

Pillar 1: Strategic Assay Selection for Pyrimidine Analog Screening

The choice of an appropriate HTS assay is paramount and is dictated by the specific biological question being addressed. For pyrimidine analogs, screening strategies can be broadly categorized into biochemical (target-based) and cell-based (phenotypic) assays.

Biochemical Assays: Interrogating Direct Target Engagement

Target-based assays are indispensable for identifying compounds that directly interact with a specific enzyme or protein of interest. This approach is particularly relevant for pyrimidine analogs, which are often designed to inhibit key enzymes in nucleotide metabolism.

Key Enzymatic Targets for Pyrimidine Analogs:

Enzyme TargetBiological FunctionRelevance in Disease
Thymidylate Synthase (TS) Catalyzes the conversion of dUMP to dTMP, a crucial step in de novo DNA synthesis.[10][11]A well-established target for cancer chemotherapy (e.g., 5-Fluorouracil).[4][10][12]
Dihydroorotate Dehydrogenase (DHODH) A key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[13][14]A target for anticancer, anti-inflammatory, and antiviral agents.[15]
Uracil Phosphoribosyltransferase (UPRT) Involved in the pyrimidine salvage pathway, converting uracil to UMP.[16][17]A potential target for antiparasitic drugs and for the activation of pyrimidine-based prodrugs.[17]
Kinases (e.g., JAK1, CDK2, EGFR) A diverse family of enzymes that play critical roles in cell signaling and proliferation.Many pyrimidine derivatives have been identified as potent kinase inhibitors in oncology.[1][7]

Workflow for a Target-Based HTS Campaign

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays Start Compound Library (Pyrimidine Analogs) Dispense Dispense Compounds (384/1536-well plates) Start->Dispense Add_Enzyme Add Target Enzyme & Substrate Dispense->Add_Enzyme Incubate Incubation Add_Enzyme->Incubate Read Readout (Luminescence/Fluorescence) Incubate->Read Data_Analysis Primary Data Analysis (Z', % Inhibition) Read->Data_Analysis Hits Identify Primary Hits Data_Analysis->Hits Confirm Re-test Primary Hits Hits->Confirm Dose_Response IC50 Determination Confirm->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary Orthogonal Assays (e.g., different detection tech) Confirmed_Hits->Secondary Counter_Screen Counter-Screens (Assay Artifacts) Secondary->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits

Caption: A generalized workflow for a target-based HTS campaign for pyrimidine analogs.

Cell-Based Assays: Assessing Phenotypic Consequences

Phenotypic screens measure the effect of a compound on whole cells, providing a more physiologically relevant context.[18] These assays are crucial for identifying compounds that may have novel mechanisms of action or that require cellular metabolism to become active.

Common Cell-Based Assays for Pyrimidine Analogs:

Assay TypePrincipleReadout
Anti-proliferative/Cytotoxicity Assays Measures the ability of a compound to inhibit cell growth or induce cell death.Luminescence (ATP levels), Colorimetric (MTT, SRB), Fluorescence (Cell viability dyes).[19][20]
Apoptosis Assays Detects the induction of programmed cell death.Caspase activity, Annexin V staining, PARP cleavage.[4]
Cell Cycle Analysis Determines the effect of a compound on cell cycle progression.Flow cytometry with DNA-staining dyes.[6]
Cell Migration/Invasion Assays Measures the ability of a compound to inhibit cancer cell motility.Wound healing ("scratch") assays, Transwell assays.[4][6]
Reporter Gene Assays Measures the effect of a compound on a specific signaling pathway or gene expression.Luciferase or fluorescent protein expression.[10]

Rationale for Assay Choice: A dual-pronged approach, initiating with a broad phenotypic screen (e.g., anti-proliferative assay) followed by target deconvolution of the hits using a panel of biochemical assays, is often a highly effective strategy.

Pillar 2: Detailed Protocols and Methodologies

The following protocols are provided as templates and should be optimized for specific cell lines, enzymes, and laboratory equipment.

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and its inhibition by pyrimidine derivatives.[1]

Principle: The amount of ADP produced in a kinase reaction is converted to ATP, which is then used to generate light in a luciferase-based reaction.[21] Kinase inhibition results in a decrease in the luminescent signal.

Materials:

  • Kinase of interest

  • Pyrimidine analog library (in DMSO)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each pyrimidine analog from the library into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution.

    • Add 5 µL of the 2X ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls.

  • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay based on the quantification of ATP, which is an indicator of metabolically active cells.[18][20]

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase. The resulting luminescent signal is proportional to the amount of ATP present, and thus the number of viable cells.[18][21]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Pyrimidine analog library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96- or 384-well cell culture plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into the wells of a microplate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add the pyrimidine analogs at various concentrations to the cells. Include wells with DMSO as a negative control and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Plot the luminescent signal against the compound concentration.

  • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each active compound using a non-linear regression analysis.[1][4]

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This protocol describes a fluorometric assay to measure DHODH activity.

Principle: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotic acid.[13][14] The orotic acid produced can then react with a specific fluorogenic reagent to generate a fluorescent product, allowing for the quantification of enzyme activity.[13][22]

Materials:

  • Recombinant human DHODH or cell lysate containing DHODH

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10

  • Fluorogenic reagent specific for orotic acid

  • Pyrimidine analog library (in DMSO)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Pre-incubation: Dispense the pyrimidine analogs into the wells of the assay plate. Add the DHODH enzyme solution and incubate for 15-30 minutes to allow for inhibitor binding.

  • Enzyme Reaction: Initiate the reaction by adding a solution containing DHO and coenzyme Q10.

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

  • Fluorescence Detection: Stop the reaction and add the fluorogenic reagent. After a brief incubation, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percent inhibition of DHODH activity for each compound.

  • Determine the IC50 values for the active compounds.

Pillar 3: Data Interpretation and Hit Validation

A critical aspect of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize compounds for further development.

Hit Validation Cascade

Validation_Cascade Primary_Hits Primary Hits from HTS Reconfirmation Hit Reconfirmation (Fresh Compound) Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology/Principle) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (e.g., for assay interference) Orthogonal_Assay->Counter_Screen SAR Structure-Activity Relationship (SAR) Analysis of Analogs Counter_Screen->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: A typical hit validation cascade for an HTS campaign.

Key Considerations for Hit Validation:

  • Orthogonal Assays: Confirm hits using a different assay format or detection technology to rule out assay-specific artifacts. For example, a hit from a luminescence-based assay could be confirmed using a fluorescence-based or label-free method.[23]

  • Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).

  • Structure-Activity Relationship (SAR): Test commercially available or synthesized analogs of the hit compounds to establish a preliminary SAR.[1] This helps to confirm that the observed activity is due to a specific chemical scaffold.

  • Target Engagement: In phenotypic screens, it is crucial to subsequently identify the molecular target of the active compounds. This can be achieved through techniques such as thermal shift assays, affinity chromatography, or genetic approaches.

Conclusion

High-throughput screening of pyrimidine analog libraries is a proven strategy for the discovery of novel therapeutic agents. The success of an HTS campaign hinges on a well-designed screening cascade that incorporates scientifically sound assay choices, robust and optimized protocols, and a rigorous hit validation process. By integrating both target-based and phenotypic approaches, researchers can maximize the potential for identifying promising lead compounds for further preclinical and clinical development.

References

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  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH. Available at: [Link]

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Application Notes and Protocols: 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

This compound, a derivative of the renowned antimetabolite 5-fluorouracil (5-FU), has emerged as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in the N3-methylation of the pyrimidine ring, a modification that not only alters its physicochemical properties but also provides a versatile handle for the construction of complex molecular architectures. This modification blocks one of the hydrogen bond donor sites, which can influence solubility and crystal packing, and more importantly, it directs the course of subsequent chemical transformations.

The primary application of this intermediate is in the development of novel therapeutic agents, particularly as a precursor to prodrugs of 5-FU.[1][2] 5-FU is a cornerstone of chemotherapy, but its clinical utility is often hampered by a short plasma half-life and systemic toxicity.[3] By serving as a building block for more elaborate molecules, this compound enables the design of prodrugs with improved pharmacokinetic profiles, such as enhanced oral bioavailability and tumor-selective activation.[1] This application note provides a comprehensive guide to the synthesis, characterization, and synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 4840-69-1
Molecular Formula C₅H₅FN₂O₂
Molecular Weight 144.11 g/mol
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point 194-197 °CGeneral Knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.General Knowledge

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the selective N3-methylation of 5-fluorouracil. The selectivity of this reaction is crucial and can be influenced by the choice of base, solvent, and methylating agent. Here, we provide a reliable protocol utilizing methyl iodide and potassium carbonate.

Reaction Scheme:

G FU 5-Fluorouracil Intermediate [Anionic Intermediate] FU->Intermediate K₂CO₃ Product 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione Intermediate->Product CH₃I Reagents CH₃I, K₂CO₃ DMF, rt

Figure 1: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 5-Fluorouracil (5-FU)

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluorouracil (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 5-fluorouracil (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become basic.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine solution to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of methyl iodide and to ensure the efficiency of the base.

  • Potassium Carbonate as Base: Potassium carbonate is a mild and effective base for the deprotonation of the N3-proton of 5-fluorouracil, which is more acidic than the N1-proton.[4]

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves 5-fluorouracil and its salt, facilitating the nucleophilic attack on methyl iodide.

  • Stoichiometry: A slight excess of methyl iodide is used to ensure complete methylation, while an excess of the base drives the equilibrium towards the deprotonated form of 5-FU.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and to improve the selectivity of N3-methylation over N1-methylation.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data Observed Values
¹H NMR (400 MHz, DMSO-d₆) δ 11.9 (s, 1H, NH), 8.0 (d, J = 6.8 Hz, 1H, H-6), 3.1 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 157.9 (d, J = 26.0 Hz, C-4), 149.8 (C-2), 140.2 (d, J = 228.0 Hz, C-5), 129.5 (d, J = 34.0 Hz, C-6), 27.2 (N-CH₃)
Mass Spectrometry (ESI+) m/z 145.04 [M+H]⁺

Applications in Organic Synthesis: An Intermediate for Further Functionalization

The presence of the N1-H and the activated C6 position makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems.

N1-Alkylation and Acylation Reactions

The remaining N-H at the N1 position can be readily functionalized through alkylation or acylation reactions, providing a pathway to a diverse range of N1,N3-disubstituted 5-fluorouracil derivatives. These derivatives are often explored as potential prodrugs with altered lipophilicity and metabolic stability.[5]

General Workflow for N1-Functionalization:

G Start 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione Step1 Deprotonation (e.g., NaH, K₂CO₃) Start->Step1 Step2 Nucleophilic Attack Step1->Step2 Product N1-Substituted Product Step2->Product Reagent Electrophile (R-X, RCOCl) Reagent->Step2

Figure 2: General workflow for N1-functionalization.

Synthesis of Fused Pyrimidine Systems

This compound can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8] A common strategy involves the activation of the C4-carbonyl group, followed by condensation with a suitable binucleophile.

Protocol for Conversion to a Chloro-Intermediate and Subsequent Amination:

This protocol illustrates the conversion of the 4-oxo group to a more reactive chloro group, which can then be displaced by a nucleophile.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Amine (R-NH₂)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • Carefully quench the reaction by pouring the cooled mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 4-chloro-5-fluoro-3-methyl-1H-pyrimidin-2-one.

  • Dissolve the crude chloro-intermediate in an inert solvent and add the desired amine (1.1 eq) and a base (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography to yield the desired N4-substituted product.

Mechanistic Rationale:

The reaction with phosphorus oxychloride proceeds through the formation of a Vilsmeier-Haack-like intermediate, where the carbonyl oxygen attacks the phosphorus atom, leading to the formation of a highly electrophilic species that is subsequently attacked by chloride.[9][10] The resulting chloro-pyrimidine is a versatile intermediate for nucleophilic aromatic substitution reactions.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel pharmaceuticals. Its synthesis via selective N3-methylation of 5-fluorouracil is a well-established and scalable process. The strategic presence of the N3-methyl group directs further functionalization at the N1 position and enables the construction of complex fused heterocyclic systems. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

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  • Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Journal of Biological Chemistry. [Link]

  • DNA site-specific N3-adenine methylation targeted to estrogen receptor-positive cells. Journal of the American Chemical Society. [Link]

  • The effect of 5-fluorouracil/leucovorin chemotherapy on CpG methylation, or the confounding role of leukocyte heterogeneity: an illustration. Clinical Epigenetics. [Link]

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Application Notes and Protocols for Assessing the Antimicrobial Activity of Fluorinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidine derivatives represent a cornerstone in medicinal chemistry, primarily recognized for their profound impact on cancer chemotherapy and antiviral treatments.[1][2][3][4] The strategic incorporation of a fluorine atom into the pyrimidine ring dramatically alters the molecule's electronic properties, metabolic stability, and biological activity.[5][6][7] This guide provides a comprehensive framework for researchers exploring the antimicrobial potential of this versatile class of compounds. We will delve into the fundamental mechanisms of action, provide exemplary synthesis protocols, and detail standardized methodologies for quantifying their antimicrobial efficacy.

Part 1: The Molecular Basis of Antimicrobial Action

The antimicrobial activity of many fluorinated pyrimidines is rooted in their ability to act as antimetabolites, disrupting the synthesis of essential nucleic acids.[8][9] The primary mechanism often mirrors their anticancer effects, focusing on the inhibition of key enzymes involved in nucleotide biosynthesis.

The Thymidylate Synthase Inhibition Pathway

The most well-characterized mechanism of action for compounds like 5-fluorouracil (5-FU) is the potent inhibition of thymidylate synthase (TS).[8][9][10][11] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9][11]

  • Cellular Uptake and Conversion: The fluorinated pyrimidine is transported into the microbial cell.

  • Metabolic Activation: Inside the cell, it is converted into various active metabolites. For 5-FU, this includes 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP).[8][10]

  • Enzyme Inhibition: FdUMP acts as a potent inhibitor of thymidylate synthase.[8][9] This inhibition leads to a depletion of the dTMP pool.

  • Disruption of DNA Synthesis: The scarcity of dTMP stalls DNA replication, ultimately leading to inhibition of microbial growth or cell death.[9][12]

  • RNA Disruption: Some metabolites, like 5-fluorouridine triphosphate (FUTP), can be erroneously incorporated into RNA, further disrupting cellular processes.[1]

Mechanism_of_Action cluster_cell Microbial Cell FP Fluorinated Pyrimidine (e.g., 5-FU) FUMP Fluorouridine Monophosphate (FUMP) FP->FUMP Metabolic Activation FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine Triphosphate (FUTP) FUMP->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Synth RNA Synthesis (Disrupted) FUTP->RNA_Synth DNA_Synth DNA Synthesis (Inhibited) dUMP dUMP dTMP dTMP dUMP->dTMP Catalyzed by TS dTMP->DNA_Synth

Caption: Mechanism of Thymidylate Synthase Inhibition.

Part 2: Synthesis of a Model Fluorinated Pyrimidine Derivative

To provide a practical context, we outline a general method for the synthesis of 5-fluorouracil (5-FU), a foundational compound in this class. Direct fluorination of uracil or its derivatives is a common and effective strategy.[1]

Protocol: Direct Fluorination of Uracil

This protocol is based on methods described for the direct fluorination of pyrimidine rings.[1]

Materials:

  • Uracil

  • Trifluoromethyl hypofluorite (CF₃OF) or other suitable fluorinating agent

  • Trifluoroacetic acid (TFA) or a mixture of methanol and fluorotrichloromethane

  • Triethylamine (if using the methanol/fluorotrichloromethane method)

  • Appropriate glassware and safety equipment for handling corrosive and reactive chemicals.

Procedure:

  • Dissolution: Dissolve uracil in the chosen solvent system (e.g., trifluoroacetic acid) in a reaction vessel suitable for fluorination reactions.

  • Fluorination: Carefully introduce the fluorinating agent (e.g., trifluoromethyl hypofluorite) to the solution at a controlled temperature. The reaction conditions will vary depending on the specific fluorinating agent used.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up (if necessary): If an intermediate is formed (as in the methanol/fluorotrichloromethane method), treatment with a base like triethylamine is required to yield 5-fluorouracil.[1]

  • Isolation and Purification: Once the reaction is complete, the 5-fluorouracil product is isolated. This may involve removal of the solvent under reduced pressure followed by purification techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Characterization: Confirm the identity and purity of the synthesized 5-fluorouracil using spectroscopic methods (e.g., NMR, Mass Spectrometry) and melting point analysis.

Causality Note: The choice of fluorinating agent and solvent system is critical. Trifluoroacetic acid can serve as both a solvent and a catalyst, facilitating the direct fluorination of the uracil ring.[1] The high electronegativity of fluorine makes it a potent director of biological activity, but also requires careful handling during synthesis.

Part 3: Protocols for Evaluating Antimicrobial Activity

Standardized in vitro antimicrobial susceptibility testing is paramount for determining the efficacy of novel compounds.[13][14] The gold-standard methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[15][16]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] The broth microdilution method is a high-throughput and widely accepted technique.[13][18]

Materials:

  • 96-well microtiter plates

  • Test fluorinated pyrimidine derivative, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.[19]

  • Bacterial inoculum, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Positive control (bacterial inoculum in broth without the test compound).

  • Negative control (sterile broth).

  • Standard antibiotic (e.g., gentamicin, for comparison).

Procedure:

  • Prepare Serial Dilutions: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly and continue this process down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the test compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15][20]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound in which there is no visible growth.

MIC_Workflow Start Start: Prepare Reagents Plate_Setup Setup 96-Well Plate (Add Broth) Start->Plate_Setup Serial_Dilution Perform 2-Fold Serial Dilution of Test Compound Plate_Setup->Serial_Dilution Inoculation Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculation Controls Prepare Positive & Negative Controls Inoculation->Controls Incubation Incubate at 37°C for 16-24 hours Controls->Incubation Read_Results Visually Read MIC Value (Lowest concentration with no growth) Incubation->Read_Results End End: Record MIC Read_Results->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of pyrimidine-2,4-dione (uracil) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Core Synthesis Principles: An Overview

The pyrimidine-2,4-dione scaffold is a cornerstone of many therapeutic agents. Its synthesis typically involves the cyclocondensation of a urea or thiourea derivative with a 1,3-dicarbonyl compound or a functionalized equivalent. The most classic example is the Biginelli reaction, which involves a one-pot condensation of an aldehyde, a β-ketoester, and urea.[1][2] However, numerous variations and alternative pathways exist, such as those starting from substituted uracils, barbituric acids, or malonates.[3][4][5]

Understanding the reaction mechanism is critical for troubleshooting. For the Biginelli reaction, the currently accepted mechanism involves the formation of an acyl-iminium ion intermediate, which then undergoes nucleophilic attack by the urea, followed by cyclization and dehydration.[2] Each step presents a potential point of failure or optimization.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and analysis of pyrimidine-2,4-dione derivatives.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Reactants Select & Purify Starting Materials Solvent Choose Appropriate Solvent & Catalyst Reactants->Solvent Reaction Set Up Reaction (Temp, Time, Atmosphere) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Quench Quench Reaction & Crude Extraction Monitor->Quench Reaction Complete Purify Purification (Crystallization / Chromatography) Quench->Purify Structure Structural Confirmation (NMR, MS, IR) Purify->Structure Purity Purity Analysis (HPLC, Elemental) Structure->Purity

Caption: General workflow for pyrimidine-2,4-dione synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired product. What are the most common causes and how can I systematically troubleshoot this?

Answer: Low yield is a frequent problem that can stem from several factors, ranging from starting material quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Systematic Troubleshooting Workflow for Low Yield

G Start Problem: Low Yield CheckPurity 1. Verify Purity of Starting Materials (SMs) (NMR, mp) Start->CheckPurity CheckStoich 2. Confirm Stoichiometry & Reagent Addition Order CheckPurity->CheckStoich CheckConditions 3. Evaluate Reaction Conditions (Solvent, Temp, Catalyst) CheckStoich->CheckConditions AnalyzeCrude 4. Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) CheckConditions->AnalyzeCrude PurityResult SMs Impure? AnalyzeCrude->PurityResult StoichResult Side Reactions Dominant? PurityResult->StoichResult No ActionPurify Solution: Purify/Replace SMs PurityResult->ActionPurify Yes ConditionsResult SMs Unreacted? StoichResult->ConditionsResult No ActionStoich Solution: Adjust Stoichiometry, Change Addition Order StoichResult->ActionStoich Yes ActionConditions Solution: Increase Temp/Time, Change Catalyst/Solvent ConditionsResult->ActionConditions Yes

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Explanations:

  • Starting Material Integrity: The purity of your aldehyde, urea, and β-dicarbonyl compound is paramount. Aldehydes can oxidize to carboxylic acids upon storage. Verify purity via melting point, NMR, or TLC before starting.

  • Catalyst Choice and Loading: Many syntheses rely on acid catalysis (Brønsted or Lewis).[1] If using a classic approach with HCl or H₂SO₄, ensure the concentration is correct. For modern syntheses, catalysts like Mg(II) acetate or p-dodecylbenzenesulfonic acid have been shown to be effective, sometimes even in aqueous media.[6] The choice of catalyst can dramatically affect reaction rates and yields.

Catalyst TypeExampleTypical ConditionsNotes
Brønsted Acid p-Toluenesulfonic acid (p-TSA)0.1-0.2 eq., Reflux in Ethanol/TolueneClassic, effective, but can sometimes lead to side reactions.
Lewis Acid Yb(OTf)₃, InCl₃0.05-0.1 eq., RT or mild heatingOften milder and more efficient than Brønsted acids.
Organocatalyst Thiourea derivativesVariesCan promote the reaction through hydrogen bonding networks.
Heterogeneous Amberlyst-15, Montmorillonite K-10Catalyst bed or suspensionSimplifies work-up as the catalyst can be filtered off.
  • Solvent Effects: The solvent must solubilize the reactants while favoring the cyclization and dehydration steps. Ethanol is common, but for less soluble starting materials, higher boiling point solvents like DMF, dioxane, or butanol may be necessary.[7] In some cases, solvent-free conditions (neat reaction) at elevated temperatures can provide excellent yields.[3]

  • Temperature and Reaction Time: These reactions often require heating (reflux) to proceed to completion.[5] Monitor the reaction by TLC. If starting materials are still present after an extended period, a higher temperature may be required. Conversely, excessively high temperatures can lead to decomposition and side product formation.

Issue 2: Formation of Impurities and Side Products

Question: My TLC/LC-MS shows multiple products. How can I achieve a cleaner reaction?

Answer: Side product formation is typically due to competing reaction pathways or decomposition.

  • Hantzsch Dihydropyridine Formation: In Biginelli-type reactions, a common byproduct is the Hantzsch dihydropyridine, formed from the aldehyde and two equivalents of the β-ketoester. This can be suppressed by using a slight excess of urea or by adding the urea and aldehyde first before introducing the ketoester.

  • Knoevenagel Condensation: The aldehyde can react with the active methylene group of the β-dicarbonyl compound in a Knoevenagel condensation.[4] This intermediate may not efficiently cyclize. Optimizing the catalyst and ensuring the urea is reactive can minimize this pathway.

  • Hydrolysis: If water is present, especially under harsh acidic conditions, ester functionalities on the β-dicarbonyl component can hydrolyze. Using anhydrous solvents and reagents can prevent this. Some modern methods, however, are specifically designed to work in water.

  • Self-Condensation of Urea: At high temperatures, urea can decompose or self-condense. Avoid excessive heating and ensure the reaction time is not unnecessarily prolonged.

Issue 3: Difficulties in Product Purification

Question: My crude product is an oil or is difficult to crystallize. What are the best purification strategies?

Answer: Purification of pyrimidine-2,4-diones can be challenging due to their polarity and sometimes limited solubility.

  • Crystallization: This is the most common and scalable method. If the product precipitates directly from the reaction mixture upon cooling, this is ideal.[5] If not, try pouring the cooled reaction mixture into ice water to induce precipitation.[4] For difficult cases, screen a variety of solvents (e.g., ethanol, butanol, ethyl acetate, acetic acid) for recrystallization.

  • Flash Column Chromatography: When crystallization fails, flash chromatography is the method of choice.[8]

    • Stationary Phase: Silica gel is standard. For very polar compounds, neutral alumina may be a better option.[8]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, adding methanol (0-10%) to dichloromethane or ethyl acetate is effective.[8]

    • Monitoring: Use TLC to determine the appropriate solvent system and track the separation.

Standard Experimental Protocol

This section provides a representative protocol for the synthesis of a pyrano[2,3-d]pyrimidine-2,4-dione derivative, adapted from literature procedures.[4][7]

Synthesis of a 5-Aryl-pyrano[2,3-d]pyrimidine-2,4-dione Derivative
  • Reactant Preparation: To a 100 mL round-bottom flask, add 5-arylidene barbituric acid (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol (20-30 mL) to dissolve/suspend the reactants. Add a catalytic amount of a base such as triethylamine or piperidine (e.g., 3-4 drops).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane). The disappearance of the starting 5-arylidene barbituric acid spot indicates completion.

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. The product may precipitate. If not, slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol or butanol) to obtain the pure pyrano[2,3-d]pyrimidine-2,4-dione derivative.[7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features to look for to confirm the formation of the pyrimidine-2,4-dione ring? A1: In ¹H NMR, look for two distinct N-H protons, which are often broad singlets and are D₂O exchangeable.[4] Their chemical shifts can vary widely depending on the substitution. In IR spectroscopy, you should observe characteristic C=O stretching bands typically in the range of 1680-1750 cm⁻¹ and N-H stretching bands around 3100-3300 cm⁻¹.[7] Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound.

Q2: Can I use thiourea instead of urea in these reactions? A2: Yes, thiourea is commonly used and will lead to the corresponding pyrimidine-2,4(1H,3H)-dithione or 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives. The reaction mechanism is analogous to that with urea.[2][6]

Q3: My starting aldehyde has poor solubility in ethanol. What should I do? A3: You can switch to a solvent with a higher boiling point and better solvating power, such as N,N-dimethylformamide (DMF), 1,4-dioxane, or butanol. Alternatively, performing the reaction under solvent-free conditions by heating the neat mixture of reactants can be a very effective strategy.

Q4: Are there any safety considerations I should be aware of? A4: Standard laboratory safety precautions should always be followed. Many of the solvents used (DMF, dioxane) have specific health risks and should be handled in a fume hood. Reagents like phosphoryl chloride, which are sometimes used to prepare intermediates like 6-chlorouracil, are highly corrosive and moisture-sensitive.[3][5] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q5: How can I scale up my reaction from milligram to gram scale? A5: When scaling up, heat and mass transfer become more critical. Ensure efficient stirring to maintain a homogeneous reaction mixture and temperature. The removal of byproducts like water becomes more important; using a Dean-Stark apparatus can be beneficial if the reaction is run in an appropriate solvent like toluene. The method of product isolation may also need to be adjusted; what works for precipitation on a small scale might require controlled crystallization for purity on a larger scale.

References

  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. Available at: [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. Available at: [Link]

  • Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Available at: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. Available at: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. Available at: [Link]

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. Available at: [Link]

  • Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid - Taylor & Francis. Available at: [Link]

  • Inside the Uracil Synthesis Pathway_ A Practical Look-pharma ingredients. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]

  • Optimization of the reaction conditions. [a] | Download Table - ResearchGate. Available at: [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. Available at: [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - NIH. Available at: [Link]

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones - ResearchGate. Available at: [Link]

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Fluorinated Compounds Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of fluorine into organic molecules dramatically alters their physicochemical and biological properties, a strategy widely leveraged in pharmaceutical and agrochemical development.[1][2] However, the unique characteristics conferred by the carbon-fluorine (C-F) bond also introduce specific challenges in handling, storage, and experimental execution.[1] This guide provides a comprehensive, experience-driven resource to navigate these challenges, ensuring both experimental success and laboratory safety.

Section 1: Foundational Principles of Handling Fluorinated Compounds

The high electronegativity of fluorine and the strength of the C-F bond are central to the behavior of these molecules.[3][4] Many fluorinating agents are highly reactive, toxic, and may react violently with common laboratory reagents.[1][5] A foundational understanding of these properties is not just best practice; it is a critical safety requirement.

Hazard Identification and Risk Assessment

Before any experiment, a thorough risk assessment is mandatory. Key hazards associated with common fluorinating agents are summarized below.

Reagent NameKey HazardsIncompatibilities
Diethylaminosulfur Trifluoride (DAST) Corrosive, flammable, potentially explosive upon heating.[1]Reacts violently with water.[1] Strong acids, bases, oxidizing and reducing agents.[1]
Selectfluor® Harmful if swallowed, may cause allergic skin reaction, causes serious eye damage.[1]Strong acids, bases, oxidizing and reducing agents.[1]
N-Fluorobenzenesulfonimide (NFSI) Causes skin and serious eye irritation, may cause respiratory irritation.[1]Strong acids, bases, oxidizing and reducing agents.[1]
Elemental Fluorine (F₂) Gas Extremely toxic, highly corrosive, powerful oxidizer.[6] Reacts with virtually all organic and inorganic substances.[7][8]Water/moisture (forms HF), ammonia, acetone, powdered metals, most organic materials.[7][9][10]
Personal Protective Equipment (PPE) Workflow

A multi-layered PPE approach is essential. The following workflow provides a logical sequence for donning and doffing PPE to minimize contamination risk.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 Flame-Resistant Lab Coat d2 Chemical Splash Goggles d1->d2 1. d3 Face Shield (if splash risk) d2->d3 2. d4 Inner Gloves (e.g., Nitrile) d3->d4 3. d5 Outer Gloves (Chemically Resistant) d4->d5 4. f1 Outer Gloves f2 Face Shield f1->f2 1. f3 Goggles f2->f3 2. f4 Lab Coat f3->f4 3. f5 Inner Gloves f4->f5 4.

Caption: Sequential workflow for donning and doffing PPE.

Section 2: Troubleshooting Guide for Handling & Storage

This section addresses common issues encountered during the daily use of fluorinated compounds in a question-and-answer format.

Storage & Stability FAQs

Q1: I noticed some degradation of my fluorinated aromatic compound. What is the proper way to store it?

A1: Proper storage is crucial to maintain the integrity of fluorinated compounds.[11]

  • Temperature: Store in a cool, dry, and well-ventilated area.[1] For many volatile or reactive intermediates, refrigeration (e.g., 2-8°C for 1-fluoronaphthalene) or even colder temperatures (-10°C to 0°C) is recommended to prevent degradation and evaporation.[11]

  • Container: Always use tightly sealed containers made of non-reactive materials.[9][11] Borosilicate glass is generally a good choice, but for HF or reagents that can generate HF, specialized containers like Teflon-lined vessels are necessary.[11][12]

  • Light & Air: Protect from direct sunlight and heat sources, as these can catalyze degradation.[11] An inert atmosphere (Nitrogen or Argon) is often recommended for particularly sensitive compounds.

  • Segregation: Store fluorinated compounds away from incompatible materials, especially strong acids, bases, and oxidizing or reducing agents.[1][13] Flammable fluorinated solvents must be stored in a dedicated, fire-resistant cabinet.[14]

Q2: My reaction is failing, and I suspect my fluorinating reagent has lost activity. How can I prevent this?

A2: Many fluorinating agents are sensitive to moisture and can degrade over time.

  • Moisture Sensitivity: Reagents like DAST react violently with water.[1] Ensure you handle these reagents under strictly anhydrous conditions using a glovebox or Schlenk line.

  • Thermal Stability: Some reagents are thermally unstable. DAST can be explosive upon heating.[5] Always check the manufacturer's safety data sheet (SDS) for thermal stability information and store at the recommended temperature.

  • Purchasing & Inventory: Purchase reagents in small quantities that will be consumed in a reasonable timeframe. Use the "First-In, First-Out" (FIFO) principle for your chemical inventory.

Experimental & Handling FAQs

Q1: I'm performing a reaction that generates Hydrogen Fluoride (HF). What are the critical safety precautions?

A1: HF is acutely toxic, corrosive, and can cause severe, deep-tissue burns that may not be immediately painful.[5][7]

  • Engineering Controls: Always work in a certified chemical fume hood with the sash at the lowest practical height.

  • Material Compatibility: Do not use glassware for reactions that generate significant amounts of HF, as it will be etched and weakened.[12] Use plasticware (e.g., Teflon, polyethylene) for these procedures.

  • Emergency Preparedness: Before starting work, ensure you have an HF-specific spill kit and that 2.5% calcium gluconate gel is readily accessible.[1][6][7] All personnel in the area must be aware of the location and proper use of this gel.

  • Quenching: Design your experiment to include a quenching step to neutralize any excess fluorinating reagent and HF. A scrubber system may be necessary for larger-scale reactions.[6]

Q2: I observe unexpected side products in my fluorination reaction. What could be the cause?

A2: The reactivity of fluorinating agents can be a double-edged sword.

  • Reagent Reactivity: Electrophilic fluorinating agents vary in their power.[15] Using a reagent that is too powerful for your substrate can lead to over-fluorination or decomposition. Consider using a milder reagent if possible.[5]

  • Solvent Effects: The choice of solvent can influence reaction outcomes. Ensure your solvent is anhydrous and compatible with the fluorinating agent.

  • Metabolic Instability: In drug development, be aware that even stable C-F bonds can be metabolically cleaved.[3][4] This can occur through mechanisms like CYP-mediated hydroxylation at fluorinated carbons, leading to the release of fluoride and potentially reactive metabolites.[3][4] While this is more of a downstream concern, understanding these pathways can inform analog design.[3][16]

Defluorination_Pathway cluster_parent Parent Drug (with C-F bond) cluster_metabolism Metabolic Activation cluster_intermediate Unstable Intermediate cluster_products Resulting Products Parent R-CF₂H Metabolism CYP-mediated Hydroxylation Parent->Metabolism Enzymatic Attack Intermediate [R-CF₂OH] Metabolism->Intermediate Forms Products Metabolite (R-C(O)H) + Released Fluoride (2 F⁻) Intermediate->Products Spontaneous Decomposition

Caption: Simplified metabolic defluorination pathway.

Section 3: Emergency Protocols & Waste Disposal

Emergency Response

Immediate and correct action is critical in the event of an exposure.

Exposure TypeProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. For exposure to HF-generating compounds, apply 2.5% calcium gluconate gel after flushing.[1][6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.
Waste Disposal

The stability of the C-F bond makes fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), persistent in the environment.[1][17][18]

  • Collection: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1] Do not mix incompatible waste streams.

  • Neutralization: Before disposal, reactive fluorinating agents should be carefully quenched according to established laboratory procedures.

  • Disposal Methods: Disposal of fluorinated waste is complex and highly regulated.[17][18] Common methods include high-temperature incineration, which requires specific conditions to ensure complete destruction and prevent the formation of harmful byproducts.[17][18][19] Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols. Landfills for this type of waste require extensive environmental controls to prevent leaching.[18]

References

  • BenchChem Technical Support Team. (2025).
  • New Jersey Department of Health. (n.d.).
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. University of York.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
  • (n.d.).
  • (2025).
  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • (n.d.).
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  • Murphy, C. D. (2016).
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Technical Support Center: Enhancing the Solubility of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione (CAS 4840-69-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound, which are critical for understanding its solubility behavior.

Q1: What are the key physicochemical properties of this compound?

Understanding the molecule's intrinsic properties is the first step in troubleshooting solubility. It is a derivative of the well-known antimetabolite 5-Fluorouracil (5-FU). The key distinction is the methylation at the N3 position, which slightly increases its lipophilicity compared to the parent compound. The crucial feature, however, is the retention of the acidic proton at the N1 position.

Table 1: Physicochemical Properties of this compound and its Parent Compound, 5-Fluorouracil.

Property This compound 5-Fluorouracil (for comparison) Rationale & Significance
Molecular Formula C₅H₅FN₂O₂[1] C₄H₃FN₂O₂[2] Defines the elemental composition.
Molecular Weight 144.10 g/mol [1][3] 130.08 g/mol [2] Essential for calculating molar concentrations.
XLogP3 / LogP -0.1[1] -0.89[2] Indicates the compound is hydrophilic, but the methyl group reduces this slightly compared to 5-FU.
Hydrogen Bond Donors 1[1] 2 The N1-H is the primary acidic proton and hydrogen bond donor.
Hydrogen Bond Acceptors 3[1] 2 The oxygens and N3 are potential hydrogen bond acceptors.

| pKa (estimated) | ~8.0 | ~8.0[2][4][5] | The N1 proton is weakly acidic. This is the most important property for solubility manipulation via pH. |

Q2: My compound isn't dissolving in water or neutral buffers. Why?

While the LogP value suggests hydrophilicity, the compound's crystal lattice energy can impede dissolution in neutral aqueous media. Like its parent, 5-FU, which has a reported water solubility of about 12.2 g/L, this derivative may require energy input (like sonication) or specific formulation strategies to overcome intermolecular forces and achieve higher concentrations.[6] For many biological assays requiring concentrations in the high micromolar or millimolar range, simple dissolution in a neutral buffer is often insufficient.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides validated, step-by-step methods to improve the solubility of this compound. The most effective strategy depends on the final application and experimental constraints.

Method 1: pH Adjustment (Recommended First-Line Approach)

Core Principle: The most effective method for this compound is leveraging its acidic nature. The N1 proton has a pKa of approximately 8.[2][4][5] By raising the pH of the solvent above the pKa, the proton is removed, forming a highly polar and water-soluble anionic salt.

When to Use It: Ideal for preparing high-concentration aqueous stock solutions for subsequent dilution into experimental media.

  • Calculate Mass: Weigh out 1.441 mg of this compound for every 100 µL of final stock solution desired (for a 100 mM solution).

  • Initial Suspension: Add the powder to a sterile microcentrifuge tube. Add approximately 80% of the final desired volume of nuclease-free water. The compound will likely not dissolve at this stage.

  • Basification: Add 0.1 M NaOH dropwise while vortexing. As the pH increases beyond 8, the powder will dissolve to form a clear solution.

  • Final Volume Adjustment: Once the solid is fully dissolved, add nuclease-free water to reach the final desired volume.

  • Verification (Optional but Recommended): Check the pH of the final stock solution. It should be in the range of 9-10.

  • Dilution: When adding this stock to your final assay buffer (e.g., PBS, pH 7.4), the buffer's capacity should be sufficient to neutralize the small amount of base, bringing the final pH close to physiological levels. Always calculate the final concentration of NaOH to ensure it does not impact your experiment.

G cluster_workflow Workflow: pH-Mediated Solubilization A Weigh Compound B Suspend in Water (80% final volume) A->B C Add 0.1M NaOH dropwise while vortexing B->C D Compound Dissolves (Clear Solution) C->D E Adjust to Final Volume with Water D->E F Dilute Stock into Final Assay Buffer E->F G Verify Final pH of Assay F->G

Caption: pH adjustment workflow for solubilization.

Method 2: Utilizing Organic Co-solvents

Core Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving less polar compounds. This is a common strategy when pH modification is not viable.[7][8]

When to Use It: When the final assay is sensitive to pH changes or when an anhydrous stock solution is required. The most common co-solvent for this purpose is Dimethyl Sulfoxide (DMSO).

  • Solvent Selection: Use anhydrous, cell-culture grade DMSO for biological experiments.

  • Direct Dissolution: Add the weighed compound directly to the desired volume of DMSO.

  • Energy Input: Gently vortex and/or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The compound should be significantly more soluble in 100% DMSO than in water.

  • Storage: Store DMSO stocks in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Dilution Caution: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. This minimizes localized high concentrations that can cause the compound to precipitate. Ensure the final DMSO concentration in your assay is below the tolerance level for your system (typically <0.5%).

Table 2: General Solubility Guidance in Common Laboratory Solvents.

Solvent Anticipated Solubility Application Notes
Water (pH 7) Low to Moderate May require sonication. Not ideal for high-concentration stocks.
0.1 M NaOH High Excellent for aqueous stock preparation. See Method 1.
DMSO High Gold standard for primary stock solutions in biological research.[9]
Ethanol Moderate Can be used as a co-solvent, but may be less effective than DMSO.

| Propylene Glycol | Moderate | Often used in formulation development. |

Method 3: Advanced Strategies for Formulation Development

For researchers in drug development, achieving stable solubility in a final formulation is key. While pH adjustment and co-solvents are excellent for in-vitro testing, more advanced methods may be required for in-vivo applications.

1. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The drug molecule can form an "inclusion complex" by fitting into this cavity, thereby increasing its apparent water solubility.[10]

  • Application: Useful for creating stable aqueous formulations and can improve bioavailability.

G cluster_complexation Concept: Cyclodextrin Inclusion Complex Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin inclusion complex formation.

2. Amorphous Solid Dispersions:

  • Principle: This technique involves dispersing the drug in an amorphous state within an inert carrier, typically a hydrophilic polymer.[11] The high-energy amorphous form has a higher apparent water solubility than the stable crystalline form.

  • Application: A powerful tool in pharmaceutical formulation to enhance the dissolution rate and bioavailability of poorly soluble drugs.[11][12]

Summary & Best Practices

Choosing the right solubilization method is a critical experimental decision.

Table 3: Comparison of Primary Solubilization Techniques.

Method Ease of Use Pros Cons Best For...
pH Adjustment High High aqueous concentration; avoids organic solvents. Potential for pH to affect the assay if not properly buffered. High-concentration aqueous stocks for in vitro screening.
Co-solvency (DMSO) High Very high stock concentration; widely accepted. Potential for precipitation on dilution; solvent toxicity in assays. Primary compound storage and most biological assays.

| Complexation | Medium | Significant solubility enhancement; can improve stability. | Requires screening of cyclodextrins; more complex preparation. | Pre-clinical and final formulation development. |

Best Practices Checklist:

  • Start Small: Always perform a small-scale test to confirm solubility before preparing a large batch.

  • Energy Input: Use vortexing and sonication to aid dissolution, especially in viscous solvents like DMSO.

  • Inspect for Precipitation: After diluting a stock solution, visually inspect the final solution for any signs of precipitation or cloudiness.

  • Control for Your Vehicle: Always run a "vehicle control" in your experiments (e.g., buffer with the same final concentration of DMSO or adjusted pH) to ensure the solubilization method itself is not causing an effect.

  • Fresh is Best: Whenever possible, prepare fresh dilutions from your main stock solution for each experiment to ensure consistency.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3385, 5-Fluorouracil. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 474830. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135401135. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8345, 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Acetyl-5-Fluoro-1H-Pyrimidine-2,4-Dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71407118. PubChem. Retrieved from [Link]

  • Kumar, L., & Sreenivasa, G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Baluja, S., & Gediya, R. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 739-744.
  • Deepshikha, S., Vaibhav, S., Ankit, K. A., & Chatterjee, D. P. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(5), 143-149.
  • Weiss, E. M., et al. (2015). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry, 3, 58.
  • Conti, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 223–227.
  • Conti, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061–072.
  • Santos, M. A., et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3699.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Conti, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Santos, M. A., et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules (Basel, Switzerland), 24(20), 3699.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10.
  • Olifir, O. S., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

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Technical Support Center: Overcoming Resistance to Fluoropyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to fluoropyrimidine-based compounds like 5-fluorouracil (5-FU). This guide is designed to provide in-depth, actionable insights into the multifaceted nature of fluoropyrimidine resistance. Here, we will explore the underlying molecular mechanisms, troubleshoot common experimental hurdles, and provide detailed protocols to help you navigate this complex area of cancer research.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses foundational questions regarding fluoropyrimidine action and the emergence of resistance.

Q1: What is the mechanism of action for 5-fluorouracil (5-FU)?

A1: 5-FU is an antimetabolite, a class of drugs that interfere with essential biosynthetic processes. As a uracil analog, its cytotoxic effects are primarily mediated through two main pathways after being converted into its active metabolites.[1]

  • Inhibition of DNA Synthesis: 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS) and the reduced folate 5,10-methylenetetrahydrofolate.[2] This ternary complex inhibits the function of TS, an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2] The resulting depletion of dTMP leads to "thymineless death" in rapidly dividing cancer cells.

  • Disruption of RNA Function: 5-FU can also be converted to fluorouridine triphosphate (FUTP), which is then incorporated into RNA.[1] This misincorporation disrupts RNA processing and function, further contributing to cytotoxicity.[1][3]

Q2: My cancer cell line has developed resistance to 5-FU. What are the common underlying mechanisms?

A2: Resistance to 5-FU is a multifactorial issue, and cells can employ various strategies to evade its cytotoxic effects.[4] These mechanisms can be broadly categorized as follows:

  • Alterations in Drug Metabolism and Transport:

    • Increased Drug Catabolism: Upregulation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to increased breakdown of the drug before it can exert its effects.[2][5][6] Genetic variations in the DPYD gene, which encodes DPD, are strongly associated with variations in 5-FU toxicity and response.[7][8]

    • Decreased Drug Activation: Reduced activity of enzymes required to convert 5-FU into its active metabolites, such as orotate phosphoribosyltransferase (OPRT) and uridine kinase, can impair its efficacy.[9][10]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC5 and ABCC11, can actively pump 5-FU and its metabolites out of the cell, reducing intracellular drug concentration.[1][11][12]

  • Target Enzyme Alterations:

    • Thymidylate Synthase (TS) Overexpression: Increased expression of TS, often due to gene amplification of TYMS, is a primary mechanism of both intrinsic and acquired 5-FU resistance.[1][13][14][15][16] Higher levels of the target enzyme require more FdUMP to achieve an inhibitory effect.[17]

    • TS Mutations: Mutations in the TYMS gene can alter the FdUMP binding site, reducing the stability of the inhibitory complex.[2]

  • Dysregulation of Cellular Signaling Pathways:

    • Evasion of Apoptosis: Alterations in apoptosis-regulating proteins, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) or mutations in pro-apoptotic pathways, can make cells less susceptible to 5-FU-induced cell death.[2]

    • Autophagy Modulation: Autophagy, a cellular self-digestion process, can have a dual role.[18] In some contexts, it can act as a survival mechanism for cancer cells under the stress of chemotherapy, thereby promoting resistance.[9][14][19][20][21]

    • EMT and Cancer Stem Cells: The epithelial-to-mesenchymal transition (EMT) has been linked to 5-FU resistance, potentially through the upregulation of drug efflux pumps and other resistance-associated genes.[11]

  • Role of Non-coding RNAs:

    • microRNAs (miRNAs): These small non-coding RNAs can regulate the expression of genes involved in all the aforementioned resistance mechanisms.[22] For example, specific miRNAs can target the mRNA of TYMS or apoptosis-related genes, thereby modulating 5-FU sensitivity.[23][24] The expression of certain miRNAs, like miR-31, has been shown to be associated with 5-FU resistance.[25]

Part 2: Troubleshooting Guides for Experimental Workflows

This section is structured in a problem-and-solution format to directly address common challenges encountered in the lab.

Problem 1: My cancer cell line shows unexpected resistance to 5-FU. How do I confirm and characterize this?

Solution:

First, it is crucial to quantitatively confirm the resistance phenotype. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 of your test cell line compared to its parental, sensitive counterpart is a clear indicator of resistance.[4][26]

Experimental Workflow: Confirming and Characterizing 5-FU Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Mechanistic Investigation A Parental and Suspected Resistant Cell Lines B Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) A->B C Calculate IC50 Values B->C D Compare IC50s (Resistant vs. Parental) C->D E Hypothesis Generation: - Target Alteration? - Drug Metabolism/Efflux? - Apoptosis Evasion? D->E If Resistance Confirmed F Molecular Analysis: - qRT-PCR (TYMS, DPYD) - Western Blot (TS, Bcl-2) - Efflux Pump Assay E->F G Functional Validation: - Gene Knockdown (siRNA) - Inhibitor Studies F->G H Data Integration and Conclusion G->H

Caption: Workflow for confirming and characterizing 5-FU resistance.

Step 1: Determine the IC50 Value.

  • Protocol: See "Protocol 1: In Vitro Chemosensitivity Assay (MTT-based)" below.

  • Rationale: This assay provides a quantitative measure of cell viability in response to a range of drug concentrations, allowing for a precise calculation of the IC50. A 5- to 10-fold (or higher) increase in IC50 is generally considered a strong indication of resistance.

Step 2: Investigate Common Resistance Mechanisms. Once resistance is confirmed, you can proceed to investigate the potential underlying causes using the following approaches:

Mechanism to Investigate Recommended Experiment Expected Result in Resistant Cells
Target Overexpression qRT-PCR and Western Blot for Thymidylate Synthase (TS)Increased TYMS mRNA and TS protein levels.
Increased Drug Catabolism qRT-PCR for Dihydropyrimidine Dehydrogenase (DPD)Increased DPYD mRNA levels.
Increased Drug Efflux Rhodamine 123 Efflux AssayIncreased efflux of Rhodamine 123 (a substrate for many ABC transporters).
Apoptosis Evasion Western Blot for Bcl-2 and Cleaved Caspase-3Increased Bcl-2, decreased cleaved Caspase-3 post-5-FU treatment.

Problem 2: I suspect that overexpression of the drug target, Thymidylate Synthase (TS), is the cause of resistance. How can I definitively prove this?

Solution:

Demonstrating a causal link between TS overexpression and 5-FU resistance requires more than just showing increased TS levels. A functional validation step is necessary.

Experimental Workflow: Validating the Role of TS in 5-FU Resistance

G cluster_0 Step 1: Characterization cluster_1 Step 2: Functional Knockdown cluster_2 Step 3: Re-sensitization Assay A Confirm TS Overexpression in Resistant Cells (qRT-PCR, Western Blot) B Transfect Resistant Cells with TYMS-targeted siRNA or shRNA A->B C Confirm TS Knockdown (Western Blot) B->C D Perform 5-FU Dose-Response Assay on Transfected Cells C->D E Compare IC50 of TYMS-knockdown cells to control-siRNA cells D->E F Conclusion: TS overexpression is a key driver of resistance E->F If IC50 decreases, causality is supported

Caption: Validating the role of TS overexpression in 5-FU resistance.

Step 1: Knockdown of TYMS Expression.

  • Method: Use siRNA or shRNA targeting TYMS to transiently or stably reduce its expression in your resistant cell line.

  • Protocol: Standard transfection protocols should be followed. It is crucial to include a non-targeting control siRNA to account for off-target effects.

  • Validation: Confirm the knockdown efficiency via Western Blotting (see "Protocol 3"). A reduction of at least 70% in TS protein levels is desirable.[17]

Step 2: Assess Re-sensitization to 5-FU.

  • Method: After confirming TS knockdown, perform a 5-FU IC50 determination assay (see "Protocol 1") on both the TYMS-knockdown cells and the non-targeting control cells.

  • Interpretation: A significant decrease in the IC50 value in the TYMS-knockdown cells compared to the control indicates that TS overexpression is a key functional contributor to the resistance phenotype.[17] This demonstrates that reducing the target level can re-sensitize the cells to the drug.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro Chemosensitivity Assay (MTT-based)

This protocol is for determining the IC50 value of 5-FU in adherent cell lines.

Materials:

  • Parental and suspected resistant cell lines

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • 5-FU stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[27]

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of 5-FU in culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 5-FU. Include a "no drug" (medium only) control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the "no drug" control.

    • Plot the percentage of viability versus the log of the 5-FU concentration and use non-linear regression analysis to determine the IC50 value.

Causality and Self-Validation:

  • Controls: The "no drug" control represents 100% viability. A blank control (medium and MTT, no cells) should be used to subtract background absorbance.

  • Reproducibility: Perform the assay in triplicate and repeat the entire experiment at least three times to ensure the reliability of the IC50 values.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of genes like TYMS and DPYD.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (TYMS, DPYD) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest at least 1 million cells from both parental and resistant cell lines.

    • Extract total RNA according to the manufacturer's protocol of your chosen kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction in triplicate for each gene (target and housekeeping) and each sample (parental and resistant). A typical reaction includes: qPCR master mix, forward and reverse primers, cDNA, and nuclease-free water.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for all reactions.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then comparing the resistant sample to the parental sample.

Causality and Self-Validation:

  • Housekeeping Genes: Use a stable housekeeping gene for normalization to control for variations in RNA input and reverse transcription efficiency.

  • Primer Validation: Ensure primer pairs are specific and efficient by running a melt curve analysis and a standard curve.

  • No-Template Control (NTC): Include an NTC for each primer set to check for contamination.

Protocol 3: Western Blotting for Protein Analysis

This protocol is for detecting the protein levels of TS, Bcl-2, etc.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-TS, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cell pellets in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify protein bands, normalizing to a loading control like β-actin.

Causality and Self-Validation:

  • Loading Control: Probing for a loading control (e.g., β-actin, GAPDH) is essential to ensure equal protein loading across lanes.

  • Antibody Validation: Use antibodies that have been validated for specificity in your application.

  • Positive/Negative Controls: If available, include cell lysates with known high or low expression of the target protein.

Part 4: Visualizing Key Pathways

Understanding the complex interplay of molecules is key. The following diagram illustrates the core mechanism of 5-FU and highlights points where resistance can emerge.

Diagram: 5-FU Mechanism of Action and Resistance Pathways

G cluster_0 Cellular Environment cluster_1 Resistance Mechanisms 5-FU 5-FU FUMP FUMP 5-FU->FUMP Activation Enzymes FUDP FUDP FUMP->FUDP Incorporation FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP Incorporation RNA RNA Synthesis & Function FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Catalyzed by TS DNA DNA Synthesis & Repair dTMP->DNA R1 Increased DPD (Drug Inactivation) R1->5-FU R2 Decreased Activation Enzymes R2->FUMP R3 Increased Efflux (ABC Transporters) R3->5-FU Efflux R4 TYMS Gene Amplification/Mutation R4->TS Overexpression R5 Apoptosis Evasion R5->DNA Bypass Damage Signal

Caption: Core mechanism of 5-FU and key points of resistance.

References

  • The Critical Function of microRNAs in Developing Resistance against 5-Fluorouracil in Cancer Cells. PubMed. Available at: [Link]

  • Mechanisms of resistance to fluoropyrimidines. PubMed. Available at: [Link]

  • Induced miR-31 by 5-fluorouracil exposure contributes to the resistance in colorectal tumors. Cancer Science. Available at: [Link]

  • Regulatory role of non-coding RNAs in 5-Fluorouracil resistance in gastrointestinal cancers. Journal of Cancer. Available at: [Link]

  • MicroRNAs and drug resistance in colorectal cancer with special focus on 5-fluorouracil. SpringerLink. Available at: [Link]

  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. MDPI. Available at: [Link]

  • Molecular Insights into miRNA-Driven Resistance to 5-Fluorouracil and Oxaliplatin Chemotherapy: miR-23b Modulates the Epithelial–Mesenchymal Transition of Colorectal Cancer Cells. PubMed Central. Available at: [Link]

  • Reduced Autophagy in 5-Fluorouracil Resistant Colon Cancer Cells. PubMed Central. Available at: [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. MDPI. Available at: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. JoVE. Available at: [Link]

  • Acquired resistance to 5-fluorouracil via HSP90/Src-mediated increase in thymidylate synthase expression in colon cancer. PubMed Central. Available at: [Link]

  • Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Translational Oncology. Available at: [Link]

  • Fluorouracil Therapy and DPYD Genotype. NCBI Bookshelf. Available at: [Link]

  • Overexpression of thymidylate synthase mediates desensitization for 5-fluorouracil of tumor cells. ResearchGate. Available at: [Link]

  • Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. PubMed Central. Available at: [Link]

  • Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega. Available at: [Link]

  • Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. PubMed Central. Available at: [Link]

  • 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. PubMed Central. Available at: [Link]

  • A Novel DPYD Variant Associated With Severe Toxicity of Fluoropyrimidines: Role of Pre-emptive DPYD Genotype Screening. Frontiers in Pharmacology. Available at: [Link]

  • Potential Impact of DPYD Variation on Fluoropyrimidine Drug Response in sub-Saharan African Populations. Frontiers in Pharmacology. Available at: [Link]

  • DPYD Exon 4 Deletion Associated with Fluoropyrimidine Toxicity and Importance of Copy Number Variation. MDPI. Available at: [Link]

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  • Overcoming 5-Fu Resistance of Colon Cells through Inhibition of Glut1 by the Specific Inhibitor WZB117. Tropical Journal of Pharmaceutical Research. Available at: [Link]

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Addressing inconsistent results in experiments with 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot inconsistent experimental results. This resource offers in-depth technical guidance, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your research.

Introduction

This compound, a methylated derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), presents unique challenges and opportunities in experimental settings. Its efficacy is intrinsically linked to cellular metabolism, including pyrimidine biosynthesis and salvage pathways.[1][2] Inconsistent results in experiments with this compound can often be traced to a handful of critical variables. This guide will provide a structured approach to identifying and addressing these issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: As a close analog of 5-fluorouracil, this compound is presumed to exert its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, essential for DNA replication and repair.[3][4] The N3-methylation may influence its metabolic activation and interaction with TS. Additionally, its metabolites can be incorporated into RNA and DNA, leading to cellular stress and apoptosis.[5][6][7]

Q2: How should I prepare a stock solution of this compound?

A2: For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). A stock concentration of 10-50 mM is typical. Ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: Pyrimidine analogs can exhibit limited stability in aqueous solutions, particularly at non-neutral pH.[8] It is advisable to prepare fresh dilutions in your cell culture medium for each experiment from a frozen DMSO stock. The stability in cell culture medium at 37°C can be variable, and it is recommended to perform a stability study if experiments run for longer than 24-48 hours.

Q4: Can the N3-methylation affect the compound's activity compared to 5-FU?

A4: Yes, the methyl group at the N3 position can significantly alter the compound's properties. It can affect its solubility, membrane permeability, and interaction with metabolic enzymes and cellular transporters. This may lead to differences in potency, off-target effects, and mechanisms of resistance compared to 5-FU.[1][2]

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Inconsistent results are a common challenge when working with bioactive small molecules. This guide provides a systematic approach to troubleshooting.

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Compound Precipitation: Poor solubility in assay medium leading to inconsistent effective concentrations.[1] 2. Cell Density and Health: Variations in cell seeding density or cell health can alter drug sensitivity. 3. Inconsistent Incubation Times: The duration of compound exposure can significantly impact the outcome.1. Solubility Check: Visually inspect for precipitate under a microscope. Prepare fresh dilutions and consider pre-warming the medium. The final DMSO concentration should typically be ≤0.5%. 2. Standardize Cell Culture: Maintain a consistent cell passage number, seeding density, and confluence. Regularly check for mycoplasma contamination. 3. Strict Timing: Adhere to a precise incubation schedule for all experiments.
Cell viability is greater than 100% at low concentrations. 1. Assay Artifact: Some assay reagents, like MTT, can be affected by the compound, leading to a false signal. 2. Hormesis: A biphasic dose-response where low doses stimulate cell proliferation.1. Use an Alternative Assay: Confirm results with a different viability assay (e.g., CellTiter-Glo®, resazurin, or direct cell counting).[9][10][11] 2. Expand Dose Range: Test a wider range of concentrations to fully characterize the dose-response curve.
Complete lack of or significantly reduced activity. 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance. 3. Incorrect Concentration: Errors in serial dilutions or stock concentration determination.1. Verify Compound Integrity: Assess the purity and identity of your compound stock using HPLC or LC-MS. 2. Test on a Sensitive Cell Line: Use a cell line known to be sensitive to 5-FU as a positive control. Investigate the expression of key metabolic enzymes (e.g., TS, DPD) in your cell line.[5] 3. Recalculate and Remeasure: Prepare fresh dilutions and re-verify the concentration of your stock solution.
Discrepancy between your results and published data. 1. Different Experimental Conditions: Variations in cell lines, passage numbers, media formulations, serum concentration, or assay protocols. 2. Purity of the Compound: The purity of the compound used may differ.1. Align Protocols: Carefully compare your experimental setup with the published methodology and try to replicate the conditions as closely as possible. 2. Source a New Batch: If possible, obtain a new lot of the compound from a reputable supplier and verify its purity.

Key Experimental Protocols

Adherence to well-defined protocols is paramount for achieving reproducible results.

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Purity and Stability Assessment by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to assess the purity of the compound and its stability in solution.

  • Instrumentation: HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Purity: Dissolve a small amount of the compound in the mobile phase or a compatible solvent to a known concentration.

    • Stability: Incubate the compound in the desired medium (e.g., cell culture medium with serum) at 37°C. At various time points, take aliquots and precipitate proteins (e.g., with cold acetonitrile). Centrifuge and analyze the supernatant.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile at an appropriate wavelength (e.g., 260 nm). The appearance of new peaks or a decrease in the area of the parent peak over time indicates degradation.

Visualizing Key Pathways and Workflows

Understanding the cellular mechanisms and experimental processes is crucial for troubleshooting. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Metabolic Activation and Mechanism of Action

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 5-Fluoro-3-methyl- 1H-pyrimidine-2,4-dione Metabolite1 Metabolites Compound->Metabolite1 Metabolic Activation FdUMP_analog Active Metabolite (e.g., FdUMP analog) Metabolite1->FdUMP_analog RNA_Incorp RNA Incorporation Metabolite1->RNA_Incorp DNA_Incorp DNA Incorporation Metabolite1->DNA_Incorp TS Thymidylate Synthase FdUMP_analog->TS Inhibition DNA_Synth DNA Synthesis Inhibition TS->DNA_Synth Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Compound Serial Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for an MTT-based cell viability assay.

Troubleshooting Logic Flow

Troubleshooting Inconsistent_Results Inconsistent Results Check_Compound Check Compound (Purity, Solubility, Stability) Inconsistent_Results->Check_Compound Check_Cells Check Cells (Health, Density, Contamination) Inconsistent_Results->Check_Cells Check_Protocol Check Protocol (Timing, Reagents, Technique) Inconsistent_Results->Check_Protocol Issue_Identified Issue Identified? Check_Compound->Issue_Identified Check_Cells->Issue_Identified Check_Protocol->Issue_Identified Optimize_Protocol Optimize Protocol Issue_Identified->Optimize_Protocol Yes Consult_Expert Consult Expert/ Literature Issue_Identified->Consult_Expert No Re-run_Experiment Re-run Experiment Optimize_Protocol->Re-run_Experiment

Caption: A logical approach to troubleshooting inconsistent data.

Conclusion

Achieving consistent and reliable results with this compound requires careful attention to detail, from compound handling and storage to the execution of cellular assays. By systematically addressing potential sources of variability, researchers can enhance the quality and impact of their work. This guide serves as a foundational resource to empower you in your experimental endeavors.

References

  • McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111–120. [Link]

  • Fukushima, M., et al. (2000). 5-FU metabolism in cancer and orally-administrable 5-FU drugs. Current Pharmaceutical Biotechnology, 1(2), 137-64. [Link]

  • Nishiyama, M., et al. (2007). Upregulation of enzymes metabolizing 5-fluorouracil in colorectal cancer. Oncology, 72(5-6), 356-61. [Link]

  • Peters, G. J., et al. (2002). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Annals of Oncology, 13(12), 1916-24. [Link]

  • The 5-fluorouracil (5-FU) metabolism pathway. In tumour cells 5-FU is... - ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

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  • Washtien, W. (1982). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Molecular Pharmacology, 21(3), 723-8. [Link]

  • Danenberg, P. V. (1977). Thymidylate synthetase--a target enzyme in cancer chemotherapy. Biochimica et Biophysica Acta, 473(2), 73-92. [Link]

  • Seki, J., et al. (2011). The Impact of Thymidylate Synthase and Methylenetetrahydrofolate Reductase Genotypes on Sensitivity to 5-Fluorouracil Treatment in Colorectal Cancer Cells. Gan To Kagaku Ryoho, 38(12), 2013-7. [Link]

  • van der Wilt, C. L., et al. (2001). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Advances in Experimental Medicine and Biology, 507, 431-7. [Link]

  • ResearchGate. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this? [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. [Link]

  • Berger, S. H., et al. (1985). Increased levels of thymidylate synthetase in cells exposed to 5-fluorouracil. Molecular Pharmacology, 28(5), 461-7. [Link]

  • IONTOX. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]

  • The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - MDPI. [Link]

  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC - NIH. [Link]

  • Transporter-mediated drug uptake and efflux: important determinants of adverse drug reactions. - ClinPGx. [Link]

  • ResearchGate. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis - MDPI. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. [Link]

  • PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). [Link]

  • Guidelines for cell viability assays - ResearchGate. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. [Link]

  • Wang, L., et al. (2007). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 239-45. [Link]

  • ResearchGate. (2004). 5-Fluorouracil–dimethyl sulfoxide (1/1). [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. [Link]

  • Ioannou, E., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-76. [Link]

  • Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed. [Link]

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Sources

Technical Support Center: Purification of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated pyrimidine derivative. By understanding the underlying principles and employing systematic troubleshooting, you can significantly improve the purity, yield, and consistency of your compound.

Introduction to Purification Challenges

This compound, an N-methylated derivative of the widely used anticancer drug 5-fluorouracil (5-FU), presents a unique set of purification challenges. The introduction of the methyl group at the N3 position alters the molecule's polarity, solubility, and hydrogen bonding capabilities compared to its parent compound. This can lead to difficulties in separating it from starting materials, byproducts, and other related impurities. This guide provides a structured approach to troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of N-alkylated pyrimidines can include:

  • Unreacted 5-fluorouracil (5-FU): Incomplete methylation is a common issue.

  • Over-methylated species: Depending on the methylating agent and reaction conditions, methylation at other positions (e.g., N1) could occur, leading to isomeric impurities.

  • Residual solvents: Solvents used in the synthesis and workup can be retained in the final product.

  • Degradation products: Fluoropyrimidines can be susceptible to degradation under harsh pH or temperature conditions.

Q2: How does the N3-methyl group affect the solubility of the compound compared to 5-fluorouracil?

The N-methylation of an amide can have a complex effect on solubility.[1] While it removes a hydrogen bond donor, it can also disrupt the crystal lattice packing, which may increase solubility in some organic solvents. Generally, N-methylated compounds tend to be less soluble in polar protic solvents like water and more soluble in moderately polar to nonpolar organic solvents compared to their non-methylated counterparts. The solubility of uracil and its derivatives is known to be favorable in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Q3: Which purification techniques are most effective for this compound?

A multi-step purification strategy is often the most effective:

  • Crystallization: This is a powerful technique for removing bulk impurities and isolating the desired compound in high purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase, is an excellent method for separating closely related impurities.

  • Solid-Phase Extraction (SPE): Can be used for sample cleanup and removal of major classes of impurities.

The choice of technique will depend on the scale of your synthesis and the nature of the impurities.

Troubleshooting Guide

Crystallization Issues

Problem: My compound will not crystallize.

Potential Cause Troubleshooting Steps
High impurity levels Impurities can inhibit crystal formation. Try a preliminary purification step like column chromatography or an aqueous wash to remove highly polar or nonpolar impurities.
Inappropriate solvent system The solubility of your compound may be too high or too low in the chosen solvent. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
Supersaturation not achieved The solution may not be concentrated enough. Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of pure product can also be effective.

Problem: The isolated crystals are of low purity.

Potential Cause Troubleshooting Steps
Impurities co-crystallize This can occur if the impurities have very similar structures to the target compound. A second recrystallization from a different solvent system may be necessary.
Occlusion of mother liquor Impurities can be trapped within the crystal lattice. Slow cooling and gentle agitation during crystallization can lead to larger, more pure crystals. Ensure the crystals are thoroughly washed with a cold, appropriate solvent after filtration.
Chromatographic Separation Issues

Problem: Poor separation of my target compound from an impurity in reversed-phase HPLC.

Potential Cause Troubleshooting Steps
Inadequate mobile phase composition Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase. A shallower gradient or isocratic elution may improve resolution. The use of ion-pairing reagents can also be beneficial if impurities have ionizable groups.
Incorrect stationary phase A standard C18 column may not provide sufficient selectivity. Consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic and polar compounds.
Co-elution of isomers Isomeric impurities can be particularly challenging to separate. Methodical optimization of the mobile phase, temperature, and stationary phase is crucial. Chiral chromatography may be necessary if enantiomeric impurities are present.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol and may require optimization.

  • Solvent Screening: In small vials, test the solubility of your crude product (e.g., 10 mg) in various solvents (e.g., 0.5 mL of water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and with gentle heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for method development.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude 5-fluoro-3-methyl- 1H-pyrimidine-2,4-dione Crystallization Recrystallization Crude_Product->Crystallization Filtration1 Filtration & Washing Crystallization->Filtration1 Mother_Liquor Mother Liquor (Contains impurities) Filtration1->Mother_Liquor Discard or re-process Purity_Analysis1 Purity Analysis (HPLC) Filtration1->Purity_Analysis1 Pure_Product Pure Product Purity_Analysis1->Pure_Product Purity > 99% Chromatography Preparative HPLC Purity_Analysis1->Chromatography Purity < 99% Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis2 Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis2 Purity_Analysis2->Pure_Product

Caption: A typical workflow for the purification of this compound.

Logical Relationships in Troubleshooting

TroubleshootingLogic Start Low Purity after Initial Purification Check_Impurities Identify Impurities (HPLC-MS, NMR) Start->Check_Impurities Is_Starting_Material Unreacted Starting Material? Check_Impurities->Is_Starting_Material Is_Isomer Isomeric Impurity? Check_Impurities->Is_Isomer Is_Degradation Degradation Product? Check_Impurities->Is_Degradation Optimize_Reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Is_Starting_Material->Optimize_Reaction Yes Optimize_Chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) Is_Isomer->Optimize_Chromatography Yes Modify_Workup Modify Workup/Purification (Avoid harsh conditions) Is_Degradation->Modify_Workup Yes Solution Achieve Desired Purity Optimize_Reaction->Solution Optimize_Chromatography->Solution Modify_Workup->Solution

Sources

Stability and degradation of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

This compound is a fluorinated pyrimidine derivative. Understanding its stability and degradation profile is critical for its application in various research and development settings. This guide provides insights into the factors influencing its stability in solution and offers practical advice for handling and analysis. The information presented is based on the known chemistry of related compounds, such as 5-fluorouracil (5-FU), and fundamental principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Like its analogue, 5-fluorouracil (5-FU), it is susceptible to hydrolysis, particularly under acidic or alkaline conditions. Thermal and photodegradation can also occur, leading to the breakdown of the pyrimidine ring.

Q2: How does pH affect the stability of the compound?

A2: Based on studies of the closely related 5-FU, this compound is expected to exhibit pH-dependent stability. 5-FU shows noticeable hydrolysis in acidic solutions and is more stable in neutral to slightly alkaline conditions.[1] Extreme pH values (highly acidic or highly alkaline) will likely accelerate the hydrolytic degradation of the pyrimidine ring. For optimal stability, it is recommended to maintain solutions at a pH between 7 and 8.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a pyrimidine ring structure, including 5-FU, are known to be light-sensitive.[2] Exposure to UV radiation can induce photochemical decomposition.[3][4] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by working in a dark environment to prevent photodegradation.

Q4: What are the expected degradation products of this compound?

A4: The degradation of fluorinated pyrimidines can proceed through the opening of the pyrimidine ring.[2][5] For this compound, hydrolysis under acidic or basic conditions could lead to the formation of various degradation products resulting from the cleavage of the amide bonds within the ring. The specific degradation pathway will depend on the conditions applied.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at low temperatures (2-8 °C) and protected from light. Use a consistent, buffered solvent system within the optimal pH range (pH 7-8).
Appearance of unknown peaks in chromatograms over time. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[6] This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting solutions by a stability-indicating method like HPLC-MS.
Low recovery of the compound from prepared solutions. Adsorption to container surfaces or significant degradation.Use silanized glassware or polypropylene containers to minimize adsorption. Ensure that the solvent system is appropriate for the compound's solubility and that the pH is buffered to maintain stability.
Precipitation of the compound in solution. Poor solubility or change in solution conditions (e.g., pH, temperature).Verify the solubility of the compound in the chosen solvent. The solubility of 5-FU, a related compound, increases with pH due to salt formation.[2] Consider using a co-solvent if solubility in aqueous buffers is limited. Ensure the storage temperature is appropriate to prevent precipitation.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, 12).

  • Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Study
  • Prepare two sets of solutions of the compound in a transparent solvent (e.g., water or a suitable buffer).

  • Wrap one set of solutions in aluminum foil to serve as the dark control.

  • Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp).

  • Withdraw aliquots from both sets at various time intervals.

  • Analyze the samples by HPLC to compare the degradation in the light-exposed samples to the dark controls.

Visualizing Degradation and Workflows

Logical Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution working Prepare Working Solutions in Stress Conditions stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base thermal Thermal Stress working->thermal photo Photolytic Stress working->photo oxidative Oxidative Stress working->oxidative hplc HPLC Analysis acid->hplc base->hplc thermal->hplc photo->hplc oxidative->hplc characterization Characterize Degradants (LC-MS) hplc->characterization kinetics Determine Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway characterization->pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

parent 5-Fluoro-3-methyl-1H- pyrimidine-2,4-dione hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis ring_opening Ring-Opened Intermediates hydrolysis->ring_opening degradation_products Further Degradation Products ring_opening->degradation_products

Caption: A simplified proposed degradation pathway.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C5H5FN2O2Echemi[7]
Molecular Weight 144.10 g/mol Echemi[7]
Melting Point 194 °CEchemi[7]
Appearance White or nearly white crystalline powderInferred from 5-FU[2]
Solubility Slightly soluble in water, sparingly soluble in ethanol. Solubility in water increases with pH.Inferred from 5-FU[2]

References

  • 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl) - PubChem. (n.d.). Retrieved from [Link]

  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655. Retrieved from [Link]

  • Al-Omar, M. A., & Al-Tamimi, S. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Retrieved from [Link]

  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566–572. Retrieved from [Link]

  • (PDF) 5-Fluorouracil – Characteristics and Analytical Determination - ResearchGate. (n.d.). Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. Retrieved from [Link]

  • Amoêdo, N. D., et al. (2018). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Retrieved from [Link]

  • Juzenas, P., et al. (2009). Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. Photochemical & Photobiological Sciences, 8(3), 351-355. Retrieved from [Link]

  • Meier, J. R., et al. (1987). Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 189(3), 363-373. Retrieved from [Link]

  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal, 13(2), 107-110. Retrieved from [Link]

  • [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. (n.d.). Retrieved from [Link]

  • 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione - NIH. (n.d.). Retrieved from [Link]

  • Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3) - PubChem. (n.d.). Retrieved from [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Chemistry, 4, 15. Retrieved from [Link]

  • Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed - NIH. (n.d.). Retrieved from [Link]

  • 1-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • CID 168321103 | C24H27F3N6O9 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of Biological Chemistry, 235, 433–437. Retrieved from [Link]80/)

Sources

Preventing off-target effects of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Proactive Off-Target Effect Mitigation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. This resource is designed to provide in-depth guidance on anticipating, identifying, and mitigating potential off-target effects during your experimental work with this and other novel small molecule inhibitors. Given that this compound is a specific derivative within the broader class of fluoropyrimidines, this guide synthesizes established principles of medicinal chemistry and pharmacology with actionable troubleshooting strategies. Our goal is to empower you with the knowledge to conduct robust, reproducible, and insightful experiments.

Section 1: Foundational Knowledge & Initial Considerations

Before embarking on extensive cellular or in vivo studies, a thorough understanding of the compound's intrinsic properties is paramount. This section addresses the preliminary questions that form the bedrock of a well-planned experimental strategy.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of action and off-target effects for a compound like this compound?

A1: While specific data for this compound is not extensively published, we can infer potential activities based on its structural similarity to other fluoropyrimidines, such as the widely used chemotherapeutic 5-fluorouracil (5-FU)[1][2].

  • On-Target Hypothesis: The primary mechanism of action for many fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. By mimicking the natural substrate, the fluorinated pyrimidine can lead to the depletion of thymidine, thereby arresting cell proliferation.

  • Potential Off-Target Effects (Class-Related):

    • Interaction with other Pyrimidine-Binding Proteins: The pyrimidine scaffold is a common motif in various endogenous molecules. Consequently, there is a potential for competitive binding to other enzymes or receptors that recognize pyrimidines.

    • Metabolic Liabilities: The metabolism of fluoropyrimidines can lead to the formation of active metabolites that may have their own off-target activities. For example, cardiotoxicity is a known, albeit rare, side effect of some fluoropyrimidines, with proposed mechanisms including coronary vasospasm and direct endothelial damage[1][3][4].

    • Enzyme Inhibition: The compound could inhibit other enzymes involved in nucleotide metabolism or other cellular processes. Dihydropyrimidine dehydrogenase (DPD) is a key enzyme in the catabolism of 5-FU, and variations in its activity can significantly impact toxicity[5].

Q2: How can I ensure the quality and purity of my this compound sample?

A2: The presence of impurities is a significant source of confounding results and apparent off-target effects. Therefore, rigorous quality control is non-negotiable.

  • Synthesis and Purification: The synthesis of pyrimidine derivatives can involve multiple steps, and byproducts may be carried over. It is crucial to have a well-documented synthesis protocol[6][7][8]. Purification methods such as recrystallization or column chromatography should be employed to isolate the desired compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Run HPLC analysis to determine the percentage purity of your compound. Aim for >95% purity for in vitro assays and >98% for in vivo studies.

    • Mass Spectrometry (MS): Confirm the molecular weight of your compound to ensure you have synthesized the correct molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any residual solvents or impurities.

Section 2: In Vitro Troubleshooting & Off-Target Identification

Once you have a high-quality compound, the next phase involves characterizing its biological activity and specificity in a controlled in vitro environment. This section provides guidance on common experimental hurdles and strategies to de-risk your findings.

Troubleshooting Guide: In Vitro Assays
Observed Problem Potential Cause Troubleshooting Steps & Rationale
Inconsistent IC50 values across experiments 1. Compound instability in media. 2. Variable cell health/passage number. 3. Inaccurate serial dilutions.1. Assess compound stability: Incubate the compound in your assay media for the duration of the experiment and then analyze its integrity via HPLC. This will reveal if the compound is degrading over time.[9] 2. Standardize cell culture: Use cells within a defined low passage number range and ensure consistent seeding densities. Monitor cell viability in control wells. 3. Verify dilutions: Prepare fresh stock solutions and use calibrated pipettes. Consider performing a quality check of a mid-range dilution via UV-Vis spectroscopy if a chromophore is present.
High cytotoxicity at low concentrations 1. Off-target toxicity. 2. Non-specific chemical reactivity (e.g., membrane disruption). 3. Contaminants in the compound stock.1. Counter-screen: Test the compound in a cell line known not to express the primary target. If cytotoxicity persists, it suggests an off-target effect. 2. Assess membrane integrity: Use assays like LDH release to check for non-specific membrane damage.[9] 3. Re-purify and re-test: If purity is below 98%, re-purify the compound and repeat the cytotoxicity assays.
Discrepancy between biochemical and cell-based assay potency 1. Poor cell permeability. 2. Active efflux from cells. 3. Compound binding to plasma proteins in media.1. Evaluate permeability: Use in silico tools to predict permeability (e.g., Caco-2) or perform a cellular uptake assay.[10] 2. Test with efflux pump inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular potency increases. 3. Reduce serum concentration: Perform the cell-based assay in low-serum media to minimize protein binding and observe if the IC50 decreases.
Experimental Protocols for Off-Target Identification

Protocol 2.1: Kinase Profiling

  • Rationale: Many small molecules exhibit off-target effects by inhibiting kinases. A broad kinase panel screen is a cost-effective way to identify potential off-target interactions early.

  • Methodology:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). Select a panel that covers a diverse range of the human kinome.

    • The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of your compound against each kinase in the panel at a fixed concentration (e.g., 1 or 10 µM).

    • Analyze the results: kinases showing >50% inhibition are considered potential hits and should be followed up with dose-response assays to determine the IC50.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is a powerful method to assess target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Methodology:

    • Treat intact cells with your compound and a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be adapted to a high-throughput format to screen for off-target binding.

Section 3: Advanced Strategies for Off-Target Validation

Confirming a suspected off-target interaction requires orthogonal approaches. This section delves into more advanced techniques to validate and understand the functional consequences of off-target binding.

Advanced FAQs

Q3: My compound shows activity against an unexpected target in a profiling screen. How can I validate this?

A3: Validation is key to avoid pursuing false positives. A multi-pronged approach is recommended:

  • Confirm with a different assay format: If the initial hit was from a biochemical assay, validate it in a cell-based assay that measures the downstream signaling of the putative off-target.

  • Use a structurally unrelated inhibitor: If a known, selective inhibitor for the off-target exists, compare its cellular phenotype to that induced by your compound.

  • Knockdown or knockout of the off-target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target.[11][12] If the cellular phenotype of your compound is rescued in these modified cells, it provides strong evidence for the off-target interaction.

Q4: How can I proactively design experiments to minimize the chances of being misled by off-target effects?

A4: Good experimental design is your best defense.

  • Use a negative control compound: Synthesize a structurally similar analog of your compound that is inactive against your primary target. This "dead" control can help differentiate on-target from off-target effects.

  • Dose-response correlation: The phenotypic effect should correlate with the on-target IC50. If a phenotype only appears at concentrations significantly higher than the on-target IC50, it is likely an off-target effect.

  • Orthogonal approaches: Use multiple methods to probe the biological function of your target (e.g., small molecule inhibition, genetic knockdown, and overexpression) to ensure the observed phenotype is consistent across different perturbations.

Visualizing Experimental Logic

The following workflow diagram illustrates a systematic approach to identifying and validating off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Hit Validation A High-Purity Compound (>98%) B Biochemical Assay (On-Target) A->B C Cell-Based Assay (On-Target) B->C D Broad Kinase/Enzyme Panel C->D E Phenotypic Screening C->E F Affinity-Based Proteomics C->F G Dose-Response of Hits D->G E->G F->G H Orthogonal Assays G->H I Genetic Validation (CRISPR/siRNA) H->I J Structural Biology (Co-crystallization) I->J K Confirmed Off-Target Profile J->K

Caption: A systematic workflow for identifying and validating off-target effects.

Section 4: In Vivo Considerations

Translating in vitro findings to an in vivo model introduces new layers of complexity. This section provides guidance on anticipating and troubleshooting potential in vivo off-target effects.

Troubleshooting Guide: In Vivo Studies
Observed Problem Potential Cause Troubleshooting Steps & Rationale
Unexpected toxicity (e.g., weight loss, lethargy) 1. On-target toxicity in a critical tissue. 2. Off-target toxicity. 3. Poor pharmacokinetics leading to high exposure in sensitive organs.1. Assess on-target expression: Analyze the expression of your primary target in various tissues to predict potential on-target liabilities. 2. Histopathology: Conduct a full histopathological analysis of major organs from treated animals to identify tissue damage. 3. Pharmacokinetic (PK) analysis: Measure the concentration of the compound in plasma and key tissues over time to understand its distribution and clearance.[2][13][14][15][16]
Lack of efficacy despite good in vitro potency 1. Poor bioavailability. 2. Rapid metabolism. 3. Inability to reach the target tissue at sufficient concentrations.1. Determine oral bioavailability: Compare the plasma exposure after oral and intravenous administration.[2][15] 2. Metabolite identification: Analyze plasma and urine for metabolites to understand how the compound is being cleared. 3. Target engagement in vivo: If possible, measure target engagement in tumor or surrogate tissue samples from treated animals (e.g., via Western blot for a downstream marker).
Visualizing the Path from In Vitro to In Vivo

This diagram illustrates the key decision points and experimental considerations when advancing a compound from the lab to preclinical models.

In_Vivo_Progression A A B ADME/PK Properties - Good solubility & permeability - Acceptable metabolic stability - Favorable PK profile A->B Proceed if selective C In Vivo Efficacy Studies - Dose-ranging studies - Target engagement biomarkers - Efficacy in relevant disease models B->C Proceed if drug-like D Toxicology Assessment - Maximum tolerated dose (MTD) study - Histopathology of major organs - Clinical chemistry C->D Proceed if efficacious E Candidate for Further Development - Clear therapeutic window - Well-understood mechanism & off-targets D->E Proceed if safe

Sources

Cell viability issues with 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione

Welcome to the technical support guide for researchers utilizing this compound. This compound belongs to the fluoropyrimidine class of molecules, which are structurally related to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU)[1][2]. As an analogue of uracil, its primary mechanism of action is presumed to involve the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA synthesis and repair, ultimately leading to cytotoxicity in rapidly dividing cells[1][3].

This guide is designed to provide in-depth troubleshooting assistance and best practices for addressing cell viability challenges encountered during your experiments. We will delve into the causality behind common issues, from unexpected resistance to inconsistent results, grounding our advice in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues that researchers commonly encounter when working with fluoropyrimidine compounds.

Section 1: Experimental Design & Compound Handling

Question 1: How should I prepare and store my stock solution of this compound?

Answer: Proper handling is the first step to reproducible results.

  • Solvent Selection: Based on its chemical properties, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. This compound is a white solid with limited solubility in aqueous media[4].

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in sterile DMSO. This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced toxicity.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent degradation from moisture and repeated freeze-thaw cycles[5]. Before use, thaw the aliquot rapidly and ensure it is fully dissolved by vortexing gently.

Question 2: My vehicle control (DMSO) is showing significant cytotoxicity. What is an acceptable final concentration?

Answer: This is a critical and common issue. While DMSO is an effective solvent, it is toxic to cells at higher concentrations.

  • Causality: DMSO can permeabilize cell membranes, induce oxidative stress, and even trigger apoptosis or differentiation, confounding your results.

  • Recommended Action: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% , and absolutely no higher than 1%. It is imperative to determine the tolerance of your specific cell line by running a DMSO dose-response curve. Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your highest compound concentration group[6].

Section 2: Troubleshooting Inconsistent or Unexpected Viability Results

Question 3: I'm not observing any significant decrease in cell viability, even at high concentrations. What could be the cause?

Answer: This suggests either an issue with the compound's activity or inherent resistance in your cellular model. There are several factors to investigate[5]:

  • Compound Integrity: The compound may have degraded. Ensure it was stored correctly. If in doubt, use a fresh aliquot or lot.

  • Cell Line Resistance: Many cell lines exhibit intrinsic or acquired resistance to fluoropyrimidines[3][7]. The primary mechanisms include:

    • High Dihydropyrimidine Dehydrogenase (DPD) Activity: DPD is the primary enzyme responsible for catabolizing and inactivating over 80% of 5-FU[8]. Cell lines with high DPD expression will rapidly break down the compound before it can exert its cytotoxic effect[8][9]. Consider screening your cell line for DPYD gene expression.

    • Thymidylate Synthase (TS) Overexpression: As the primary target, elevated levels of the TS enzyme can overcome the inhibitory effects of the compound, representing a major mechanism of resistance[1].

    • Altered Drug Metabolism/Efflux: The cells may lack the necessary enzymes to convert the compound into its active metabolites or may actively pump the drug out via efflux transporters like ABC transporters[7].

  • Assay Incompatibility: The chosen viability assay may not be suitable for your experimental conditions or cell line. For example, compounds that affect cellular metabolism can directly interfere with tetrazolium-based assays (MTT, MTS, XTT), which measure metabolic activity as a proxy for viability[5].

  • Suboptimal Cell Health: Use cells that are in their exponential growth phase (70-80% confluency)[10]. Cells that are over-confluent or have a high passage number may respond differently and yield inconsistent results[6][10].

Question 4: My results are highly variable between replicate wells and experiments. How can I improve reproducibility?

Answer: Reproducibility is key to reliable data. Variability often stems from minor inconsistencies in technique[6][10].

  • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution, especially "edge effects" in multi-well plates, is a major source of variability. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even settling.

  • Consistent Timelines: Adhere strictly to the same incubation times for cell seeding, compound treatment, and assay reagent addition across all plates and experiments.

  • Pipetting Technique: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of compound or assay reagents.

  • Reagent Preparation: Prepare fresh reagents when possible. Ensure stored reagents are within their expiration date and have been stored under the recommended conditions.

Visual Troubleshooting Guide

The following workflow provides a logical path for diagnosing common cell viability issues.

TroubleshootingWorkflow Start Start: Unexpected Cell Viability Results Problem_HighViability Problem: No significant cell death (High Viability) Start->Problem_HighViability Problem_LowViability Problem: High cell death in controls (Low Viability) Start->Problem_LowViability Problem_Variable Problem: High Variability (Poor Reproducibility) Start->Problem_Variable Check_Compound 1. Check Compound - Fresh aliquot? - Correct storage? - Solubility in media? Problem_HighViability->Check_Compound Check_Vehicle 1. Check Vehicle Control - DMSO concentration >0.5%? Problem_LowViability->Check_Vehicle Check_Seeding 1. Review Cell Seeding - Uneven plating? - Inconsistent cell number? Problem_Variable->Check_Seeding Check_Resistance 2. Investigate Cell Resistance - High DPD/TS expression? - Known resistant line? Check_Compound->Check_Resistance Check_Assay 3. Validate Assay - Use positive control (e.g., Doxorubicin) - Consider alternative assay (e.g., CellTiter-Glo) Check_Resistance->Check_Assay Check_Culture 2. Check Cell Culture - Mycoplasma contamination? - Over-confluent/unhealthy cells? Check_Vehicle->Check_Culture Check_Media 3. Check Media/Reagents - Contamination? - Correct formulation? Check_Culture->Check_Media Check_Technique 2. Standardize Technique - Consistent incubation times? - Calibrated pipettes? Check_Seeding->Check_Technique

Caption: Troubleshooting workflow for unexpected cell viability results.

Data Summaries & Key Parameters

Proper experimental setup is crucial. The tables below provide general guidelines that must be optimized for your specific cell line and assay.

Table 1: General Troubleshooting Parameters for Cytotoxicity Assays [6]

ParameterIssuePotential CauseRecommended Action
Cell Seeding Density Absorbance too lowToo few cells.Increase cell number; perform a titration to find the optimal density.
Absorbance plateausToo many cells, leading to over-confluency or reagent limitation.Decrease cell number to ensure cells are in a logarithmic growth phase.
Incubation Time Low signalInsufficient time for the reaction to occur (e.g., formazan formation).Increase incubation time; perform a time-course experiment to optimize.
Solvent Concentration High cell death in controlsSolvent (e.g., DMSO) is at a toxic concentration.Keep final solvent concentration low (e.g., <0.5% DMSO). Run a solvent toxicity curve.

Table 2: Recommended Cell Seeding Densities for 96-Well Plates [6]

Cell Line TypeGeneral Seeding Density (cells/well)Notes
Leukemic Cell Lines50,000 - 100,000Suspension cells may require higher densities.
Solid Tumor Adherent Lines10,000 - 50,000Density is highly dependent on the growth rate and size of the specific cell line.
Fibroblasts (e.g., NIH/3T3)5,000 - 20,000These cells can proliferate rapidly.
Note: These are starting points. The optimal seeding density must be determined empirically for each cell line.

Core Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standard workflow for assessing cell viability.

Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of treated cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound

  • DMSO (sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure: [11]

  • Cell Seeding: a. Harvest and count cells. Prepare a cell suspension at the predetermined optimal density. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. Remember to prepare a vehicle control containing the same final DMSO concentration. b. Carefully remove the old medium from the wells. c. Add 100 µL of the corresponding drug dilution or control medium to each well. d. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: a. Add 100 µL of solubilization solution to each well. b. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired. b. Calculate cell viability as a percentage of the vehicle-treated control cells.

Mechanisms of Action and Resistance

Understanding the underlying biology is critical for interpreting your results.

Fluoropyrimidine_Pathway Compound 5-Fluoro-3-methyl-1H- pyrimidine-2,4-dione (Prodrug) Active_Metabolite Active Metabolites (e.g., FdUMP) Compound->Active_Metabolite Anabolic Activation DPD DPD Enzyme Compound->DPD Catabolism TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibition DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Required for Resistance_TS Resistance: TS Overexpression Cell_Death Cell Death (Apoptosis) DNA_Synth->Cell_Death Disruption leads to Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite Resistance_DPD Resistance: High DPD Activity

Caption: Simplified metabolic pathway and resistance mechanisms of fluoropyrimidines.

Fluoropyrimidines are prodrugs that must be converted into active metabolites to exert their effect. However, the catabolic enzyme DPD can inactivate the drug, representing a key pathway for drug resistance[8][9]. Furthermore, overexpression of the target enzyme, thymidylate synthase, can titrate out the active metabolite, rendering the treatment ineffective[1]. Understanding these competing pathways is essential for troubleshooting experiments where cells appear resistant to treatment.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • How to solve the problem from cell viability test? (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • Mechanisms of resistance to fluoropyrimidines. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. (n.d.). BioMed Central. Retrieved January 20, 2026, from [Link]

  • Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

Comparing the efficacy of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione to 5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of 5-Fluorouracil and its N3-Methylated Analog

A Senior Application Scientist's Field-Proven Insights for Researchers in Oncology Drug Development

In the landscape of cancer chemotherapy, 5-Fluorouracil (5-FU) has long been a cornerstone, particularly for solid tumors like colorectal and breast cancers.[1][2] Its efficacy, however, is often tempered by a narrow therapeutic window and the development of resistance.[3] This has spurred the development of analogs designed to enhance efficacy, improve safety, or overcome resistance. One such analog is 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, more commonly known as N3-methyl-5-fluorouracil (3-Me-5-FU). This guide provides an in-depth, objective comparison of these two compounds, grounded in their mechanisms of action and supported by experimental data to inform preclinical and clinical research strategies.

Section 1: Molecular Profiles and Divergent Mechanisms of Action

5-FU is a prodrug that requires intracellular conversion into three active metabolites to exert its cytotoxic effects.[1][4] In contrast, 3-Me-5-FU's activity is altered by a single methylation at the N3 position, fundamentally changing its interaction with key cellular targets.

5-Fluorouracil (5-FU): A Three-Pronged Attack

The anticancer effects of 5-FU are attributed to three primary mechanisms following its anabolism:[1][5]

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[1][6][7] This covalent binding blocks the enzyme's ability to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair.[3][8] The resulting depletion of dTMP leads to "thymineless death," particularly in rapidly dividing cancer cells.[5][8]

  • RNA Dysfunction: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate (UTP).[4][5] This disrupts RNA processing, maturation, and function, leading to widespread errors in protein synthesis and cellular metabolism.[7][8]

  • DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, causing DNA fragmentation and instability, which further contributes to cell death.[4][7]

N3-methyl-5-fluorouracil (3-Me-5-FU): A Shift in Cytotoxic Strategy

The methylation at the N3 position of the pyrimidine ring in 3-Me-5-FU has critical mechanistic implications. The hydrogen atom at this position in 5-FU is essential for the formation of the inhibitory covalent bond with thymidylate synthase. By replacing this hydrogen with a methyl group, 3-Me-5-FU is rendered incapable of directly inhibiting TS in the same manner as FdUMP.

Therefore, the cytotoxicity of 3-Me-5-FU must arise from alternative pathways, such as:

  • Metabolic Conversion: It may act as a prodrug that is demethylated in vivo to yield 5-FU, which would then follow the canonical cytotoxic pathways.

  • Alternative Targets: It could have unique intracellular targets or mechanisms of action independent of TS inhibition and not reliant on conversion to 5-FU's typical active metabolites.

The diagram below illustrates the established metabolic activation of 5-FU and the proposed, altered pathway for 3-Me-5-FU.

Metabolic_Pathways cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_3Me5FU N3-methyl-5-FU (3-Me-5-FU) Pathway FU 5-FU FUMP FUMP FU->FUMP OPRT FUR FUR FU->FUR UP FUDR FUDR FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Damage RNA Dysfunction FUTP->RNA_Damage FUR->FUMP UK FdUMP FdUMP FUDR->FdUMP TK FdUDP FdUDP FdUMP->FdUDP TS_Inhibition TS Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage MeFU 3-Me-5-FU Demethylation Demethylation (Hypothesized) MeFU->Demethylation Other_Targets Alternative Targets? MeFU->Other_Targets FU_from_MeFU 5-FU Demethylation->FU_from_MeFU

Caption: Comparative metabolic pathways of 5-FU and 3-Me-5-FU.

Section 2: Comparative Efficacy - Analysis of Preclinical Data

Direct comparative data on the efficacy of 3-Me-5-FU versus 5-FU is limited in publicly accessible literature, suggesting it is a less-explored analogue. However, we can infer its potential behavior and establish a framework for its evaluation based on the principles of fluoropyrimidine cytotoxicity. The primary method for such a comparison in a preclinical setting is the in vitro cytotoxicity assay.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of cytotoxic agents. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

Table 1: Representative IC50 Values for 5-FU in Various Cancer Cell Lines

Cell LineCancer Type5-FU IC50 (µM)Reference
HT-29Colorectal~5-15[9][10]
HCT-116Colorectal~3-10[9]
MKN45Gastric~12.7[11]
MKN74Gastric~6.5[11]
HeLaCervical~15-30[12]
TE1Esophageal>100 (Resistant)[13]
EC1Esophageal~20-40[13]

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay type) and can vary between studies. The values presented are representative ranges.

For a direct comparison, 3-Me-5-FU would need to be tested alongside a 5-FU positive control under identical experimental conditions. If 3-Me-5-FU relies on demethylation to become active, its IC50 value would likely be higher (less potent) than 5-FU, as the conversion step may be inefficient. Conversely, if it possesses a novel, highly potent mechanism of action, its IC50 could be lower.

Experimental Protocol: Determining IC50 via MTT Assay

This protocol provides a self-validating system for comparing the cytotoxicity of 5-FU and 3-Me-5-FU. The causality behind this choice is that the MTT assay measures mitochondrial reductase activity, which is a reliable proxy for cell viability.

Objective: To determine and compare the IC50 values of 5-FU and 3-Me-5-FU in a selected cancer cell line (e.g., HT-29).

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • 5-FU and 3-Me-5-FU stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of 5-FU and 3-Me-5-FU in complete medium. A typical concentration range for 5-FU would be 0.1 µM to 500 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time is critical as it must be sufficient for the antimetabolite drugs to exert their effect on the cell cycle.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value for each compound.

Workflow_IC50 A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Drugs (5-FU & 3-Me-5-FU dilutions) B->C D 4. Incubate 48-72h (Drug exposure) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Standard experimental workflow for an in vitro IC50 determination.

Section 3: Metabolism, Resistance, and Future Outlook

Metabolism: A critical factor in 5-FU's clinical use is its catabolism. Over 80% of an administered dose is degraded by the enzyme dihydropyrimidine dehydrogenase (DPD), primarily in the liver.[1][14] Genetic variations in the DPD gene can lead to severe toxicity in some patients.[8] The N3-methyl group in 3-Me-5-FU could potentially alter its recognition by DPD, possibly reducing its rate of degradation and altering its pharmacokinetic profile. This could be advantageous, potentially leading to higher bioavailability or a longer half-life, but it could also increase systemic toxicity if the compound is not cleared effectively.

Resistance: Resistance to 5-FU is a major clinical challenge.[3] A primary mechanism is the upregulation of thymidylate synthase (TS), the drug's main target.[6][11][15] Since 3-Me-5-FU is not expected to directly inhibit TS, it could theoretically be effective in tumors that have acquired resistance to 5-FU via TS overexpression. This presents a compelling rationale for its investigation. However, if its activity depends on conversion to 5-FU, it would remain susceptible to the same resistance mechanism.

Expert Opinion and Future Directions: The therapeutic potential of this compound hinges on a critical, yet unanswered question: Is it a prodrug of 5-FU, or does it possess a novel mechanism of action?

  • If it is a prodrug: Its value would depend on having superior pharmacokinetic properties compared to 5-FU or its orally available prodrug, capecitabine. For example, if it bypasses DPD-mediated catabolism but is efficiently converted to 5-FU within the tumor, it could offer a wider therapeutic index.

  • If it has a novel mechanism: This is the more compelling scenario. A compound structurally similar to 5-FU but active against 5-FU-resistant tumors (especially those with high TS levels) would be of significant interest.

To move forward, the following experimental lines of inquiry are essential:

  • Direct Comparative Cytotoxicity Studies: Perform IC50 assays as described above across a panel of cancer cell lines, including well-characterized 5-FU-sensitive and 5-FU-resistant pairs.

  • Metabolism Studies: Use liver microsomes or recombinant DPD to determine if 3-Me-5-FU is a substrate for this key catabolic enzyme.

  • Mechanism of Action Studies: Investigate whether treatment with 3-Me-5-FU leads to the intracellular formation of 5-FU or its metabolites (FdUMP, FUTP). Furthermore, assess its impact on DNA and RNA synthesis independently of TS inhibition.

References

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A Comparative Guide to the Preclinical Evaluation of 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione: Bridging In Vitro Mechanistic Insights and In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth comparison of the in vitro and in vivo studies of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Due to the limited direct research on this specific methylated analog, this guide will establish a comprehensive baseline using the extensive data available for 5-FU and then, drawing from principles of medicinal chemistry and studies on N-alkylated pyrimidine derivatives, extrapolate the anticipated behavior of this compound. This comparative approach will illuminate the potential advantages and challenges of this modification, guiding future experimental design.

Introduction: The Rationale for N-Alkylation of 5-Fluorouracil

5-Fluorouracil has been a cornerstone of cancer therapy for decades, primarily functioning as an antimetabolite that disrupts DNA and RNA synthesis.[1][2] Its clinical utility, however, is often hampered by a short plasma half-life, non-specific cytotoxicity, and the development of drug resistance.[1][2] Chemical modifications, such as N-alkylation at the N-1 and/or N-3 positions of the pyrimidine ring, represent a key strategy to enhance the pharmacological and pharmacokinetic profile of 5-FU, aiming for improved bioactivity, selectivity, and metabolic stability, with potentially lower toxicity.[2][3] The introduction of a methyl group at the N-3 position, creating this compound, is a targeted modification intended to modulate its metabolic fate and cellular interactions.

The Parent Compound: A Profile of 5-Fluorouracil

To appreciate the nuances of the 3-methyl derivative, a thorough understanding of 5-FU's mechanism of action and its performance in preclinical models is essential.

Mechanism of Action of 5-Fluorouracil

5-FU exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[4][5][6]

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a reduced folate cofactor, inhibiting the synthesis of thymidylate, a crucial precursor for DNA replication. This leads to a "thymineless death" in rapidly proliferating cancer cells.[6][7][8]

  • RNA and DNA Damage: FUTP is incorporated into RNA, disrupting its processing and function.[6][9] FdUTP can be incorporated into DNA, leading to DNA strand breaks and triggering apoptosis.[6]

The metabolic activation and catabolism of 5-FU are critical determinants of its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, breaking it down in the liver.[4][10]

Diagram of the Metabolic Activation of 5-Fluorouracil

Caption: Metabolic activation of 5-FU to its cytotoxic metabolites.

In Vitro Evaluation: A Controlled Environment for Mechanistic Discovery

In vitro studies provide a controlled environment to dissect the cellular and molecular effects of a compound, offering insights into its mechanism of action and potential efficacy.

Standard In Vitro Assays for 5-Fluorouracil and its Derivatives
Assay TypePurposeKey Parameters MeasuredTypical Cell Lines
Cytotoxicity Assays (e.g., MTT, MTS) To determine the concentration at which the compound inhibits cell growth.[11][12]IC50 (half-maximal inhibitory concentration)HCT116 (colorectal), HT-29 (colorectal), MCF-7 (breast), A549 (lung)[11][13]
Clonogenic Survival Assay To assess the ability of single cells to form colonies after treatment, measuring long-term cell survival.[13]Surviving fractionAs above
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) To quantify the induction of programmed cell death.Percentage of apoptotic cellsAs above
Cell Cycle Analysis (Flow Cytometry) To determine the effect of the compound on cell cycle progression.Distribution of cells in G1, S, and G2/M phasesAs above
Immunoblotting (Western Blot) To measure the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle control.Protein expression levels (e.g., p53, survivin)[13][14]As above
Expected In Vitro Profile of this compound

Based on studies of N-alkylated 5-FU derivatives, the 3-methyl modification is anticipated to render the compound inactive in its native form.[15] The rationale is that the methyl group at the N-3 position may hinder the enzymatic conversion of the molecule to its active metabolites. Therefore, in standard in vitro cytotoxicity assays, this compound is expected to exhibit significantly lower potency (a much higher IC50 value) compared to 5-FU.[15]

However, the true value of this modification lies in its potential to act as a prodrug. If cellular enzymes can cleave the methyl group, it would then release the active 5-FU intracellularly. The cytotoxic effect would then be dependent on the rate and extent of this bioactivation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-FU and this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Evaluation: Assessing Efficacy and Toxicity in a Complex Biological System

In vivo studies are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of a drug candidate in a whole-organism context.

Common In Vivo Models for Anticancer Drug Testing
Model TypePurposeKey Parameters Measured
Xenograft Models (subcutaneous or orthotopic) To assess the antitumor efficacy of a compound in an animal model bearing human tumors.[13]Tumor growth inhibition (TGI), tumor volume, survival rate.
Toxicity Studies To evaluate the adverse effects of the compound on healthy tissues and organs.[16]Body weight changes, clinical signs of toxicity, histopathological analysis of organs, blood chemistry.
Pharmacokinetic (PK) Studies To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.Plasma concentration-time profile, half-life (t1/2), bioavailability.[17]
Predicted In Vivo Performance of this compound

The 3-methyl modification has the potential to significantly alter the in vivo properties of 5-FU. By masking the N-3 position, this compound may exhibit:

  • Improved Pharmacokinetics: The methyl group could protect the molecule from rapid degradation by DPD in the liver, leading to a longer plasma half-life and increased bioavailability compared to 5-FU.[17]

  • Tumor-Selective Activation: Ideally, the cleavage of the methyl group would occur preferentially in the tumor microenvironment, leading to a targeted release of active 5-FU and potentially reducing systemic toxicity.[18] This would be a significant advantage over the non-selective toxicity often observed with 5-FU.[16]

  • Reduced Systemic Toxicity: By existing in an inactive form in the systemic circulation, the 3-methyl derivative may cause less damage to healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract, which are common sites of 5-FU-related toxicity.[2][3]

However, the efficacy of this compound in vivo will be entirely dependent on the efficiency of its conversion to 5-FU in the tumor. If this bioactivation is inefficient, the compound may show little to no antitumor activity.

Experimental Protocol: Murine Xenograft Model for Efficacy Assessment

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 5-FU, this compound at various doses). Administer the compounds via a clinically relevant route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess statistical significance.

Comparative Analysis: In Vitro vs. In Vivo

The following table summarizes the anticipated comparative performance of this compound relative to its parent compound, 5-FU.

Feature5-Fluorouracil (5-FU)This compound (Hypothesized)Rationale for Difference
In Vitro Potency High (low IC50)Low (high IC50)The 3-methyl group likely prevents conversion to active metabolites.[15]
In Vivo Efficacy Moderate, limited by toxicityPotentially higher, dependent on tumor-specific bioactivationImproved pharmacokinetics and targeted drug release could enhance the therapeutic index.[2][3]
Systemic Toxicity High (myelosuppression, gastrointestinal toxicity)Potentially lowerThe prodrug form is expected to be less toxic to healthy tissues.[2][3]
Plasma Half-life ShortPotentially longerThe methyl group may protect against rapid catabolism by DPD.[17]

Logical Flow of Preclinical Evaluation

Preclinical_Flow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Mechanism Mechanism Cytotoxicity->Mechanism Toxicity Toxicity Cytotoxicity->Toxicity Correlates with Metabolic_Stability Metabolic_Stability Mechanism->Metabolic_Stability Efficacy Efficacy Mechanism->Efficacy Predicts Pharmacokinetics Pharmacokinetics Metabolic_Stability->Pharmacokinetics Informs Pharmacokinetics->Efficacy Efficacy->Toxicity

Caption: Interplay between in vitro and in vivo studies in preclinical drug development.

Conclusion and Future Directions

The modification of 5-fluorouracil to this compound represents a rational prodrug approach to improve upon a well-established chemotherapeutic agent. While in vitro studies are likely to show reduced direct cytotoxicity, the true potential of this compound can only be unveiled through comprehensive in vivo evaluation. The key to its success lies in a favorable pharmacokinetic profile and efficient, tumor-selective bioactivation.

Future research should focus on:

  • Enzymatic Studies: Identifying the specific enzymes responsible for the demethylation of this compound and determining if these enzymes are overexpressed in tumor tissues.

  • Advanced In Vivo Models: Utilizing orthotopic and patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting.

  • Combination Therapies: Investigating the potential for synergistic effects when combined with other anticancer agents.

By systematically bridging the gap between in vitro mechanistic understanding and in vivo physiological realities, the therapeutic potential of this compound can be thoroughly and effectively evaluated.

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A Senior Application Scientist's Guide to Alternatives in Pyrimidine Antimetabolite Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

From the Bench: A Comparative Analysis of Novel Compounds Surpassing 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione

Introduction: The Legacy and Limitations of Fluoropyrimidines

For decades, fluoropyrimidines have been a cornerstone of chemotherapy, particularly for solid tumors like colorectal and breast cancer. The archetypal agent, 5-fluorouracil (5-FU), and its derivatives, such as this compound, function primarily by inhibiting thymidylate synthase (TS). This enzyme is critical for the synthesis of thymidine, a nucleoside required for DNA replication and repair. By creating a scarcity of thymidine, these drugs induce a "thymineless death" in rapidly proliferating cancer cells.

The mechanism involves the intracellular conversion of 5-FU into several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively halting the enzyme's function.[1] Other metabolites can be incorporated into RNA and DNA, further contributing to cytotoxicity.[2]

Despite their efficacy, the clinical utility of fluoropyrimidines is hampered by significant challenges. A substantial portion of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) in the liver, leading to variable drug exposure and potentially severe toxicity in patients with DPD deficiency.[3] Furthermore, both intrinsic and acquired resistance, often through upregulation of TS, limit their long-term effectiveness.[4] These limitations have catalyzed the development of alternative compounds designed to offer improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. This guide provides a comparative overview of key alternatives, supported by experimental data and detailed protocols for their evaluation.

Section 1: The Next-Generation Fluoropyrimidines and Novel TS Inhibitors

The search for better pyrimidine antimetabolites has yielded compounds that refine the 5-FU backbone and others that inhibit thymidylate synthase through entirely different chemical scaffolds.

Capecitabine (Xeloda®): The Oral Prodrug Strategy

Capecitabine is an orally administered prodrug designed for tumor-selective activation to 5-FU.[5] This approach mitigates some of the systemic toxicity associated with intravenous 5-FU administration.

Mechanism of Action: Capecitabine undergoes a three-step enzymatic conversion to 5-FU. The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to healthy tissue.[2][6] This preferential activation in the tumor microenvironment is the core rationale behind its improved therapeutic index. Once converted, its mechanism mirrors that of 5-FU.

G Capecitabine Capecitabine (Oral) Step1 Carboxylesterase (Liver) Capecitabine->Step1 Intermediate1 5'-deoxy-5-fluorocytidine Step1->Intermediate1 Step2 Cytidine Deaminase (Liver & Tumor) Intermediate1->Step2 Intermediate2 5'-deoxy-5-fluorouridine Step2->Intermediate2 Step3 Thymidine Phosphorylase (TP) (Tumor - High Expression) Intermediate2->Step3 FU 5-Fluorouracil (5-FU) Step3->FU Tumor-Selective Activation TS Thymidylate Synthase Inhibition FU->TS

Caption: Capecitabine's three-step activation pathway.
Trifluridine/Tipiracil (Lonsurf®): A Dual-Component Approach

Lonsurf is a combination oral agent that pairs the cytotoxic nucleoside analog, trifluridine (TFD), with a thymidine phosphorylase inhibitor, tipiracil (TPI).[7] This combination is particularly effective in patients with colorectal cancer that is refractory to standard fluoropyrimidine-based therapies.[8]

Mechanism of Action: Unlike 5-FU, which primarily inhibits TS, trifluridine's main mechanism is its incorporation into DNA.[9] After phosphorylation by thymidine kinase, trifluridine triphosphate is integrated into the DNA strand, leading to DNA dysfunction, impaired synthesis, and cell death.[8][10] However, trifluridine is rapidly degraded by thymidine phosphorylase. Tipiracil's role is to inhibit this enzyme, thereby increasing the bioavailability and maintaining therapeutic concentrations of trifluridine.[7][8]

G Lonsurf Lonsurf (Oral) TFD Trifluridine (TFD) Lonsurf->TFD TPI Tipiracil (TPI) Lonsurf->TPI TK Thymidine Kinase TFD->TK TP Thymidine Phosphorylase (TP) TFD->TP TPI->TP Inhibits TFD_TP TFD-Triphosphate TK->TFD_TP DNA DNA Synthesis TFD_TP->DNA DNA_damage DNA Dysfunction & Cell Death DNA->DNA_damage Degradation TFD Degradation TP->Degradation

Caption: Dual mechanism of action of Trifluridine/Tipiracil.
Raltitrexed (Tomudex®): The Specific TS Inhibitor

Raltitrexed is a folate analog that acts as a direct and specific inhibitor of thymidylate synthase.[11] Its mechanism does not depend on DPD for metabolism, making it a viable alternative for patients who have experienced severe toxicity with 5-FU or capecitabine, especially those with DPD deficiency.[3]

Mechanism of Action: Raltitrexed is transported into the cell via the reduced folate carrier. Intracellularly, it is polyglutamated, which traps the drug inside the cell and significantly increases its inhibitory potency against thymidylate synthase.[1] It competes with the natural folate cofactor for the binding site on TS, leading to a direct and potent inhibition of DNA synthesis.

Section 2: Comparative Performance Analysis

The choice of a therapeutic agent depends on a balance of efficacy, safety, and the specific clinical context, such as the patient's treatment history and genetic profile.

Table 1: Mechanistic Comparison of Key Pyrimidine Antimetabolites
CompoundPrimary TargetMechanism of ActionKey Advantage
5-FU / Derivatives Thymidylate Synthase (TS)Covalent inhibition of TS; incorporation into RNA/DNA.Broadly effective, long history of use.
Capecitabine Thymidylate Synthase (TS)Oral prodrug converted to 5-FU, preferentially in tumor tissue.[2]Oral administration, potentially lower systemic toxicity.[5]
Trifluridine/Tipiracil DNATrifluridine incorporates into DNA causing dysfunction; Tipiracil inhibits TFD degradation.[7][8]Active in 5-FU resistant cancers.[10]
Raltitrexed Thymidylate Synthase (TS)Direct, specific folate analog inhibitor of TS.[11]Independent of DPD metabolism; alternative in 5-FU toxicity.[3]
Table 2: Comparative Clinical Efficacy and Toxicity

Data synthesized from multiple clinical trials and are context-dependent (e.g., line of therapy, cancer type). This table serves as a general guide.

CompoundIndication ExampleObjective Response Rate (ORR)Common Grade 3/4 Toxicities
5-FU (as part of combo therapy) Metastatic Colorectal Cancer (mCRC)~40-50% (1st line)Diarrhea, mucositis, neutropenia, cardiotoxicity.[12]
Capecitabine mCRC, Metastatic Breast CancerComparable to IV 5-FUHand-foot syndrome, diarrhea.[13]
Trifluridine/Tipiracil Refractory mCRC~2-4% (monotherapy)Neutropenia, anemia, thrombocytopenia (myelosuppression).[9][10]
Raltitrexed Advanced CRC~16-19% (monotherapy)[14]Neutropenia, asthenia, nausea/vomiting.[14][15]

Expert Interpretation: The lower ORR for Trifluridine/Tipiracil reflects its use in heavily pretreated, refractory patient populations where treatment options are limited. Its primary benefit is a significant improvement in overall survival compared to placebo in this setting.[10] Raltitrexed shows promising activity and an acceptable toxicity profile in patients who have received prior chemotherapy.[14]

Section 3: Essential Experimental Protocols for Compound Evaluation

Validating the efficacy and mechanism of novel anticancer agents requires robust and reproducible experimental workflows. The following protocols are fundamental for the preclinical assessment of compounds like those discussed.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a drug's cytotoxic effect. This is a foundational experiment to determine the half-maximal inhibitory concentration (IC50) of a compound.

Caption: Workflow for determining drug cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control and blank (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control, add medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Xenograft models, where human tumor cells (Cell line-Derived Xenograft, CDX) or patient tumor tissue (Patient-Derived Xenograft, PDX) are implanted into immunodeficient mice, are a critical step in preclinical drug evaluation.[17][18] They provide essential data on a drug's efficacy and tolerability in a living system.

Causality: This model allows researchers to assess a compound's ability to inhibit tumor growth in an in vivo environment, providing insights into pharmacokinetics, pharmacodynamics, and overall therapeutic potential that cannot be obtained from in vitro studies.

Caption: Standard workflow for an in vivo xenograft study.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG strains), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of 1-10 million human cancer cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Record the body weight of each animal at the same time to monitor toxicity.

  • Endpoint: Continue the study for a predetermined duration or until tumors in the control group reach a specified maximum size. Euthanize the mice according to institutional guidelines.

  • Terminal Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, or qPCR).

  • Efficacy Calculation: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 – (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion and Future Perspectives

The evolution from 5-FU to sophisticated alternatives like Capecitabine, Trifluridine/Tipiracil, and Raltitrexed highlights a clear trajectory in cancer drug development: a move towards greater specificity, improved safety, and mechanisms to counteract resistance. While direct inhibition of thymidylate synthase remains a validated and powerful strategy, newer agents demonstrate the ingenuity of prodrug design and the exploitation of alternative cytotoxic pathways.

Future research will likely focus on two key areas. First, the development of novel inhibitors targeting other critical nodes in pyrimidine metabolism, including the de novo synthesis and salvage pathways, which cancer cells can use to evade TS inhibition.[19][20][21] Second, the rational combination of these pyrimidine antimetabolites with targeted therapies and immunotherapies to exploit synergistic effects and overcome the complex, adaptive nature of cancer. As our understanding of tumor biology deepens, the ability to select the right compound for the right patient will continue to refine the use of this critical class of anticancer agents.

References

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  • Piotrowska, A., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One, 16(6), e0252953. [Link]

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  • Clark, J. I., et al. (1999). A Phase I Study of Raltitrexed, an Antifolate Thymidylate Synthase Inhibitor, in Adult Patients with Advanced Solid Tumors. Clinical Cancer Research, 5(9), 2333-2340. [Link]

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A Researcher's Guide to Assessing the Selectivity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the selectivity of a compound is paramount. An investigational molecule's ability to interact with its intended target while avoiding off-target effects is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for assessing the selectivity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a synthetic heterocyclic compound.

Given that the specific biological target of this compound is not extensively characterized in public literature, this guide will take a discovery-oriented approach. We will outline a systematic strategy to first identify potential targets and then rigorously evaluate the compound's selectivity against them, using well-established inhibitors as benchmarks. This methodology mirrors a real-world scenario in early-stage drug discovery.

Understanding the Compound: A Derivative of a Privileged Scaffold

This compound belongs to the pyrimidine-2,4-dione class of molecules. This scaffold is a cornerstone in medicinal chemistry, most famously represented by 5-fluorouracil (5-FU), a widely used chemotherapeutic agent that targets thymidylate synthase. The structural similarity of our compound of interest to such biologically active molecules suggests a potential for interaction with enzymes involved in nucleotide metabolism. However, the addition of a methyl group at the N3 position can significantly alter its binding properties and metabolic stability.

Derivatives of pyrimidine-2,4-dione have been explored for a wide range of biological activities, including as inhibitors of PARP-1, CD73, and the Jak/Stat pathway, as well as for their antimicrobial properties.[1][2][3][4] This broad activity landscape for the core scaffold makes a comprehensive selectivity assessment essential.

Phase 1: Broad Target Identification via Panel Screening

The initial and most unbiased step in assessing selectivity for a compound with an unknown target is to perform a broad screen against a panel of diverse biological targets. This approach provides a bird's-eye view of the compound's potential interaction space.

Experimental Workflow: Broad Panel Screening

The rationale for this initial screen is to cast a wide net. By testing the compound at a relatively high concentration (e.g., 10 µM) against a large, diverse panel of enzymes and receptors, we can identify potential "hits" that warrant further investigation.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_secondary Secondary Validation Compound 5-fluoro-3-methyl-1H- pyrimidine-2,4-dione (Test Compound) DMSO Prepare 10 mM stock in DMSO Compound->DMSO Panel Broad Target Panel (e.g., Kinases, Proteases, GPCRs, Nuclear Receptors, Ion Channels) DMSO->Panel Assay Perform binding or functional assays at 10 µM Panel->Assay Data Collect and analyze data (% inhibition) Assay->Data Hits Identify 'Hits' (e.g., >50% inhibition) Data->Hits Secondary Assays Dose-response curves (IC50) Orthogonal assays Selectivity against related targets Hits->Secondary Assays

Caption: Workflow for initial broad target screening.

Hypothetical Screening Results

For the purpose of this guide, let's assume the broad panel screen at 10 µM yielded the following significant hits:

Target ClassSpecific Target% Inhibition at 10 µM
KinaseJAK285%
KinaseJAK360%
EnzymeThymidylate Synthase (TS)75%
EnzymePARP-130%

These hypothetical results suggest that this compound has potential activity against the JAK family of kinases and thymidylate synthase. The inhibition of PARP-1 is less pronounced and may not be a primary target.

Phase 2: In-depth Selectivity Profiling

With primary hits identified, the next step is to perform more detailed quantitative assays to determine the potency (IC50) of our compound against these targets and compare it to known, selective inhibitors.

Benchmark Compounds

For our hypothetical hits, we will use the following well-characterized inhibitors as benchmarks for comparison:

  • JAK2/3: AZD1480 (a known potent JAK2 inhibitor)[2]

  • Thymidylate Synthase (TS): 5-Fluorouracil (5-FU) and Pemetrexed.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for our test compound and benchmarks against human recombinant JAK2 and Thymidylate Synthase.

Objective: To quantify the potency of this compound against its putative targets.

Materials:

  • Human recombinant JAK2 enzyme (e.g., from SignalChem)

  • Human recombinant Thymidylate Synthase (TS) enzyme (e.g., from R&D Systems)

  • Appropriate substrates and cofactors (e.g., ATP for kinases, dUMP and MTHF for TS)

  • Assay buffer

  • This compound

  • AZD1480, 5-FU, Pemetrexed

  • DMSO

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence for kinase assays, absorbance for TS assays)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of all compounds in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A 10-point, 3-fold dilution series is standard.

  • Assay Reaction (Example for JAK2 Kinase Assay):

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2x enzyme solution (JAK2 in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 2.5 µL of a 4x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • Record the luminescence signal for each well.

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

By performing these assays for our compound and the benchmarks, we can generate comparative potency data.

Table 1: Comparative IC50 Values against Primary Targets

CompoundJAK2 IC50 (nM)JAK3 IC50 (nM)TS IC50 (nM)
This compound150800500
AZD1480520>10,000
5-Fluorouracil (as FdUMP)>10,000>10,000100
Pemetrexed>10,000>10,00050

Interpretation of Results:

  • Potency: this compound is a moderately potent inhibitor of JAK2 and TS. However, it is significantly less potent than the benchmark inhibitors (AZD1480 for JAK2, and 5-FU/Pemetrexed for TS).

  • Selectivity:

    • Within the JAK family, our compound shows a preference for JAK2 over JAK3 (Selectivity Ratio = IC50(JAK3)/IC50(JAK2) = 800/150 ≈ 5.3-fold).

    • AZD1480 demonstrates higher potency and a similar selectivity profile within the JAK family in this limited comparison.

    • Crucially, our compound inhibits both a kinase (JAK2) and a metabolic enzyme (TS) in a similar concentration range, indicating a polypharmacology profile rather than high selectivity for a single target.

Phase 3: Cell-Based Assays for Target Validation

Biochemical assays are essential, but they do not always translate to cellular activity. Cell-based assays are a critical next step to confirm that the compound can engage its target in a physiological context.

Experimental Protocol: Cellular Target Engagement Assay

Objective: To assess the ability of this compound to inhibit JAK2 signaling and impact cell proliferation in a relevant cell line.

Cell Line: A human cell line with a constitutively active JAK2 pathway, such as a hematopoietic cell line harboring the JAK2 V617F mutation (e.g., HEL cells).

Procedure:

  • Phospho-STAT3 Assay (Target Engagement):

    • Plate HEL cells and allow them to adhere.

    • Treat the cells with a dose-response of this compound or AZD1480 for 2-4 hours.

    • Lyse the cells and measure the levels of phosphorylated STAT3 (a direct downstream substrate of JAK2) and total STAT3 using an ELISA or Western blot.

    • A decrease in the pSTAT3/total STAT3 ratio indicates target engagement.

  • Cell Proliferation Assay (Functional Outcome):

    • Plate HEL cells at a low density.

    • Treat with a dose-response of the compounds for 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo® or by cell counting.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Cellular Data

Table 2: Cellular Activity in a JAK2-Dependent Cell Line

CompoundpSTAT3 Inhibition IC50 (nM)Cell Proliferation GI50 (nM)
This compound5001200
AZD14802550

Interpretation:

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to assessing the selectivity of this compound. Based on our hypothetical data, this compound exhibits a polypharmacological profile, acting as a moderate inhibitor of both the JAK2 kinase and thymidylate synthase.

Key Takeaways:

  • Initial broad screening is crucial for compounds with unknown targets to identify potential areas of biological activity.

  • Comparison with benchmark inhibitors is essential to contextualize the potency and selectivity of a test compound.

  • A combination of biochemical and cell-based assays is necessary to build a comprehensive understanding of a compound's selectivity profile.

For researchers and drug developers, this compound, based on this assessment, would not be considered a highly selective agent. Its future development would depend on whether its polypharmacological profile could be therapeutically advantageous for a specific disease indication, or if further medicinal chemistry efforts could enhance its potency and selectivity for a single desired target.

References

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  • Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

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A Comparative Analysis of Synthesis Routes for Fluorinated Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone of medicinal chemistry and drug development, most notably exemplified by the anticancer agent 5-Fluorouracil (5-FU) and its derivatives.[1] The introduction of a fluorine atom into the pyrimidine ring dramatically alters the molecule's electronic properties, metabolic stability, and biological activity.[2] This has led to their widespread use in oncology and virology.[1][3] The unique properties conferred by the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, make these compounds potent enzyme inhibitors and antimetabolites.[2] Given their importance, the efficient and scalable synthesis of fluorinated pyrimidines is a critical endeavor for researchers in academia and the pharmaceutical industry.

This guide provides a comparative analysis of the principal synthetic routes to fluorinated pyrimidines. We will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices. Furthermore, we will present a critical evaluation of the advantages and disadvantages of each method, supported by quantitative data to aid in the selection of the most appropriate route for a given research objective.

Key Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated pyrimidines can be broadly categorized into two main approaches: construction of the fluorinated pyrimidine ring from acyclic precursors (ring closure) and direct fluorination of a pre-existing pyrimidine scaffold. Each strategy encompasses several distinct methodologies with their own set of advantages and challenges.

Synthesis RouteGeneral ApproachKey Reagents/MethodsTypical YieldsKey AdvantagesKey Disadvantages
Ring Closure Synthesis Building the pyrimidine ring with a fluorine atom already incorporated.Condensation of fluorinated building blocks (e.g., ethyl fluoroacetate).18-30%Access to diverse substitution patterns.Use of highly toxic reagents, multi-step process, often lower yields.[4]
Electrophilic Fluorination Direct fluorination of an existing pyrimidine ring with an electrophilic fluorine source.Selectfluor®, F-TEDA-BF₄, elemental fluorine (F₂).50-97%High yields, scalability, milder conditions, safer reagents.Cost of reagents, potential for side reactions.
Nucleophilic Fluorination Displacement of a leaving group on the pyrimidine ring with a nucleophilic fluoride source.DAST, KF, CsF.VariesUtilizes readily available starting materials.Harsh reaction conditions, potential for low yields, side reactions.
Balz-Schiemann Reaction Introduction of fluorine via diazotization of an aminopyrimidine.NaNO₂, HBF₄.Varies (35-89% for general aromatics)Established method for aryl fluorides.Limited examples on pyrimidines, potential for thermal instability of intermediates.[5]

Ring Closure Synthesis: Building from the Ground Up

This classical approach involves the construction of the pyrimidine ring from smaller, fluorinated building blocks. A well-known example is the synthesis of 5-fluorouracil.

Mechanism and Rationale

The synthesis of 5-FU via ring closure typically begins with the Claisen condensation of ethyl fluoroacetate with ethyl formate to generate the sodium salt of ethyl 2-formyl-2-fluoroacetate. This intermediate is then reacted with a urea or thiourea derivative, followed by cyclization and subsequent hydrolysis to yield the final product. The key principle is to introduce the fluorine atom at an early stage on a simple acyclic precursor, which then directs the regiochemistry of the final product.

Caption: Simplified mechanism of electrophilic fluorination of uracil with Selectfluor®.

Advantages and Disadvantages

Electrophilic fluorination offers several advantages, including high yields (often exceeding 80%), milder reaction conditions, and improved safety profiles compared to using elemental fluorine. Selectfluor®, in particular, is a commercially available and easy-to-handle reagent, making this method amenable to large-scale synthesis. The primary disadvantages are the cost of modern fluorinating agents and the potential for side reactions if the substrate has other nucleophilic sites.

Nucleophilic Fluorination: Leveraging Halogen Exchange

Nucleophilic fluorination involves the displacement of a leaving group, typically a halogen, from the pyrimidine ring with a nucleophilic fluoride source.

Mechanism and Rationale

This reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring must be activated by electron-withdrawing groups to facilitate the attack of the fluoride anion. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents at high temperatures. The choice of solvent and the nature of the cation are crucial for solubilizing the fluoride salt and enhancing its nucleophilicity. Phase-transfer catalysts are also frequently employed to improve reaction rates.

Caption: General mechanism for nucleophilic fluorination of a chloropyrimidine.

Advantages and Disadvantages

The main advantage of this method is the use of relatively inexpensive and readily available starting materials and fluoride sources. However, it often requires harsh reaction conditions, such as high temperatures, which can limit its applicability to sensitive substrates. Yields can be variable, and side reactions, such as hydrolysis, can be problematic. The low solubility and high basicity of fluoride salts can also present challenges.

The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction provides a method for the introduction of fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.

Mechanism and Rationale

This reaction involves the diazotization of an aminopyrimidine with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed, leading to the formation of the corresponding fluoropyrimidine, nitrogen gas, and boron trifluoride. The mechanism is believed to proceed through an SN1-like pathway involving an aryl cation intermediate.

Caption: Simplified workflow of the Balz-Schiemann reaction on a pyrimidine substrate.

Advantages and Disadvantages

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides. [5]The diazonium salt intermediates are often stable and can be isolated and purified before the final decomposition step. However, its application to pyrimidine systems is less common. The reaction may require high temperatures for decomposition, which can lead to the degradation of sensitive substrates. The yields can also be variable depending on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of Uracil using Selectfluor®

This protocol describes the synthesis of 5-fluorouracil from uracil using Selectfluor®.

Materials:

  • Uracil

  • Selectfluor®

  • Trifluoroacetic acid

  • Nitrogen gas

  • Microchannel reactor system (optional, for continuous flow)

Procedure:

  • Prepare a solution of uracil in trifluoroacetic acid (e.g., 7% w/v).

  • In a separate stream, prepare a mixture of fluorine gas diluted with nitrogen (e.g., 20 mol% fluorine).

  • If using a continuous flow system, pump the uracil solution and the fluorine-nitrogen mixture into a microchannel reactor at a controlled flow rate and temperature (e.g., -10 °C).

  • For a batch reaction, dissolve uracil in a suitable solvent and add Selectfluor® portion-wise at a controlled temperature.

  • After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is quenched.

  • The crude product is purified by crystallization or chromatography to yield 5-fluorouracil.

  • A reported yield for a microchannel reactor synthesis is 86.7%.

Protocol 2: Ring Closure Synthesis of 5-Fluorouracil (Conceptual Outline)

This protocol outlines the general steps for the classical ring closure synthesis of 5-FU. Caution: This procedure involves highly toxic reagents and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Ethyl fluoroacetate

  • Ethyl formate

  • Potassium ethoxide

  • S-methylisothiourea

  • Hydrochloric acid

Procedure:

  • Condense ethyl fluoroacetate with ethyl formate in the presence of potassium ethoxide to form the enolate of ethyl formylfluoroacetate. [4]2. React the resulting enolate with an S-methylisothiourea salt.

  • The intermediate undergoes cyclization to form 2-methylthio-4-hydroxy-5-fluoropyrimidine.

  • Hydrolyze the methylthio group with hydrochloric acid to yield 5-fluorouracil.

  • The reported yield for this multi-step process is in the range of 18-30%. [4]

Protocol 3: Nucleophilic Fluorination of 2-Chloropyrimidine

This protocol provides a general procedure for the nucleophilic fluorination of a halopyrimidine.

Materials:

  • 2-Chloropyrimidine

  • Potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., 18-crown-6)

  • Polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 2-chloropyrimidine, spray-dried potassium fluoride, and a phase-transfer catalyst.

  • Add a dry, polar aprotic solvent.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation or chromatography to obtain 2-fluoropyrimidine.

Conclusion and Future Outlook

The synthesis of fluorinated pyrimidines remains an active area of research, driven by their continued importance in medicine. While classical ring-closure methods provide access to a variety of analogs, they are often hampered by low yields and safety concerns. The advent of modern electrophilic fluorinating agents, particularly Selectfluor®, has revolutionized the field, offering a safer, more efficient, and scalable route to these valuable compounds. Nucleophilic fluorination and the Balz-Schiemann reaction represent alternative strategies that can be effective in specific contexts.

The choice of synthetic route will ultimately depend on the specific target molecule, the required scale of the synthesis, and the available resources. For the synthesis of 5-FU and its close analogs, electrophilic fluorination is often the method of choice in modern synthetic laboratories. Future developments in this field will likely focus on the development of even more efficient and selective fluorination methods, including catalytic and asymmetric approaches, to further expand the accessible chemical space of fluorinated pyrimidines for drug discovery and development.

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A Comparative Guide to the Pharmacokinetic Evaluation of Novel Fluoropyrimidines: The Case of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Pharmacokinetic Journey of a Novel Anticancer Candidate

In the landscape of oncology drug discovery, fluoropyrimidines remain a cornerstone of chemotherapy, primarily through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. The parent compound, 5-fluorouracil (5-FU), despite its efficacy, is hampered by challenging pharmacokinetic (PK) properties, including a short half-life and variable patient response. This has spurred the development of prodrugs and analogues designed to improve its therapeutic index.

This guide focuses on a novel analogue, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione . As a new chemical entity, its absorption, distribution, metabolism, and excretion (ADME) profile is undetermined. To provide a robust framework for its evaluation, we will outline the essential experimental protocols and compare its hypothetical assessment against the well-established pharmacokinetic profiles of three key players in this domain: 5-Fluorouracil (5-FU) , and its oral prodrugs Capecitabine and Tegafur .

The addition of a methyl group at the N3 position of the pyrimidine ring, as in our subject compound, is a strategic chemical modification. This structural change can significantly alter physicochemical properties such as lipophilicity and hydrogen bonding potential, which in turn can influence membrane permeability, metabolic stability, and ultimately, the entire pharmacokinetic profile. This guide serves as a comprehensive roadmap for researchers and drug development professionals to meticulously dissect these properties, ensuring a data-driven progression of novel candidates.

The Comparators: Understanding the Fluoropyrimidine Landscape

A thorough evaluation requires a baseline. The pharmacokinetic properties of 5-FU and its prodrugs provide the essential context for assessing our novel compound.

  • 5-Fluorouracil (5-FU): Administered intravenously, 5-FU exhibits a very short plasma half-life of approximately 8-14 minutes.[1] Its clearance is highly variable among patients, largely due to the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in its catabolism.[2][3] This variability can lead to unpredictable toxicity and therapeutic outcomes.

  • Capecitabine: This oral prodrug is designed for tumor-selective activation. It undergoes a three-step enzymatic conversion to 5-FU, with the final, activating step preferentially occurring in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[4][5] This multi-step activation results in a different PK profile for the parent drug and its metabolites compared to direct 5-FU administration.

  • Tegafur: Another oral prodrug, tegafur is slowly metabolized to 5-FU, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[6][7] This gradual conversion is intended to provide sustained levels of 5-FU, mimicking a continuous infusion.

Metabolic Activation Pathways of Fluoropyrimidine Prodrugs

The conversion of capecitabine and tegafur to the active 5-FU is a critical determinant of their efficacy and toxicity. Understanding these pathways is essential for interpreting metabolite data and predicting drug behavior.

Metabolic_Activation Metabolic Activation of Fluoropyrimidine Prodrugs cluster_capecitabine Capecitabine Pathway cluster_tegafur Tegafur Pathway Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate-Limiting Catabolism) Tegafur Tegafur Tegafur->FU CYP2A6 (Liver) FBAL α-fluoro-β-alanine (FBAL) DHFU->FBAL Further Catabolism PK_Workflow Preclinical Pharmacokinetic Study Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Method_Dev Bioanalytical Method Development (LC-MS/MS) Method_Val Method Validation (Accuracy, Precision, etc.) Method_Dev->Method_Val Dosing Animal Dosing (IV and PO Routes) Method_Val->Dosing Dose_Prep Dose Formulation (IV and PO) Dose_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing and Storage Sampling->Processing Sample_Analysis LC-MS/MS Sample Quantification Processing->Sample_Analysis PK_Analysis PK Data Analysis (NCA) Sample_Analysis->PK_Analysis Report Parameter Calculation (AUC, CL, t½, %F) PK_Analysis->Report

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.

Comparative Pharmacokinetic Data

The following tables summarize the known pharmacokinetic parameters for our comparator compounds. For our novel compound, these are the critical parameters that the described experimental workflow aims to determine.

Table 1: Key Pharmacokinetic Parameters of Comparator Fluoropyrimidines

Parameter5-Fluorouracil (IV)Capecitabine (Oral)Tegafur (Oral, as UFT)This compound
Administration Route IntravenousOralOralTo be determined (IV & Oral)
Half-life (t½) ~13 minutes [8]~0.7 hours (parent) [9]~11 hours (parent) [10]To be determined
Clearance (CL) High, variableRapidModerateTo be determined
Oral Bioavailability (%F) Low and erratic (<20%) [2]Well-absorbed [9]Well-absorbed [11]To be determined
Primary Metabolism Catabolism by DPD [3]Conversion to 5-FU via carboxylesterase, cytidine deaminase, and thymidine phosphorylase [4]Conversion to 5-FU via CYP2A6 [6]To be determined
Key Metabolite α-fluoro-β-alanine [8]5'-DFCR, 5'-DFUR, 5-FU [12]5-FU [11]To be determined

Table 2: Comparative In Vitro ADME Profile

Parameter5-FluorouracilCapecitabineTegafurThis compound
Aqueous Solubility HighModerateLowTo be determined
LogD (pH 7.4) LowModerateModerateTo be determined
Caco-2 Permeability (Papp) ModerateHighHighTo be determined
Efflux Ratio LowLowLowTo be determined
Plasma Protein Binding Low (~10%)Moderate (~60%)Moderate (~52%) [10]To be determined
Liver Microsome Stability High (rapid metabolism)Unstable (prodrug conversion)Moderate (prodrug conversion)To be determined

Conclusion and Forward Outlook

The evaluation of This compound requires a rigorous, systematic approach to define its pharmacokinetic profile. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate a comprehensive ADME dataset. This data, when benchmarked against established fluoropyrimidines like 5-FU, capecitabine, and tegafur, will provide critical insights.

The key questions to be answered are: How does the N3-methylation impact oral bioavailability compared to 5-FU? Does it alter the metabolic pathway, potentially bypassing the DPD enzyme and reducing patient variability? Does it improve the therapeutic index by changing tissue distribution? The answers to these questions, derived from the robust experimental framework presented, will determine the viability of this novel compound as a clinical candidate and guide its path forward in the drug development pipeline.

References

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Benchmarking 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione Against Other Thymidylate Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thymidylate synthase (TS) remains a cornerstone target in oncology, pivotal for its role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Inhibition of this enzyme leads to a "thymineless death," selectively targeting rapidly proliferating cancer cells.[3] This guide provides a comprehensive benchmark analysis of a novel investigational compound, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, against established thymidylate synthase inhibitors: 5-fluorouracil (5-FU), its oral prodrug capecitabine, and the multi-targeted antifolate, pemetrexed. Through a detailed examination of their mechanisms of action, supported by comparative experimental data and standardized protocols, this document serves as a critical resource for researchers and drug development professionals in the evaluation of next-generation TS inhibitors.

Introduction: The Central Role of Thymidylate Synthase in Cancer Therapy

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor.[1][4] This enzymatic step is the sole intracellular de novo source of thymidine, making TS a critical bottleneck in DNA synthesis.[2][5] Consequently, TS has been a validated and highly attractive target for cancer chemotherapy for several decades.[2][5] The therapeutic strategy hinges on inducing a state of thymidine depletion, which triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]

This guide focuses on comparing the performance of this compound, a novel pyrimidine analog, with that of clinically approved TS inhibitors. The objective is to provide a clear, data-driven framework for evaluating its potential as a therapeutic agent.

Inhibitor Profiles: Mechanisms of Action

A nuanced understanding of how each inhibitor interacts with thymidylate synthase and other cellular machinery is crucial for interpreting their efficacy and toxicity profiles.

This compound (Hypothetical)

As an analog of 5-fluorouracil, it is hypothesized that this compound functions as a prodrug. Following intracellular conversion to its active metabolite, 5-fluoro-3-methyl-deoxyuridine monophosphate (FmdUMP), it is expected to form a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This covalent bond effectively sequesters the enzyme, halting dTMP synthesis. The addition of the methyl group at the N3 position may influence its metabolic activation pathway, cellular uptake, and interaction with the target enzyme, potentially altering its potency and resistance profile compared to 5-FU.

5-Fluorouracil (5-FU)

A stalwart in cancer chemotherapy, 5-FU is a pyrimidine analog that, once inside the cell, is converted into three active metabolites.[3][6] Its primary mechanism of action is the inhibition of thymidylate synthase by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[3] Additionally, its other metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to further cytotoxicity.[3][6]

Capecitabine

Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation.[7][8][9] It undergoes a three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[8][9][10] This targeted activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while minimizing systemic toxicity.[8]

Pemetrexed

Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase.[11][12][13] Unlike the fluoropyrimidines, pemetrexed also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in purine and pyrimidine synthesis.[11][12][14] This broader mechanism of action may contribute to its efficacy in tumors that have developed resistance to single-target agents.[13]

Head-to-Head Comparison: Performance Metrics

The following table summarizes key performance indicators for the benchmarked thymidylate synthase inhibitors. It is important to note that the data for this compound is hypothetical and serves as a placeholder for future experimental validation.

InhibitorTarget(s)IC50 (Enzymatic Assay)IC50 (Cell-based Assay)Route of AdministrationKey AdvantagesKey Disadvantages
This compound Thymidylate Synthase (TS)To be determinedTo be determinedTo be determinedPotentially improved metabolic stability or cellular uptakeUnknown efficacy and toxicity profile
5-Fluorouracil (5-FU) TS, DNA, RNA~1 µMVaries by cell lineIntravenousBroad-spectrum activity, well-established protocolsSystemic toxicity, development of resistance[5]
Capecitabine TS, DNA, RNA (via 5-FU)Not applicable (prodrug)Varies by cell lineOralTumor-selective activation, convenience of oral dosing[8]Diarrhea, hand-foot syndrome[7]
Pemetrexed TS, DHFR, GARFT~1.3 nM (TS)[15]Varies by cell lineIntravenousMulti-targeted action, effective in certain resistant tumors[11][13]Myelosuppression, requires vitamin supplementation[11]

Experimental Protocols for Benchmarking

To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of TS by monitoring the change in absorbance that occurs during the conversion of dUMP to dTMP.

Principle: The oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate during the reaction leads to an increase in absorbance at 340 nm. The rate of this increase is proportional to the enzyme's activity.

Protocol:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, 2-mercaptoethanol, dUMP, and the test inhibitor at various concentrations.[16]

  • Enzyme Addition: Initiate the reaction by adding purified recombinant human thymidylate synthase to each well.

  • Incubation: Incubate the plate at 37°C.

  • Cofactor Addition and Measurement: Add 5,10-methylenetetrahydrofolate to each well and immediately begin measuring the absorbance at 340 nm at regular intervals for a set period using a microplate reader.[17]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of a spectrophotometric assay provides a direct and real-time measurement of enzyme kinetics. The inclusion of 2-mercaptoethanol is to maintain a reducing environment, which is crucial for the stability of the enzyme and the folate cofactor.

TS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Prepare Reaction Mixture (Buffer, dUMP, Inhibitor) P2 Add Purified TS Enzyme P1->P2 Incubate R1 Add Cofactor (mTHF) P2->R1 Start Reaction R2 Measure Absorbance at 340 nm R1->R2 Real-time A1 Calculate Reaction Rates R2->A1 A2 Determine IC50 Value A1->A2

Caption: Workflow for the spectrophotometric thymidylate synthase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Self-Validating System: The inclusion of untreated control wells (100% viability) and wells with no cells (background) allows for accurate normalization and validation of the results.

MTT_Assay_Workflow S1 Seed Cells in 96-well Plate S2 Treat with Inhibitors S1->S2 S3 Incubate (e.g., 72h) S2->S3 S4 Add MTT Reagent S3->S4 S5 Incubate (2-4h) S4->S5 S6 Add Solubilizing Agent S5->S6 S7 Measure Absorbance at 570 nm S6->S7 S8 Calculate Cell Viability & IC50 S7->S8

Caption: Step-by-step workflow for the MTT cell viability assay.

Signaling Pathway and Mechanism of Inhibition

The inhibition of thymidylate synthase has profound downstream effects on cellular processes, ultimately leading to apoptosis.

TS_Pathway cluster_dna DNA Synthesis & Repair cluster_apoptosis Cellular Consequences dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP Phosphorylation TS->dTMP Methylation Arrest S-Phase Arrest TS->Arrest Inhibition leads to Inhibitor TS Inhibitors (e.g., FdUMP) Inhibitor->TS DNA DNA Replication & Repair dTTP->DNA Apoptosis Apoptosis ('Thymineless Death') Arrest->Apoptosis

Caption: Inhibition of Thymidylate Synthase and its downstream cellular effects.

Concluding Remarks and Future Directions

This guide provides a foundational framework for benchmarking this compound against established thymidylate synthase inhibitors. While the hypothetical data presented for the novel compound underscores the need for empirical validation, the outlined experimental protocols offer a clear path forward. The potential for the N3-methyl group to favorably alter the pharmacokinetic or pharmacodynamic properties of the 5-fluorouracil scaffold warrants a thorough investigation. Future studies should focus on elucidating the complete metabolic pathway of this compound, quantifying its enzymatic and cellular potency, and evaluating its efficacy and toxicity in preclinical in vivo models. Such a data-driven approach will be instrumental in determining its potential as a next-generation anticancer therapeutic.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a fluorinated pyrimidine derivative. Given its structural similarity to cytotoxic agents like 5-Fluorouracil (5-FU), this compound must be handled with the assumption of significant biological activity and potential hazard. This protocol is designed for researchers, scientists, and drug development professionals to ensure that waste streams are managed safely, compliantly, and with minimal environmental impact.

Hazard Identification and Risk Assessment: The "Why"

Understanding the potential hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicological profile for this exact molecule may be limited, its classification can be inferred from closely related structures and general principles of chemical safety. Fluorinated pyrimidines, as a class, are often biologically active and may possess cytotoxic, mutagenic, or teratogenic properties. 5-Fluorouracil, a close analogue, is a known antineoplastic agent with significant health risks.[1]

Therefore, all waste generated from the handling of this compound must be treated as hazardous chemical waste .[2][3] The primary risks involve accidental exposure through inhalation, ingestion, or skin contact, and environmental contamination through improper release.

Table 1: Anticipated Hazard Classification

Hazard Class GHS Hazard Statement Precautionary Statement (Disposal)
Acute Toxicity, Oral H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.[4]
Skin Irritation H315: Causes skin irritation P280: Wear protective gloves/protective clothing.[4]
Eye Irritation H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water.[4]
Respiratory Irritation H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Environmental Hazard H402: Harmful to aquatic life P273: Avoid release to the environment.

| Disposal Mandate | - | P501: Dispose of contents/container to hazardous waste disposal. [4] |

Note: This table is based on classifications for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.

On-Site Waste Management: Segregation and Containment

Proper segregation at the point of generation is the most critical step in the waste management lifecycle.[2][5] Cross-contamination of waste streams can create dangerous chemical reactions, complicate the disposal process, and significantly increase costs. All chemical waste must be managed from the moment it is generated until its final disposal.[6]

A designated SAA must be established at or near the point where the waste is generated.[6] This area should be clearly marked, located in a secondary containment tray to manage potential spills, and under the direct control of laboratory personnel.

The following waste streams must be kept separate:[2]

  • Unused/Expired Compound (Gross Contamination):

    • Container: The original manufacturer's container is ideal. If not feasible, use a clearly labeled, sealable, and chemically compatible container (e.g., amber glass or HDPE).

    • Labeling: Affix a hazardous waste tag with the full chemical name: "this compound," CAS number (if available), hazard pictograms, and the accumulation start date.

  • Contaminated Solid Waste (Non-Sharps):

    • Includes: Contaminated gloves, bench paper, weigh boats, pipette tips, and other disposable labware.

    • Container: A dedicated, leak-proof container or a heavy-duty, transparent hazardous waste bag clearly labeled "Hazardous Waste."

    • Causality: Separating solids from liquids prevents potential reactions and simplifies the final disposal process for the waste management facility.

  • Contaminated Sharps:

    • Includes: Needles, syringes, scalpels, and contaminated broken glassware.

    • Container: A designated, puncture-proof sharps container.

    • Labeling: Label clearly as "Hazardous Waste Sharps" and list the chemical contaminants.

  • Contaminated Liquid Waste:

    • Includes: Reaction supernatants, extraction solvents, and rinsate from glassware cleaning (see Section 3).

    • Container: A sealable, chemically compatible carboy (e.g., HDPE or glass, depending on solvent compatibility). Do not overfill containers.[2]

    • Labeling: Use a hazardous waste tag detailing all chemical components and their approximate concentrations. Never mix incompatible waste streams. For example, do not mix acidic waste with organic solvent waste.

Decontamination Protocols

Effective decontamination is essential for both safety and waste minimization. Surfaces and reusable glassware must be properly cleaned to prevent unintended exposure and cross-contamination.

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3] Studies on the related compound 5-Fluorouracil have shown that sodium hypochlorite solutions are effective for chemical degradation.[7][8]

  • Alert & Isolate: Alert personnel in the immediate area.

  • Don PPE: Wear two pairs of chemotherapy-rated gloves, a lab coat, and safety glasses.

  • Absorb: Cover the spill with an absorbent material (e.g., chemical spill pad or vermiculite).

  • Decontaminate: Working from the outside in, apply a freshly prepared 0.5% sodium hypochlorite solution (a 1:10 dilution of standard household bleach) to the area. Allow a contact time of at least 5-10 minutes.[8]

  • Wipe: Wipe the area clean with fresh absorbent pads.

  • Rinse: Wipe the area with pads soaked in water to remove residual hypochlorite, which can be corrosive.

  • Dispose: All cleanup materials (pads, gloves, etc.) must be placed into the designated solid hazardous waste container.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue.

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and MUST be collected in the appropriate labeled waste carboy.[3]

  • Chemical Deactivation: Submerge the glassware in a 0.5% sodium hypochlorite solution for at least 10 minutes.

  • Final Wash: After deactivation, the glassware can be washed using standard laboratory procedures.

Final Disposal Pathway: From Lab to Licensed Facility

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9]

  • Ensure Proper Labeling: Before requesting a pickup, double-check that all waste containers are securely closed and accurately labeled with a completed hazardous waste tag.

  • Request Pickup: Contact your EHS office to schedule a waste pickup from your laboratory's SAA.

  • Documentation: Maintain a log of the hazardous waste generated and disposed of from your laboratory, as required by institutional and regulatory policies.

  • Transportation & Destruction: The licensed waste handler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organofluorine compound is high-temperature incineration.[10][11] This method is designed to achieve complete destruction of the molecule, preventing its release into the environment.[11]

Disposal Workflow Diagram

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_accumulation Accumulation & Disposal gen Waste Generation (Handling 5-fluoro-3-methyl- 1H-pyrimidine-2,4-dione) is_liquid Liquid or Solid? gen->is_liquid is_sharp Sharps? is_liquid->is_sharp Solid liquid_waste Collect in Labeled Liquid Waste Carboy is_liquid->liquid_waste Liquid is_gross Gross or Trace Contamination? is_sharp->is_gross No sharps_waste Place in Labeled Sharps Container is_sharp->sharps_waste Yes solid_waste Place in Labeled Solid Waste Bag/Bin is_gross->solid_waste Trace (PPE, etc.) gross_waste Seal in Original or Designated Container is_gross->gross_waste Gross saa Store in Secondary Containment in Satellite Accumulation Area (SAA) liquid_waste->saa sharps_waste->saa solid_waste->saa gross_waste->saa ehs Contact EHS for Pickup and Final Disposal via Incineration saa->ehs

Caption: Decision workflow for proper segregation and disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Handling 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: February 2026

For our valued partners in research and development, this guide provides essential safety and handling protocols for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione (CAS 4840-69-1). As a trusted provider of critical chemical reagents, we are committed to empowering you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating risk when handling this potent compound.

Expertise & Experience: A Note on Scientific Rationale

An exhaustive search for a specific Safety Data Sheet (SDS) for this compound did not yield a comprehensive hazard profile. However, this compound is a structural analog of 5-Fluorouracil (5-FU), a well-documented and highly potent cytotoxic agent used in chemotherapy.[1][2] The core fluoropyrimidine structure is the primary driver of the toxicological properties of this chemical class. The addition of a methyl group is not anticipated to mitigate these hazards. Therefore, with a commitment to the highest safety standards, this guide is predicated on the established and stringent handling protocols for 5-Fluorouracil. All recommendations herein are based on the principle of treating this analog with the same level of caution as its parent compound.

Hazard Profile: Understanding the "Why" Behind the PPE

5-Fluorouracil and its analogs are classified as anti-metabolites, designed to interfere with DNA and RNA synthesis.[1][2] This mechanism makes them hazardous to all rapidly dividing cells, not just cancerous ones. Consequently, exposure carries significant health risks.

Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: Can cause respiratory tract irritation and systemic toxicity.

  • Skin Contact/Absorption: May cause skin irritation. More significantly, the compound can be absorbed through the skin, leading to systemic effects.[3]

  • Ingestion: Harmful or fatal if swallowed.

  • Eye Contact: Can cause irritation or serious eye damage.

  • Systemic & Chronic Effects: As an anti-neoplastic drug, this class of compounds poses a risk to fertility and can harm an unborn child or cause genetic defects.[1][2] Pregnant or breastfeeding individuals should not handle this compound.[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a scientifically-backed system designed to block all potential routes of exposure. Given the compound's cytotoxic nature, no level of exposure is considered safe.

PPE CategorySpecification & Rationale
Hand Protection Double Gloving with Chemotherapy-Rated Nitrile Gloves. The outer glove should be worn over the gown cuff and the inner glove underneath.[2][4] Causality: Double gloving provides redundancy in case the outer glove is breached. Nitrile offers good chemical resistance. Changing the outer glove frequently minimizes the spread of contamination.
Eye/Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. [5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] Causality: Protects against accidental splashes of solutions or contact with airborne powder, preventing both local irritation and systemic absorption through the eyes.
Body Protection Disposable, solid-front, back-closure chemotherapy gown with knit cuffs. [4] The gown should be made of a low-lint, polyethylene-coated material known to resist permeation by cytotoxic drugs.[7][8] Causality: A standard lab coat is insufficient. A chemotherapy-rated gown prevents skin contact and absorption through contaminated clothing. The back closure and knit cuffs provide a more complete barrier.
Respiratory Protection Required when handling powder outside of a certified chemical fume hood or during spill cleanup. A NIOSH-approved N100 respirator is recommended.[1] Causality: Prevents the inhalation of fine particles, which is a primary route for acute and chronic systemic toxicity.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Trust in a protocol is built on its clarity, logic, and self-validating checks. The following workflow is designed to create a controlled environment from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard signs.

  • Ventilation: All handling of the solid compound or its solutions must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to protect against inhalation.[3][5]

  • Gather Materials: Before starting, ensure all necessary PPE, waste containers, and spill cleanup materials are readily accessible within the immediate work area.

Donning PPE: The Workflow for Establishing a Barrier

The order of donning PPE is critical to ensure a complete and uncompromised barrier.

PPE_Donning_Workflow cluster_prep Preparation cluster_body Core Protection cluster_head Head & Face cluster_final Final Barrier Enter_Designated_Area 1. Enter Designated Area Shoe_Covers 2. Don Shoe Covers (if required) Enter_Designated_Area->Shoe_Covers Gown 3. Don Gown (ensure back is closed) Shoe_Covers->Gown Inner_Gloves 4. Don Inner Pair of Gloves Gown->Inner_Gloves Respirator 5. Don N100 Respirator (if handling powder openly) Inner_Gloves->Respirator Goggles 6. Don Goggles/Face Shield Respirator->Goggles Outer_Gloves 7. Don Outer Pair of Gloves (over gown cuff) Goggles->Outer_Gloves Final_Check 8. Perform Final Check (no exposed skin) Outer_Gloves->Final_Check

Caption: PPE Donning Sequence for Handling Cytotoxic Compounds.

Handling the Compound
  • Always handle the solid compound with chemical-resistant spatulas. Avoid creating dust.

  • When making solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers tightly sealed when not in use.

  • Work on a disposable, plastic-backed absorbent liner to contain any minor drips or spills.

Doffing PPE and Decontamination

The removal process is as important as the donning process to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves first. Dispose of them immediately in the designated cytotoxic waste container.

  • Gown & Shoe Covers: Remove the gown and any shoe covers. Turn the gown inward as it is removed to contain the contaminated exterior. Dispose of in cytotoxic waste.

  • Exit Work Area: Exit the immediate work area before removing further PPE.

  • Goggles/Face Shield: Remove eye and face protection.

  • Respirator: Remove the respirator, if worn.

  • Inner Gloves: Remove the inner pair of gloves, ensuring not to touch the outside of the gloves with bare hands.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[5]

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty containers, must be disposed of as hazardous cytotoxic waste.[1][2]

  • Containers: Use clearly labeled, sealed, and puncture-proof containers for all cytotoxic waste.

  • No Sink Disposal: Under no circumstances should this compound or its waste streams be disposed of down the sink.[5]

  • Professional Disposal: All waste must be handled and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in the process is trust in your safety.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.